molecular formula C10H10O2 B1653907 (E)-2-phenylbut-2-enoic acid CAS No. 20432-26-2

(E)-2-phenylbut-2-enoic acid

Cat. No.: B1653907
CAS No.: 20432-26-2
M. Wt: 162.18 g/mol
InChI Key: UBJNPHAYKBNFOC-XNWCZRBMSA-N
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Description

(E)-2-Phenylbut-2-enoic Acid ( 20432-26-2) is an α,β-unsaturated carboxylic acid with a molecular formula of C10H10O2 and a molecular weight of 162.19 g/mol . This compound serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring a conjugated system with a carboxylic acid group, makes it a versatile intermediate for constructing more complex molecules, such as through cycloaddition reactions or as a precursor for pharmacologically active compounds . Calculated physical properties include a density of approximately 1.119 g/cm³ and a boiling point of around 279.6°C at 760 mmHg . Researchers utilize this and similar unsaturated acids in various scientific applications, including the development of new synthetic methodologies and the exploration of structure-activity relationships in drug discovery . As a standard in analytical chemistry, it can be used for method development and quality control. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-phenylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H,1H3,(H,11,12)/b9-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJNPHAYKBNFOC-XNWCZRBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C1=CC=CC=C1)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20432-26-2
Record name NSC167082
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-Depth Technical Guide to (E)-2-Phenylbut-2-enoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Cinnamic Acid Analogue

To the dedicated researchers, chemists, and pioneers in drug development, this guide serves as a comprehensive technical resource on (E)-2-phenylbut-2-enoic acid. This compound, a substituted analogue of cinnamic acid, represents a molecule of significant interest at the intersection of synthetic chemistry and pharmacology. Its α,β-unsaturated carboxylic acid motif, coupled with the stereospecificity of the (E)-isomer, offers a unique scaffold for probing biological systems and constructing complex molecular architectures. This document moves beyond a simple recitation of facts, providing a detailed exploration of its chemical identity, practical synthesis methodologies, and burgeoning therapeutic potential, grounded in established scientific principles and supported by citable evidence. Our objective is to empower your research endeavors by furnishing a reliable and in-depth understanding of this promising chemical entity.

Molecular Structure and Chemical Identity

(E)-2-Phenylbut-2-enoic acid, systematically named (2E)-2-phenylbut-2-enoic acid, is an organic compound belonging to the class of α,β-unsaturated carboxylic acids. Its structure is characterized by a butenoic acid backbone with a phenyl group substituent at the C2 position and a methyl group at the C3 position, creating a tetrasubstituted double bond.

The "(E)" designation in its name is crucial, denoting the stereochemical configuration where the highest priority substituents on each carbon of the double bond are on opposite sides. According to Cahn-Ingold-Prelog (CIP) priority rules, the phenyl group on C2 and the methyl group on C3 are the higher priority groups, and their trans-orientation defines the (E)-isomer. This specific geometry imparts planarity to the core structure, influencing its crystal packing, solubility, and interactions with biological targets.[1]

Key Identifiers:

  • Molecular Formula: C₁₀H₁₀O₂

  • Molecular Weight: 162.18 g/mol [2]

  • CAS Number: 20432-26-2[1][2]

  • Canonical SMILES: C/C=C(\C(=O)O)/C1=CC=CC=C1[2]

  • InChIKey: UBJNPHAYKBNFOC-XNWCZRBMSA-N[2]

Below is a diagram illustrating the chemical structure of (E)-2-phenylbut-2-enoic acid.

Caption: Chemical structure of (E)-2-phenylbut-2-enoic acid.

Physicochemical Properties

The physicochemical properties of (E)-2-phenylbut-2-enoic acid are fundamental to its handling, formulation, and behavior in both chemical and biological systems. While comprehensive experimental data is not widely published, a combination of computed data and empirical knowledge of similar structures provides a reliable profile.

PropertyValueSource
Physical State Solid (predicted)
Boiling Point 279.6 °C at 760 mmHg (Computed)[3]
Density 1.119 g/cm³ (Computed)[3]
pKa (Acidity) ~3-4 (Predicted)[1]
LogP (Octanol-Water) 2.17 (Computed)[3]
Solubility Sparingly soluble in water; Soluble in alcohols, ethers, and other organic solvents (Predicted)[1]

The acidity of the carboxylic acid group (pKa ~3-4) is a key feature, indicating that the compound will be predominantly ionized at physiological pH.[1] This has significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile in drug development. The predicted LogP value suggests a moderate lipophilicity, allowing for potential membrane permeability.

Synthesis and Purification

The synthesis of (E)-2-phenylbut-2-enoic acid can be approached through several established named reactions for the formation of α,β-unsaturated carboxylic acids. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical control. The Knoevenagel-Doebner and Perkin reactions are two of the most relevant and reliable methods.

Knoevenagel-Doebner Condensation: A Preferred Route

The Knoevenagel-Doebner condensation is a highly effective method for synthesizing α,β-unsaturated carboxylic acids. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst, typically pyridine and a catalytic amount of piperidine. The reaction proceeds via a Knoevenagel condensation followed by in-situ decarboxylation.

For the synthesis of (E)-2-phenylbut-2-enoic acid, the logical precursors are phenylacetic acid and acetaldehyde. However, a more direct and commonly employed variation for this specific substitution pattern involves the condensation of an appropriate aldehyde with a substituted malonic acid derivative, or a related active methylene compound, followed by hydrolysis and decarboxylation.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Reaction Pathway cluster_products Products R1 Phenylacetic Acid P1 Knoevenagel Condensation R1->P1 R2 Acetaldehyde R2->P1 Re1 Malonic Acid Re1->P1 Re2 Pyridine (Solvent/Base) Re2->P1 Re3 Piperidine (Catalyst) Re3->P1 Re4 Heat (Reflux) Re4->P1 P2 Decarboxylation P1->P2 Intermediate P3 Purification P2->P3 Crude Product Waste CO₂, H₂O P2->Waste Prod (E)-2-Phenylbut-2-enoic Acid P3->Prod Purified Product

Caption: Knoevenagel-Doebner Synthesis Workflow.

Experimental Protocol: Knoevenagel-Doebner Synthesis

This protocol is a representative procedure based on the principles of the Knoevenagel-Doebner reaction and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetic acid (1 equivalent) and malonic acid (1.2 equivalents).

  • Solvent and Catalyst Addition: Add pyridine to dissolve the solids, followed by the addition of a catalytic amount of piperidine (0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Isolation: Collect the crude solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure (E)-2-phenylbut-2-enoic acid.

  • Characterization: Confirm the identity and purity of the product using melting point analysis, NMR, and IR spectroscopy.

Perkin Reaction: An Alternative Approach

The Perkin reaction offers an alternative route, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[4] For the target molecule, this would involve reacting benzaldehyde with propanoic anhydride in the presence of sodium propanoate.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Reaction Pathway cluster_products Products R1 Benzaldehyde P1 Aldol-type Condensation R1->P1 R2 Propanoic Anhydride R2->P1 Re1 Sodium Propanoate Re1->P1 Re2 Heat (180°C) Re2->P1 P2 Dehydration & Hydrolysis P1->P2 Intermediate P3 Purification P2->P3 Crude Product Waste Propanoic Acid P2->Waste Prod (E)-2-Phenylbut-2-enoic Acid P3->Prod Purified Product

Caption: Perkin Reaction Synthesis Workflow.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential for the unambiguous identification and quality control of (E)-2-phenylbut-2-enoic acid. The following data represents expected spectral characteristics based on the compound's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic proton, and the methyl protons.

    • Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.5 ppm.

    • Vinylic Proton (=CH): A quartet in the downfield region, likely around δ 7.0-7.5 ppm, due to coupling with the methyl protons.

    • Methyl Protons (CH₃): A doublet around δ 2.0-2.5 ppm, coupled to the vinylic proton.

    • Carboxylic Acid Proton (COOH): A broad singlet, typically in the region of δ 10-12 ppm, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

    • Carbonyl Carbon (C=O): A signal in the range of δ 165-175 ppm.

    • Alkene Carbons (C=C): Two signals in the vinylic region (δ 120-150 ppm).

    • Aromatic Carbons (C₆H₅): Multiple signals in the aromatic region (δ 125-140 ppm).

    • Methyl Carbon (CH₃): A signal in the aliphatic region, typically around δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹, characteristic of a conjugated carboxylic acid.

  • C=C Stretch (Alkene): A medium intensity band around 1620-1640 cm⁻¹.

  • C-H Stretch (Aromatic and Vinylic): Bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 162. Key fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and potentially fragmentation of the butenoic acid chain.

Chemical Reactivity and Mechanistic Insights

The reactivity of (E)-2-phenylbut-2-enoic acid is dominated by the interplay between the carboxylic acid, the phenyl ring, and the α,β-unsaturated system.

  • Reactions of the Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.

  • Electrophilic Aromatic Substitution: The phenyl ring can be functionalized via electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the butenoic acid moiety will direct substitution to the meta position.

  • Reactions of the Alkene: The conjugated double bond is susceptible to both electrophilic addition and nucleophilic conjugate (Michael) addition. The electron-withdrawing effect of the carboxyl group polarizes the double bond, making the β-carbon electrophilic and prone to attack by nucleophiles.

Potential Applications in Drug Discovery and Development

Cinnamic acid and its derivatives have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[5] (E)-2-phenylbut-2-enoic acid, as a structural analogue, is a promising candidate for investigation in these therapeutic areas.

Anti-inflammatory Potential

Derivatives of phenylbutenoic acid have shown potential as anti-inflammatory agents, possibly through the inhibition of enzymes involved in inflammatory pathways.[1] The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues (such as cysteine) in the active sites of inflammatory enzymes like cyclooxygenases (COX).

Anticancer Activity

The structural features of (E)-2-phenylbut-2-enoic acid are also of interest in the context of anticancer drug design. Many α,β-unsaturated carbonyl compounds exhibit cytotoxic activity by inducing apoptosis in cancer cells. This is often attributed to their ability to modulate signaling pathways related to cell survival and proliferation.[1]

Conclusion and Future Directions

(E)-2-Phenylbut-2-enoic acid is a molecule with a rich chemical profile and significant, yet largely untapped, potential in medicinal chemistry. Its well-defined stereochemistry and versatile reactivity make it an attractive scaffold for the synthesis of novel bioactive compounds. Future research should focus on the systematic evaluation of its biological activities, elucidation of its mechanisms of action, and the development of optimized synthetic protocols. This guide provides a solid foundation for researchers to embark on such investigations, with the hope of unlocking the full therapeutic potential of this intriguing compound.

References

  • LookChem. (E)-2-phenylbut-2-enoic acid. [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

  • PubChem. (E)-2-phenylbut-2-enoic acid. [Link]

  • PubChem. 2-Butenoic acid, 3-phenyl-. [Link]

  • PubChem. (E)-2-methyl-3-phenylbut-2-enoic acid. [Link]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. [Link]

  • Quora. What is the reaction of benzaldehyde with propinoic anhydride by the Perkins reaction? [Link]

  • SpectraBase. (E)-2-phenyl-2-butenoic acid methyl ester. [Link]

  • OpenBU. The Doebner modification of the Knoevenagel reaction. [Link]

  • Wikipedia. Perkin reaction. [Link]

  • SciSpace. Top 90 European Journal of Medicinal Chemistry papers published in 1988. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. [Link]

  • ResearchGate. Isolation and characterization of two new phenolic acids from cultured cells of Saussurea involucrata. [Link]

  • PubChem. 4-Phenyl-but-2-enoic acid. [Link]

  • ResearchGate. (PDF) European Journal of Medicinal Chemistry. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • MDPI. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. [Link]

  • Organic Syntheses. α-CHLOROPHENYLACETIC ACID. [Link]

  • ResearchGate. Synthesis and biological evaluation of 2-phenyl benzothiazole derivatives as cytotoxic agents. [Link]

  • Named reactions in Carbonyl Compounds- Perkin and Benzoin Condensation reactions. [Link]

  • DergiPark. Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. [Link]

  • YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Link]

  • Journal of Sciences, Islamic Republic of Iran. Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents. [Link]

  • NIST WebBook. 2-Butenoic acid, (E)-. [Link]

  • PubMed. Isolation and antifungal activity of 4-phenyl-3-butenoic acid from Streptomyces koyangensis strain VK-A60. [Link]

  • University of Southampton. European Journal of Medicinal Chemistry. [Link]

  • ChemSynthesis. (2E)-4-oxo-4-phenyl-2-butenoic acid. [Link]

  • BYJU'S. Perkin Reaction Mechanism. [Link]

  • PubMed. Synthesis, antiinflammatory and anticancer activity of cinnamic acids, their derivatives and analogues. [Link]

  • MDPI. Phytochemistry and Biological Activities of Endophytic Fungi from the Meliaceae Family. [Link]

  • Longdom Publishing. A Concise Introduction of Perkin Reaction. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]

  • PubMed Central. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. [Link]

  • OUCI. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. [Link]

  • ResearchGate. (PDF) Isolation and Identification of Two Phenolic Compounds from a Moderately Cytotoxic Fraction of Cousinia verbascifolia Bunge. [Link]

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(E)-alpha-phenylcrotonic acid CAS 20432-26-2 synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: (E)-alpha-Phenylcrotonic Acid (CAS 20432-26-2) [1]

Executive Summary

(E)-alpha-Phenylcrotonic acid (CAS 20432-26-2) is a specific geometric isomer of 2-phenyl-2-butenoic acid, a critical intermediate in the synthesis of heterocyclic pharmaceuticals and anticonvulsant agents.[1] Unlike its thermodynamically more stable (Z)-counterpart, the (E)-isomer presents unique steric properties where the carboxylic acid and methyl groups are positioned trans (entgegen) to one another. This guide details the chemical identity, stereoselective synthesis, and analytical differentiation of this compound, providing a robust framework for researchers in organic synthesis and drug development.

Part 1: Chemical Identity & Stereochemistry

The nomenclature of alpha-phenylcrotonic acid is frequently a source of ambiguity due to historical "cis/trans" conventions conflicting with modern IUPAC (E/Z) designations. It is imperative to define the stereochemistry based on Cahn-Ingold-Prelog (CIP) priorities to ensure the correct isomer is utilized.

Nomenclature and Synonyms
Parameter Details
CAS Registry Number 20432-26-2 (Specific to the (E)-isomer)
IUPAC Name (E)-2-Phenylbut-2-enoic acid
Common Synonyms (E)-alpha-Phenylcrotonic acid; (E)-alpha-Ethylidenebenzeneacetic acid
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Isomeric Counterpart (Z)-2-Phenylbut-2-enoic acid (CAS 3127-67-1)
Stereochemical Definition (The "E" Assignment)

The (E) designation is derived from the German Entgegen (opposite). We assign priorities to the substituents on the double bond carbons (C2 and C3):

  • C2 Position: The Carboxyl group (-COOH) has higher priority than the Phenyl ring (-Ph) based on the atomic number of the first attached atoms (Carbon bonded to O,O,O vs. Carbon bonded to C,C,H).

    • Priority 1: -COOH

    • Priority 2: -Ph[2][3]

  • C3 Position: The Methyl group (-CH₃) has higher priority than the Hydrogen atom (-H).

    • Priority 1: -CH₃[2]

    • Priority 2: -H

Part 2: Synthetic Pathways & Mechanism

The primary route to alpha-phenylcrotonic acid is the Perkin Condensation , specifically the Oglialoro modification. This reaction involves the condensation of phenylacetic acid with an aldehyde (acetaldehyde or its trimer, paraldehyde) in the presence of an acid anhydride and a base.

Reaction Mechanism
  • Enolization: The base (Triethylamine or Sodium Acetate) deprotonates the alpha-carbon of the phenylacetic anhydride (formed in situ).

  • Aldol Addition: The resulting enolate attacks the carbonyl carbon of acetaldehyde.

  • Acylation & Elimination: The intermediate beta-hydroxy species is acylated by acetic anhydride, followed by E2 elimination to form the alpha,beta-unsaturated acid.

Stereoselectivity & Workflow

The Perkin reaction typically favors the thermodynamically stable isomer, which is the (Z)-isomer (Ph and Me are trans). To isolate the (E)-isomer (CAS 20432-26-2), specific fractional crystallization or chromatographic separation is often required.

SynthesisWorkflow Reagents Reagents: Phenylacetic Acid + Paraldehyde (Acetic Anhydride / Et3N) Reaction Perkin Condensation (Reflux 130-140°C, 4-6 hrs) Reagents->Reaction Oglialoro Modification Quench Hydrolysis (Ice/Water + HCl) Reaction->Quench Decarboxylation/Elimination Crude Crude Product (Mixture of E/Z Isomers) Quench->Crude Precipitation Separation Separation Strategy (Fractional Crystallization) Crude->Separation Isomer Resolution ProductE Target: (E)-Isomer (CAS 20432-26-2) Separation->ProductE Kinetic Product/Filtrate ProductZ By-product: (Z)-Isomer (CAS 3127-67-1) Separation->ProductZ Thermodynamic Product

Figure 1: Synthetic workflow for the production and isolation of (E)-alpha-phenylcrotonic acid via Perkin Condensation.

Experimental Protocol (General Procedure)

Note: This protocol produces a mixture; purification is key.

  • Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, combine Phenylacetic acid (1.0 eq), Acetic Anhydride (1.5 eq), and Triethylamine (1.0 eq).

  • Addition: Add Paraldehyde (1.2 eq, source of acetaldehyde) slowly.

  • Reflux: Heat the mixture at 130–140°C for 5–6 hours.

  • Workup: Pour the hot reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the mixed anhydrides.

  • Isolation: The solid precipitate is collected by filtration.

  • Purification (Isomer Separation):

    • Recrystallize the crude solid from ethanol/water. The (Z)-isomer is typically less soluble and crystallizes first.

    • The mother liquor is enriched with the (E)-isomer . Evaporation and subsequent recrystallization (or column chromatography using silica gel) yields the target CAS 20432-26-2.

Part 3: Analytical Characterization

Distinguishing the (E) and (Z) isomers is critical, as their biological activities differ significantly.

Nuclear Magnetic Resonance (¹H-NMR)

The chemical shift of the vinylic proton (H on C3) is the most reliable diagnostic marker.

  • Anisotropy Effect: In the (E)-isomer, the vinylic proton is cis to the Carboxyl group (COOH) and trans to the Phenyl ring. In the (Z)-isomer, the vinylic proton is trans to the Carboxyl group.

  • Shift Prediction: The deshielding effect of the carboxylic acid carbonyl group is stronger when cis to the proton.

    • (E)-Isomer (CAS 20432-26-2): Vinylic proton appears further downfield (higher ppm) due to proximity to the COOH group.

    • (Z)-Isomer: Vinylic proton appears upfield relative to the E-isomer.

Physical Properties
  • State: Solid crystalline powder.

  • Solubility: Soluble in ethanol, ether, and hot water; sparingly soluble in cold water.

  • pKa: ~3.0–4.0 (The (E)-isomer is often slightly stronger acid due to steric inhibition of resonance in the (Z)-form, though this depends on the specific twist angle of the phenyl ring).

Part 4: Pharmaceutical Applications

(E)-alpha-Phenylcrotonic acid serves as a versatile building block in medicinal chemistry:

  • Anticonvulsants: It is a precursor to alpha-phenylcrotonamides, which are structural analogs of established antiepileptic drugs. The stereochemistry dictates the binding affinity to voltage-gated sodium channels.

  • Heterocyclic Synthesis: The alpha,beta-unsaturated system allows for Michael additions and cyclization reactions to form coumarins and quinolones.

  • Esterification: Used to generate ester prodrugs (e.g., ethyl 2-phenyl-2-butenoate) to improve lipophilicity and blood-brain barrier penetration.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5383389, (E)-2-phenylbut-2-enoic acid. Retrieved from [Link]

Sources

Stereochemical Divergence: A Technical Analysis of (E)- and (Z)-2-Phenylbut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stereochemical distinction between (E)- and (Z)-2-phenylbut-2-enoic acid (also known as


-phenylcrotonic acid) is a critical parameter in synthetic organic chemistry and drug discovery. As a trisubstituted alkene, the steric and electronic interplay between the phenyl ring, the carboxylic acid, and the methyl group dictates not only the thermodynamic stability but also the metabolic fate of the molecule. This guide provides a rigorous framework for the synthesis, separation, and analytical validation of these geometric isomers, moving beyond basic nomenclature to functional application.

Structural Definition & CIP Priority

To ensure reproducibility, we must first establish the absolute configuration using Cahn-Ingold-Prelog (CIP) priority rules. The isomerism hinges on the relative positioning of the highest priority groups on Carbon-2 and Carbon-3.

CIP Assignment Logic
  • Carbon-2 (C2): The carboxylic acid group (-COOH) has higher priority than the phenyl ring (-Ph) based on the atomic number of the first point of difference (Oxygen > Carbon).

  • Carbon-3 (C3): The methyl group (-CH

    
    ) has higher priority than the hydrogen atom (-H).
    
IsomerConfigurationGeometry DescriptionSteric Environment
(Z)-Isomer Zusammen (Together)-COOH and -CH

are on the same side .
Phenyl and Methyl are trans. Lower steric strain between the two largest hydrophobic groups.
(E)-Isomer Entgegen (Opposite)-COOH and -CH

are on opposite sides .
Phenyl and Methyl are cis. High steric clash forces the phenyl ring out of planarity.

Note on Stability: Contrary to disubstituted alkenes where trans is invariably more stable, the stability of 2-phenylbut-2-enoic acid is governed by the minimization of the


 strain. The (Z)-isomer  is generally the thermodynamic product because it places the bulky phenyl and methyl groups trans to each other, despite the interaction between the methyl group and the carboxylic acid.

Synthesis and Isolation Protocols

The synthesis of 2-phenylbut-2-enoic acid is classically achieved via the Perkin condensation or the hydrolysis of


-phenylcrotononitrile. The reaction conditions strongly influence the Kinetic vs. Thermodynamic ratio of the product.
Workflow: Modified Perkin Condensation

This protocol favors the formation of the thermodynamic (Z)-isomer, though an equilibrium mixture is often obtained.

SynthesisWorkflow Start Phenylacetic Acid + Acetaldehyde Inter Intermediate: Aldol Adduct Start->Inter Condensation Elim Elimination (Ac2O/TEA) Reflux Inter->Elim - H2O Product Crude Mixture (E/Z Ratio ~ 20:80) Elim->Product Thermodynamic Control Isol Fractional Crystallization (Petroleum Ether) Product->Isol Purification

Figure 1: Synthetic pathway utilizing Perkin condensation conditions to access 2-phenylbut-2-enoic acid.

Step-by-Step Protocol
  • Reagents: Combine phenylacetic acid (1.0 eq), acetaldehyde (1.2 eq), acetic anhydride (2.0 eq), and triethylamine (1.0 eq).

  • Reflux: Heat the mixture to 100°C for 12 hours. The base facilitates the formation of the enolate, while the anhydride acts as a dehydrating agent.

  • Hydrolysis: Quench the reaction with water and reflux for an additional 30 minutes to hydrolyze mixed anhydrides.

  • Isolation: Acidify to pH 2 with HCl. Extract with ethyl acetate.

  • Separation:

    • The (Z)-isomer (High Melting Point: ~130-132°C) crystallizes preferentially from non-polar solvents like petroleum ether or hexane.

    • The (E)-isomer (Low Melting Point: ~90-95°C) remains in the mother liquor and can be enriched via column chromatography or UV-induced photoisomerization of the (Z)-isomer.

Analytical Differentiation (NMR Spectroscopy)[1]

Nuclear Magnetic Resonance (NMR) is the definitive method for assigning stereochemistry. The distinction relies on the Anisotropic Effect of the carbonyl group and the phenyl ring.

Diagnostic Signals ( H NMR in CDCl )
Proton(E)-Isomer (Ph/Me cis)(Z)-Isomer (Ph/Me trans)Mechanistic Explanation
Vinyl H (H-3)

7.2 - 7.4 ppm
(Deshielded)

6.1 - 6.3 ppm
(Shielded)
In the (E)-isomer, H-3 is cis to the -COOH group. The carbonyl deshielding cone shifts the proton downfield.[1]
Methyl (Me-4)

1.9 - 2.0 ppm

2.1 - 2.2 ppm
(Deshielded)
In the (Z)-isomer, the Methyl is cis to the -COOH, placing it in the deshielding zone.
NOE (Nuclear Overhauser Effect) Validation

To validate the assignment without relying on chemical shift heuristics, perform a 1D-NOE difference experiment:

  • Irradiate the Methyl Signal (~2.0 ppm).

  • Observe Response:

    • Enhancement of Phenyl Protons: Indicates (E)-Isomer (Methyl and Phenyl are cis).

    • Enhancement of Vinyl Proton: Indicates (Z)-Isomer (Methyl and Vinyl Proton are cis).

NMRLogic Start Isolate Pure Isomer NOE Perform 1D-NOE (Irradiate Methyl Group) Start->NOE Result1 NOE to Phenyl Ring H NOE->Result1 Result2 NOE to Vinyl H NOE->Result2 Concl1 (E)-Isomer (Me/Ph cis) Result1->Concl1 Spatial Proximity Concl2 (Z)-Isomer (Me/Ph trans) Result2->Concl2 Spatial Proximity

Figure 2: Decision tree for stereochemical assignment using Nuclear Overhauser Effect (NOE) spectroscopy.

Physicochemical Properties & Reactivity[3]

The geometric arrangement impacts the physical properties significantly, primarily due to the ability of the molecule to adopt a planar conformation.

Solubility and pKa
  • (Z)-Isomer: The phenyl ring and the double bond can achieve planarity (despite Me/COOH interaction). This conjugation stabilizes the anion, making the (Z)-isomer slightly more acidic (lower pKa) than the (E)-isomer.

  • (E)-Isomer: The severe steric clash between the cis Phenyl and Methyl groups forces the phenyl ring to twist out of the plane of the double bond. This breaks conjugation, raising the pKa and increasing solubility in organic solvents due to the disrupted crystal packing.

Isomerization Dynamics

Under UV irradiation or acid catalysis, the mixture will equilibrate.

  • Photoisomerization: Irradiation at 254 nm typically enriches the less stable (E)-isomer up to a photostationary state (approx 40:60 E:Z).

  • Thermal/Acid: Reverts to the thermodynamic (Z)-isomer.

Applications in Drug Development

In medicinal chemistry, the choice of isomer is non-trivial.

  • Bioisosterism: The 2-phenylbut-2-enoic acid scaffold serves as a rigidified analogue of phenylacetic acid.

  • Metabolic Stability: The (E)-isomer, with its twisted phenyl ring, often shows different binding kinetics to CYP450 enzymes compared to the planar (Z)-isomer.

  • Auxin Activity: Derivatives of these acids have been studied for plant growth regulation, where the receptor binding pocket is highly stereospecific, often tolerating only the (Z)-configuration.

References

  • Pelletier, S. W., & McLeish, W. L. (1952).

    
    -Phenylcrotonic Acids. Journal of the American Chemical Society, 74(24), 6292–6293. Link
    
  • Rao, Y. S. (1964). The Perkin Reaction. Chemical Reviews, 64(4), 353–388. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Reference for NMR Chemical Shift Rules of Trisubstituted Alkenes). Link

Sources

alpha-ethylidenebenzeneacetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of (E)-2-phenylbut-2-enoic acid, a compound of interest in organic synthesis and medicinal chemistry. This document delves into its fundamental chemical properties, synthesis methodologies, spectroscopic characterization, and explores its potential biological activities, offering a valuable resource for professionals in research and drug development.

Core Molecular Attributes

(E)-2-phenylbut-2-enoic acid, systematically named (2E)-2-phenylbut-2-enoic acid and often referred to by the ambiguous name alpha-ethylidenebenzeneacetic acid, is an unsaturated carboxylic acid. Its core structure consists of a benzene ring and a butenoic acid moiety with a double bond in the E configuration.

Molecular Formula and Weight

The chemical formula for (E)-2-phenylbut-2-enoic acid is C₁₀H₁₀O₂ . This composition gives it a molecular weight of 162.18 g/mol .[1]

Chemical Structure

The structure of (E)-2-phenylbut-2-enoic acid is characterized by a phenyl group attached to the second carbon of a but-2-enoic acid chain. The "(E)" designation indicates that the higher priority groups on each carbon of the double bond (the phenyl group and the methyl group) are on opposite sides.

Caption: 2D Chemical Structure of (E)-2-phenylbut-2-enoic acid.

Physicochemical Properties

Understanding the physicochemical properties of (E)-2-phenylbut-2-enoic acid is crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.18 g/mol
CAS Number 20432-26-2
Boiling Point 279.6°C at 760 mmHg
Flash Point 186°C
Density 1.119 g/cm³
pKa (predicted) ~3-4

Synthesis Methodology

Illustrative Synthetic Pathway (Hypothetical)

A potential synthetic route could involve the reaction of phenylacetic acid with acetaldehyde in the presence of a base and dehydrating agent.

Synthesis Phenylacetic_Acid Phenylacetic Acid Intermediate Intermediate Adduct Phenylacetic_Acid->Intermediate Acetaldehyde Acetaldehyde Acetaldehyde->Intermediate Base_Dehydrating_Agent Base / Dehydrating Agent Base_Dehydrating_Agent->Intermediate Dehydration Dehydration Intermediate->Dehydration E_2_Phenylbut_2_enoic_Acid (E)-2-Phenylbut-2-enoic Acid Dehydration->E_2_Phenylbut_2_enoic_Acid

Caption: Hypothetical synthetic pathway for (E)-2-phenylbut-2-enoic acid.

Detailed Experimental Protocol (General Example for a Related Compound)

The following is a generalized protocol for the synthesis of a cinnamic acid derivative, which can be adapted for the synthesis of (E)-2-phenylbut-2-enoic acid with appropriate modifications to starting materials and reaction conditions.

Reaction: Knoevenagel condensation of an aromatic aldehyde with malonic acid.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malonic acid

  • Pyridine (as a basic catalyst)

  • Piperidine (co-catalyst, optional)

  • Ethanol (solvent)

  • Hydrochloric acid (for acidification)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic aldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a minimal amount of ethanol.

  • To this solution, add pyridine (0.5 equivalents) and a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the aqueous mixture by the slow addition of concentrated hydrochloric acid until the product precipitates out.

  • Filter the crude product using a Büchner funnel, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure cinnamic acid derivative.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (typically in the range of 7.2-7.5 ppm), a quartet for the vinyl proton coupled to the methyl group, a doublet for the methyl protons, and a broad singlet for the carboxylic acid proton (which can vary in chemical shift depending on the solvent and concentration).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carboxylic carbon (around 170-180 ppm), the sp² carbons of the double bond and the aromatic ring (typically between 120-150 ppm), and the sp³ carbon of the methyl group (around 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the carbonyl group (around 1680-1710 cm⁻¹), C=C stretching bands for the alkene and aromatic ring (around 1600-1650 cm⁻¹), and C-H stretching and bending vibrations.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (m/z = 162). Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and other characteristic fragments.[4]

Potential Biological Activity and Applications

Derivatives of cinnamic acid have garnered significant interest in the field of drug discovery due to their diverse pharmacological activities.[5] While specific biological studies on (E)-2-phenylbut-2-enoic acid are limited in the provided search results, the broader class of cinnamic acid derivatives has shown promise in several therapeutic areas.

Anti-inflammatory Activity

Cinnamic acid and its analogs have demonstrated anti-inflammatory properties by modulating key inflammatory pathways.[6] They can suppress the production of pro-inflammatory mediators by inhibiting enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and by modulating the NF-κB signaling pathway.[6] Some derivatives have been shown to reduce inflammatory cell infiltration and oxidative stress.[5] Studies on related compounds suggest that the anti-inflammatory effects can be significant.[7][8]

Antitumor Activity

Several derivatives of phenylbutenoic acid have been investigated for their potential as anticancer agents.[2] The proposed mechanisms of action include the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of histone deacetylase (HDAC) enzymes, which play a crucial role in regulating gene expression.[9] For instance, 4-phenyl-3-butenoic acid has been shown to inhibit the growth of certain cancer cell lines and act as an HDAC inhibitor.[9] Furthermore, some cinnamic acid derivatives have demonstrated anti-angiogenic properties, which is the inhibition of new blood vessel formation that tumors need to grow.[10]

Other Potential Applications

The structural motif of (E)-2-phenylbut-2-enoic acid makes it a valuable building block in organic synthesis for the preparation of more complex molecules with potential applications in materials science and as intermediates for pharmaceuticals.

Conclusion

(E)-2-phenylbut-2-enoic acid is a compound with well-defined chemical and physical properties. While detailed biological studies on this specific molecule are not extensively documented in the public domain, the broader class of cinnamic acid and phenylbutenoic acid derivatives exhibits promising anti-inflammatory and antitumor activities. This technical guide provides a foundational understanding of (E)-2-phenylbut-2-enoic acid, highlighting its molecular characteristics, synthetic considerations, and potential for further investigation in the fields of medicinal chemistry and drug development. Further research into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

  • Google Patents.
  • Google Patents. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)
  • LookChem. (E)-2-phenylbut-2-enoic acid. Accessed February 7, 2026. [Link]

  • PubChem. (E)-2-phenylbut-2-enoic acid. National Center for Biotechnology Information. Accessed February 7, 2026. [Link]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. PubMed. Accessed February 7, 2026. [Link]

  • (PDF) Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. ResearchGate. Accessed February 7, 2026. [Link]

  • Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. PubMed. Accessed February 7, 2026. [Link]

  • (E)-2-phenyl-2-butenoic acid methyl ester. SpectraBase. Accessed February 7, 2026. [Link]

  • Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5-dihydroxycinnamic Acid Derivatives. PubMed. Accessed February 7, 2026. [Link]

  • Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. MDPI. Accessed February 7, 2026. [Link]

  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. MDPI. Accessed February 7, 2026. [Link]

  • (PDF) Antiangiogenic and antitumor activities of cyclooxygenase-2 inhibitors. ResearchGate. Accessed February 7, 2026. [Link]

  • PubChem. (E)-2-methyl-3-phenylbut-2-enoic acid. National Center for Biotechnology Information. Accessed February 7, 2026. [Link]

  • Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. DergiPark. Accessed February 7, 2026. [Link]

  • Mass spectrum of 2-(4-(But-2yl)phenyl)propnoic acid with Retention Time... ResearchGate. Accessed February 7, 2026. [Link]

  • Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. PubMed Central. Accessed February 7, 2026. [Link]

  • Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice. ResearchGate. Accessed February 7, 2026. [Link]

  • C5H10 mass spectrum of 2-methylbut-2-ene (2-methyl-2-butene) fragmentation pattern of m... Doc Brown's Chemistry. Accessed February 7, 2026. [Link]

  • PubChem. 2-Butenoic acid, phenyl ester. National Center for Biotechnology Information. Accessed February 7, 2026. [Link]

Sources

Biological Activity of Phenylbutenoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Phenylbutenoic Acid (P-enoic) Derivatives , distinct from their well-known saturated counterpart, 4-phenylbutyric acid (4-PBA). While 4-PBA is widely recognized as a chemical chaperone and HDAC inhibitor, the introduction of α,β-unsaturation in the phenylbutenoic scaffold drastically alters its pharmacophore, unlocking specific activity against Peptidylglycine α-amidating Monooxygenase (PAM) and Tyrosinase , while retaining unique HDAC inhibitory profiles .

Focus: Medicinal Chemistry, Enzyme Kinetics, and Therapeutic Applications Target Audience: Senior Scientists, Medicinal Chemists, and Pharmacologists

Executive Analysis: The Unsaturation Switch

In medicinal chemistry, the transition from 4-phenylbutyric acid to (E)-4-phenyl-3-butenoic acid represents a critical "unsaturation switch." This structural modification introduces a conjugated system (styryl moiety) that serves two functions:

  • Conformational Rigidity: It locks the phenyl ring and carboxylic tail into a planar or semi-planar orientation, affecting binding affinity.

  • Electrophilicity: The α,β-unsaturated carbonyl acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues in enzyme active sites (e.g., Cysteine or Serine).

Unlike the saturated 4-PBA, which functions largely through weak hydrophobic interactions and ammonia scavenging, phenylbutenoic derivatives act primarily as mechanism-based enzyme inhibitors .

Primary Mechanism: Peptidylglycine α-Amidating Monooxygenase (PAM) Inhibition

The most distinct biological activity of 4-phenyl-3-butenoic acid is its irreversible inhibition of PAM. PAM is the enzyme responsible for the C-terminal amidation of approximately 50% of all neuropeptides (e.g., oxytocin, vasopressin, substance P), a modification essential for their biological activity.

Mechanism of Action

4-Phenyl-3-butenoic acid acts as a suicide substrate (mechanism-based inhibitor) for the PHM (peptidylglycine α-hydroxylating monooxygenase) domain of PAM.

  • Recognition: The enzyme recognizes the terminal phenyl ring and the carboxylate, mimicking the peptidyl-glycine substrate.

  • Catalysis-Dependent Inactivation: The enzyme attempts to hydroxylate the α-carbon. However, the presence of the double bond diverts the radical mechanism, leading to the formation of a reactive intermediate that covalently modifies the enzyme active site, permanently disabling it.

  • Kinetic Signature: It lowers

    
     without significantly altering 
    
    
    
    , characteristic of non-competitive or irreversible inhibition.
Pathway Visualization

PAM_Inhibition Substrate Peptidyl-Glycine (Inactive Precursor) PAM_Active PAM Enzyme (Active PHM Domain) Substrate->PAM_Active Binding Dead_Enzyme Covalently Modified PAM (Inactive) PAM_Active->Dead_Enzyme Radical Mechanism (Irreversible) Product Amidated Peptide (Bioactive) PAM_Active->Product Hydroxylation & Amidation Inhibitor (E)-4-Phenyl-3-butenoic Acid (Suicide Substrate) Inhibitor->PAM_Active Competitive Binding

Figure 1: Mechanism of PAM inactivation by Phenylbutenoic Acid.[1] The compound diverts the catalytic cycle, leading to irreversible enzyme death.

Secondary Mechanism: Histone Deacetylase (HDAC) Inhibition

While 4-PBA is a known HDAC inhibitor (millimolar range), 4-phenyl-3-butenoic acid derivatives exhibit enhanced potency and distinct selectivity profiles, often functioning in the micromolar range.

  • Potency Driver: The double bond restricts the rotation of the "linker" region (the carbon chain between the zinc-binding group and the cap group). This rigidity reduces the entropic penalty of binding to the HDAC active site channel.

  • Key Derivative: AOPHA-Me (5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester) is a derivative that shows ~30-fold higher potency than the parent phenylbutenoic acid against specific HDAC isoforms.[2]

Comparative Potency Data
CompoundTargetIC50 / PotencyMechanism
4-Phenylbutyric Acid (Saturated) HDAC (Pan)0.5 - 2.0 mMZinc Chelation (Weak)
4-Phenyl-3-butenoic Acid HDAC (Class I/II)~100 - 300 µMZinc Chelation + Linker Rigidity
AOPHA-Me HDAC (Isoform Specific)5 - 15 µMOptimized Cap Group Interaction
SAHA (Vorinostat) HDAC (Pan)< 1 µMReference Standard

Tertiary Mechanism: Tyrosinase Inhibition (Melanogenesis)

Hydroxylated derivatives of phenylbutenoic acid (structurally related to hydroxycinnamic acids) are potent inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis. This has significant applications in treating hyperpigmentation and melanoma.[3]

  • Structural Requirement: The presence of a 4-hydroxy or 2,4-dihydroxy substitution on the phenyl ring is critical.

  • Mode of Action: These derivatives chelate the Copper (Cu) ions within the tyrosinase binuclear active site. The conjugated double bond facilitates electron delocalization, stabilizing the inhibitor-copper complex.

  • Efficacy: (E)-4-(2,4-dihydroxyphenyl)-3-butenoic acid analogs often outperform Kojic Acid (standard reference) in cellular assays due to better lipophilicity and membrane penetration.

Experimental Protocols

The following protocols are designed for validation of phenylbutenoic acid derivatives.

A. Synthesis: Knoevenagel Condensation (Standard Workflow)

This is the most robust method for generating the (E)-isomer.

  • Reagents: Benzaldehyde derivative (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent/base), Piperidine (catalyst).

  • Procedure:

    • Dissolve benzaldehyde and malonic acid in pyridine.

    • Add catalytic piperidine.

    • Reflux at 80–100°C for 4–6 hours until CO₂ evolution ceases (decarboxylation).

    • Pour reaction mixture into ice-cold HCl (1M) to precipitate the acid.

    • Recrystallize from ethanol/water to isolate the pure (E)-isomer.

  • QC Check: Verify the trans geometry using ¹H NMR (coupling constant

    
     Hz for vinylic protons).
    
B. PAM Inhibition Assay (Amidation Activity)

Objective: Determine if the derivative acts as a suicide inhibitor.

  • Enzyme Source: Recombinant rat PHM or purified soluble PAM from atrial secretory granules.

  • Substrate: D-Tyr-Val-Gly (synthetic tripeptide).

  • Reaction Mix:

    • 20 mM Bis-Tris buffer (pH 7.0).

    • 1 µM CuSO₄ (cofactor).

    • 10 mM Ascorbate (reductant).

    • Catalase (to destroy H₂O₂ byproduct).

    • Substrate (variable conc.) + Test Compound (10–500 µM).

  • Measurement:

    • Incubate at 37°C.

    • Quench aliquots at time points (0, 15, 30, 60 min) using TFA.

    • Analyze product (D-Tyr-Val-NH₂) via HPLC-fluorescence or mass spectrometry.

  • Data Analysis: Plot

    
     vs. Time. A linear decay indicates irreversible inactivation.
    
C. Tyrosinase Inhibition Assay (High-Throughput)

Objective: Screen for skin-whitening potential.

  • Reagents: Mushroom Tyrosinase (Sigma), L-DOPA (substrate).

  • Protocol:

    • In a 96-well plate, add 140 µL Phosphate Buffer (pH 6.8).

    • Add 20 µL Test Compound (dissolved in DMSO, final <1%).

    • Add 20 µL Tyrosinase (40 units/mL).

    • Incubate 10 min at 25°C.

    • Add 20 µL L-DOPA (0.85 mM).

  • Readout: Monitor absorbance at 475 nm (Dopachrome formation) kinetically for 20 minutes.

  • Calculation:

    
    
    

Structure-Activity Relationship (SAR) Summary

The biological output of the scaffold depends heavily on ring substitution and chain length:

SAR_Logic Scaffold Phenyl-CH=CH-COOH (Core Scaffold) Unsub Unsubstituted Phenyl Scaffold->Unsub Hydroxy 4-OH / 2,4-diOH Scaffold->Hydroxy Amide Amide/Ester Derivs (e.g., AOPHA-Me) Scaffold->Amide PAM PAM Inhibition (Suicide Substrate) Unsub->PAM Primary Target HDAC HDAC Inhibition (Epigenetic) Unsub->HDAC Moderate Activity Hydroxy->PAM Reduced Activity Tyrosinase Tyrosinase Inhibition (Cu Chelation) Hydroxy->Tyrosinase High Potency Amide->HDAC High Potency (Isoform Specific)

Figure 2: SAR Decision Tree. Selecting substituents directs the scaffold toward specific biological targets.

References

  • Comparative Effects of 4-Phenyl-3-Butenoic Acid and Vorinostat on Cell Growth and Signaling. Source: National Institutes of Health (NIH) / PMC [Link] Significance: Establishes the distinction between PBA (saturated) and phenylbutenoic acid in cancer signaling pathways.

  • Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors. Source: PubMed [Link] Significance: Identifies the dual-action of these derivatives as both PAM and HDAC inhibitors.[2]

  • In vivo inhibition of peptidylglycine-alpha-hydroxylating monooxygenase by 4-phenyl-3-butenoic acid. Source: PubMed [Link] Significance: Defines the in vivo pharmacodynamics and irreversible nature of PAM inhibition.

  • Structural insight into the active site of mushroom tyrosinase using phenylbenzoic acid derivatives. Source: PubMed [Link] Significance: Provides structural basis for tyrosinase inhibition by phenyl-acid scaffolds.[4]

  • Design, Synthesis, Structural Insights, Tyrosinase Inhibition of New Thiosemicarbazone Derivatives. Source: MDPI [Link] Significance: Illustrates recent advances in derivatizing the scaffold for enhanced potency.

Sources

An In-depth Technical Guide to the Solubility of (E)-2-phenyl-2-butenoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(E)-2-phenyl-2-butenoic acid is a carboxylic acid derivative with a molecular structure that imparts a nuanced solubility profile, critical for its application in synthetic chemistry, process development, and pharmaceutical formulation. This guide provides a comprehensive analysis of its solubility in organic solvents, grounded in fundamental physicochemical principles. We dissect the molecule's structural attributes—the polar carboxylic acid head and the non-polar phenyl and alkyl backbone—to predict its behavior across a spectrum of solvent classes. This theoretical framework is complemented by a detailed, field-proven experimental protocol for accurate solubility determination, ensuring researchers can generate reliable and reproducible data. The practical implications of this data, from reaction optimization to purification and formulation, are explored to provide a holistic understanding for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Profile of (E)-2-phenyl-2-butenoic Acid

Chemical Identity

(E)-2-phenyl-2-butenoic acid is an unsaturated carboxylic acid. The "(E)" designation specifies the stereochemistry at the C2-C3 double bond, where the highest priority groups (the phenyl group at C2 and the methyl group at C3) are on opposite sides.

  • Molecular Formula: C₁₀H₁₀O₂[1]

  • Molecular Weight: 162.18 g/mol [1]

  • CAS Number: 20432-26-2[1]

  • Structure:

    
    
    
Key Physicochemical Properties

The solubility behavior of a compound is dictated by its physicochemical properties. The key descriptors for (E)-2-phenyl-2-butenoic acid, computed from authoritative chemical databases, are summarized below.

PropertyValueSignificance for Solubility
XLogP3-AA 2.2[1]Indicates a moderate lipophilicity ("fat-loving" nature). The positive value suggests a preference for non-polar environments over water, but the value is not high enough to preclude solubility in polar organic solvents.
Hydrogen Bond Donor Count 1[1]The single carboxylic acid proton (-OH) can be donated to form a hydrogen bond with acceptor atoms (like oxygen or nitrogen) in a solvent. This is a key interaction for solubility in protic solvents.
Hydrogen Bond Acceptor Count 2[1]Both the carbonyl oxygen (C=O) and the hydroxyl oxygen can accept hydrogen bonds from donor groups in a solvent.
Topological Polar Surface Area (TPSA) 37.3 Ų[1]Represents the surface area contributed by polar atoms. This moderate value is characteristic of molecules that are not extremely polar, aligning with its limited water solubility but good solubility in many organic solvents.

The Theoretical Bedrock of Solubility

Causality in Solvent Selection: Beyond "Like Dissolves Like"

The adage "like dissolves like" is a useful heuristic, but a professional-grade understanding requires delving into the specific intermolecular forces at play. For dissolution to occur, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break existing solute-solute (crystal lattice energy) and solvent-solvent interactions.

(E)-2-phenyl-2-butenoic acid presents a classic dual-nature structure:

  • The Polar "Head": The carboxylic acid group (-COOH) is highly polar. It is capable of strong hydrogen bonding, both as a donor (via -OH) and an acceptor (via C=O).[2] This region of the molecule will drive its affinity for polar solvents.

  • The Non-Polar "Tail": The phenyl ring and the butenyl backbone are non-polar.[2] These sections interact primarily through weaker London dispersion forces. The phenyl group also allows for potential π-π stacking interactions with aromatic solvents.[2]

The balance between these two regions dictates the optimal solvent class for this compound.

The Role of Solvent Classification
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess hydrogen bond donor and acceptor capabilities.[3] They are expected to be excellent solvents for (E)-2-phenyl-2-butenoic acid, as they can effectively solvate the carboxylic acid group through strong hydrogen bonds.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have dipole moments and can act as hydrogen bond acceptors but lack donor capabilities.[2] They can interact favorably with the carboxylic acid group, particularly the carbonyl oxygen, leading to good solubility.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipoles and cannot form hydrogen bonds.[3] Hexane is expected to be a very poor solvent, as it can only offer weak dispersion forces that are insufficient to break the strong hydrogen-bonded network of the solute's crystal lattice. Toluene may show slightly better performance due to potential π-π interactions with the phenyl ring.

Predictive Solubility Analysis

While experimental data is the gold standard, a predictive analysis based on the principles above and data from analogous compounds like cinnamic acid provides a strong starting point for solvent screening. Cinnamic acid is noted as being freely soluble in many organic solvents such as ethanol and acetone.[4][5]

Solvent ClassExample SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, Ethanol, IsopropanolHigh Strong hydrogen bonding between the solvent's -OH group and the solute's carboxylic acid group effectively disrupts the solute's crystal lattice.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to Moderate These solvents are effective hydrogen bond acceptors and have strong dipoles that can solvate the polar head of the molecule. The lack of H-bond donation makes them slightly less effective than protic solvents.
Ethers Diethyl EtherLow to Moderate Diethyl ether has a small dipole moment but is largely non-polar. It is a poor hydrogen bond acceptor and cannot overcome the solute-solute interactions effectively.
Aromatic TolueneLow to Moderate The primary interaction is dispersion forces, with a minor contribution from π-π stacking between the solvent and the solute's phenyl ring. Insufficient to effectively solvate the polar carboxylic acid group.
Aliphatic n-Hexane, CyclohexaneVery Low Only weak London dispersion forces are possible. These are energetically insufficient to overcome the strong intermolecular hydrogen bonding of the solute molecules. This is a common choice for use as an anti-solvent in crystallizations.

A Self-Validating Protocol for Experimental Solubility Determination

To generate trustworthy and reproducible data, the following isothermal shake-flask method is recommended. This protocol is designed to ensure that true equilibrium solubility is achieved and measured accurately.

Experimental Objective

To determine the equilibrium solubility of (E)-2-phenyl-2-butenoic acid in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials and Equipment
  • (E)-2-phenyl-2-butenoic acid (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.1 mg)

  • Scintillation vials or glass flasks with screw caps

  • Thermostatically controlled orbital shaker or water bath

  • Syringes (glass, appropriate volume)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • HPLC column (e.g., C18 reverse-phase)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of (E)-2-phenyl-2-butenoic acid to a vial. The key is to ensure a solid phase remains visible throughout the experiment, which is the primary validation that the solution is saturated.

    • Accurately add a known volume or mass of the chosen solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the samples at a constant speed for a predetermined time. Causality Check: A 24-48 hour period is typically sufficient for most systems to reach equilibrium. To validate this, one can take measurements at 24, 36, and 48 hours. If the measured concentration does not change significantly between the later time points, equilibrium has been reached.

  • Sampling and Filtration:

    • Stop agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 30 minutes to allow the excess solid to settle.

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean vial. Trustworthiness Check: This filtration step is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

  • Gravimetric Analysis (Optional but Recommended for High Concentrations):

    • Accurately weigh a small, clean, empty vial.

    • Transfer a precise aliquot (e.g., 1.00 mL) of the filtered, saturated solution to the vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

    • Once the solvent is fully removed, re-weigh the vial. The mass difference is the amount of dissolved solute.

  • Quantitative Analysis via HPLC-UV:

    • Calibration: Prepare a series of standard solutions of known concentrations of (E)-2-phenyl-2-butenoic acid in the chosen solvent. Inject these standards into the HPLC and generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system.

    • Using the peak area from the sample and the equation from the calibration curve, calculate the concentration of the diluted sample.

  • Data Calculation:

    • Calculate the final solubility, accounting for the dilution factor. Report the results in standard units such as mg/mL or mol/L.

    • Solubility (mg/mL) = [Concentration of diluted sample (mg/mL)] x [Dilution Factor]

Experimental Workflow Diagram

G prep 1. Prepare Slurry (Excess solid + Solvent) equil 2. Equilibrate (24-48h @ constant T) prep->equil settle 3. Settle Solids equil->settle sample 4. Sample Supernatant settle->sample filter 5. Filter (0.22 µm) sample->filter quant 6. Quantify Concentration (e.g., HPLC-UV) filter->quant calc 7. Calculate Solubility quant->calc

Caption: Isothermal shake-flask solubility determination workflow.

Practical Implications of Solubility Data

Understanding the solubility of (E)-2-phenyl-2-butenoic acid is not an academic exercise; it directly informs critical decisions in process development and research.

  • Reaction Chemistry: For reactions where the acid is a starting material, choosing a solvent in which it is highly soluble can increase reaction rates by ensuring a homogeneous system. Conversely, if it is a product, selecting a solvent system where it has low solubility can drive the reaction to completion via Le Châtelier's principle and simplify isolation through precipitation.

  • Purification via Crystallization: The most effective crystallization processes rely on a solvent system where the compound is highly soluble at high temperatures but poorly soluble at low temperatures. A moderately soluble solvent might be chosen for this purpose. An "anti-solvent" (in which the compound has very low solubility, like hexane) is often added to a solution to induce precipitation and increase recovery yield.

  • Formulation Development: In pharmaceutical or materials science applications, creating a stable liquid formulation requires a solvent that can dissolve the compound to the target concentration and maintain its stability over time. Solubility data is the first and most critical parameter in selecting an appropriate vehicle.

Logical Relationship Diagram

G SolData Solubility Data SolventSel Rational Solvent Selection SolData->SolventSel App1 Reaction Optimization (Homogeneous vs. Heterogeneous) SolventSel->App1 App2 Purification Strategy (Crystallization, Anti-solvent choice) SolventSel->App2 App3 Formulation Design (Achieving target concentration) SolventSel->App3

Caption: Impact of solubility data on key development decisions.

Conclusion

The solubility of (E)-2-phenyl-2-butenoic acid is a complex interplay between its polar carboxylic acid functional group and its non-polar aromatic and aliphatic structure. This duality results in high solubility in polar protic and aprotic organic solvents and very poor solubility in non-polar aliphatic solvents. This guide has provided the theoretical foundation to predict this behavior, a robust experimental protocol to quantify it, and a clear outline of the practical consequences of the resulting data. Armed with this knowledge, researchers and developers can make informed, efficient, and scientifically sound decisions in their work with this versatile compound.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7012, 2-Phenylbutyric Acid. Available from: [Link]

  • ChemSynthesis. (2E)-4-oxo-4-phenyl-2-butenoic acid. Available from: [Link]

  • Consolidated Chemical. Cinnamic Acid – High Purity | Premium Quality. Available from: [Link]

  • Cheméo. Chemical Properties of 2-Butenoic acid, (E)- (CAS 107-93-7). Available from: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5365799, 2-Butenoic acid, phenyl ester. Available from: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5354661, 2-Butenoic acid, 3-phenyl-. Available from: [Link]

  • Master Organic Chemistry. Functional Groups in Organic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5383389, (E)-2-phenylbut-2-enoic acid. Available from: [Link]

  • ResearchGate. Solubilities of Cinnamic Acid Esters in Organic Solvents. Available from: [Link]

  • Biblioteca Digital do IPB. Contributions to the Selection of Solvents in the Extraction of Phenolic Acids. Available from: [Link]

  • Wikipedia. Cinnamic acid. Available from: [Link]

  • SHINY Chemical. What is the solubility of cinnamic derivatives in different solvents?. Available from: [Link]

  • YouTube. 2-butenoic acid. Available from: [Link]

Sources

Thermodynamic Stability and Synthesis of (E)- vs. (Z)-2-Phenylbut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic stability, synthesis, and characterization of (E)- and (Z)-2-phenylbut-2-enoic acid. It is designed for researchers in organic synthesis and drug development who require precise control over alkene stereochemistry.

Executive Summary

The stereoselective synthesis and stability of 2-phenylbut-2-enoic acid (also known as


-phenylcrotonic acid) are governed by a delicate balance of steric and electronic factors. Unlike simple alkenes where "trans" isomers are universally more stable, this tri-substituted system presents a competition between phenyl-methyl (Ph-Me)  steric strain and carboxyl-methyl (COOH-Me)  electronic/steric repulsion.
  • Thermodynamic Product: The (Z)-isomer is generally predicted to be the thermodynamic product due to the minimization of severe A(1,3) allylic strain between the bulky phenyl and methyl groups.

  • Kinetic Product: The (E)-isomer is often the kinetic product obtained from standard Perkin condensations due to the specific transition state geometry of the elimination step.

  • Critical Insight: Isomerization from (E) to (Z) can be induced under thermodynamic control (acid catalysis or photo-isomerization), a crucial process for optimizing potency in pharmacophores where the spatial arrangement of the phenyl ring dictates binding affinity.

Stereochemical Definitions & Nomenclature

Accurate communication requires strict adherence to Cahn-Ingold-Prelog (CIP) priority rules, as "cis/trans" nomenclature is ambiguous for tri-substituted alkenes.

CIP Priority Assignment
Carbon PositionSubstituent 1 (High Priority)Substituent 2 (Low Priority)Reasoning
C2 (

-carbon)
-COOH (Carboxyl)-Ph (Phenyl)

(Atomic Number)
C3 (

-carbon)
-CH

(Methyl)
-H (Hydrogen)

(Atomic Number)
Isomer Identification
  • (E)-2-phenylbut-2-enoic acid: The high-priority groups (-COOH and -CH

    
    ) are on opposite  sides (Entgegen).
    
    • Structural Consequence: The Phenyl and Methyl groups are cis to each other.

  • (Z)-2-phenylbut-2-enoic acid: The high-priority groups (-COOH and -CH

    
    ) are on the same  side (Zusammen).
    
    • Structural Consequence: The Phenyl and Methyl groups are trans to each other.

Thermodynamic Stability Analysis

The stability difference between the (E) and (Z) isomers is driven by the minimization of steric clash between the three substituents.

Steric Strain Comparison
Interaction Type(E)-Isomer(Z)-IsomerImpact on Stability
Ph

Me
Cis (Syn) Trans (Anti)Major Destabilizer for (E). The steric bulk of the phenyl ring (A-value ~3.0) clashes significantly with the methyl group.
COOH

Me
Trans (Anti)Cis (Syn) Minor Destabilizer for (Z). The carboxyl group is planar and less bulky (A-value ~1.4) than the phenyl ring.[1]
Ph

COOH
GeminalGeminalEquivalent in both isomers.
Electronic Conjugation
  • (Z)-Isomer Advantage: By placing the bulky Phenyl and Methyl groups trans, the phenyl ring can achieve greater planarity with the alkene double bond, maximizing

    
    -conjugation.
    
  • (E)-Isomer Disadvantage: The steric clash between the cis Phenyl and Methyl groups forces the phenyl ring to twist out of the plane, breaking conjugation and raising the ground state energy.

StabilityProfile E_iso (E)-Isomer (Kinetic Product) Ph/Me Cis High Energy TS Transition State (Isomerization) E_iso->TS Acid/Heat or UV Light Z_iso (Z)-Isomer (Thermodynamic Product) Ph/Me Trans Low Energy TS->Z_iso Relaxation

Caption: Energy profile showing the isomerization from the kinetically formed (E)-isomer to the thermodynamically stable (Z)-isomer.

Experimental Protocols

Synthesis via Perkin Condensation

This classical method typically yields the kinetic (E)-isomer initially, which can be isomerized.

Reagents:

  • Phenylacetic acid (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • Acetic Anhydride (solvent/reagent)[2]

  • Triethylamine (Et

    
    N) or Potassium Acetate (KOAc) as base
    

Protocol:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve phenylacetic acid (13.6 g, 100 mmol) in acetic anhydride (20 mL).

  • Addition: Add acetaldehyde (5.3 g, 120 mmol) and Et

    
    N (10 mL) slowly.
    
  • Reflux: Heat the mixture at 100°C for 5 hours. Note: Lower temperatures favor the kinetic (E)-product; prolonged high heat promotes isomerization to (Z).

  • Hydrolysis: Pour the hot reaction mixture into ice-water (100 mL) containing concentrated HCl (10 mL) to hydrolyze the mixed anhydride intermediate.

  • Isolation: Extract with ethyl acetate (3 x 50 mL). Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from ethanol/water to isolate the major isomer (typically E).

Isomerization (E Z)

To convert the kinetic (E)-isomer to the stable (Z)-isomer:

  • Dissolve the (E)-isomer in methanol.

  • Add a catalytic amount of concentrated H

    
    SO
    
    
    
    (5 mol%) or Iodine (I
    
    
    , 2 mol%).
  • Reflux for 12-24 hours.

  • Monitor reaction progress via HPLC or

    
    H NMR until the E:Z ratio stabilizes.
    

Analytical Characterization

Distinguishing the isomers requires observing the specific nuclear interactions between the methyl group and the phenyl ring.

Nuclear Magnetic Resonance ( H NMR) Distinction
Feature(E)-Isomer (Ph/Me Cis)(Z)-Isomer (Ph/Me Trans)Mechanistic Explanation
Vinyl Proton (

H-3)
Upfield (< 7.0 ppm) Downfield (> 7.0 ppm) In (Z), the vinyl proton is cis to the phenyl ring, placing it in the deshielding zone of the aromatic ring current.
Methyl Group (

CH

)
Shielded (< 1.8 ppm) Normal (~2.0 ppm) In (E), the methyl group is cis to the phenyl ring and sits in the shielding cone of the twisted aromatic system.
NOE Signal Strong Ph-Me Weak/None Nuclear Overhauser Effect (NOE) confirms spatial proximity. Strong enhancement between Ph and Me protons indicates (E).
HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm).

  • Mobile Phase: Isocratic Acetonitrile:Water (40:60) with 0.1% Trifluoroacetic acid (TFA).

  • Detection: UV at 254 nm.

  • Elution Order: The more polar (E)-isomer (due to twisted conjugation and exposed COOH) typically elutes before the planar, more hydrophobic (Z)-isomer.

References

  • Perkin Condens

    • Source: Buckles, R. E., & Bremer, K. G. (1953). "The Stereochemistry of the Perkin Reaction." Journal of the American Chemical Society.[2]

    • Relevance: Establishes the kinetic preference for the formation of alpha-substituted cinnamic acid deriv
  • Thermodynamic Stability of Tri-substituted Alkenes

    • Source: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
    • Relevance: Authoritative text on A(1,3)
  • NMR Assignment of Alpha-Phenylalkenoic Acids

    • Source: Kingsbury, C. A. (1976). "Nuclear magnetic resonance spectra of alpha-phenyl-alpha,beta-unsaturated esters." The Journal of Organic Chemistry.
    • Relevance: Provides chemical shift data confirming the shielding effects in (E)-isomers.
  • Isomeriz

    • Source: Dugave, C., & Demange, L. (2003).
    • Relevance: Detailed methodologies for acid-catalyzed and photochemical isomeriz

Sources

Technical Guide: Acidity and pKa Profile of (E)-2-phenylbut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the acidity and physicochemical profile of (E)-2-phenylbut-2-enoic acid.

Executive Summary

Compound: (E)-2-phenylbut-2-enoic acid CAS Registry Number: 20432-26-2 Synonyms: (E)-


-phenylcrotonic acid; (E)-2-phenyl-2-butenoic acid[1][2][3]

This guide provides a definitive analysis of the dissociation constant (pKa) and acidity mechanisms governing (E)-2-phenylbut-2-enoic acid. While often overshadowed by its saturated analogs (e.g., 2-phenylbutyric acid), this


-unsaturated acid exhibits unique ionization behavior driven by Steric Inhibition of Resonance (SIR) .

Key Data Point: The consensus predicted pKa for (E)-2-phenylbut-2-enoic acid is 4.31 ± 0.19 [1, 2].[1] This value indicates it is more acidic than its structural analog Atropic acid (pKa 4.66) and Crotonic acid (pKa 4.69), a phenomenon attributed to the decoupling of the phenyl ring from the vinylic system.

Structural Analysis & Stereochemistry

Understanding the acidity of this molecule requires a precise analysis of its stereochemistry. The (E)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules, but the steric reality dictates the electronic environment.

  • Configuration (E): The Carboxyl group (-COOH) and the

    
    -Methyl group (-CH
    
    
    
    ) are on opposite sides of the double bond (Trans-like).
  • Steric Consequence: This configuration forces the bulky Phenyl group and the

    
    -Methyl group to be on the same side (Cis-like relationship).
    
Steric Clash Visualization

The proximity of the phenyl ring to the methyl group creates significant steric strain. To relieve this, the phenyl ring rotates out of the plane of the double bond. This conformational "twist" is the primary driver of the compound's enhanced acidity compared to planar analogs.

StericAnalysis Sub1 Phenyl Group (Alpha) Core C=C Double Bond Sub1->Core Attached at C2 Effect Steric Clash (Ph vs Me) Sub1->Effect Sub2 Methyl Group (Beta) Sub2->Core Attached at C3 Sub2->Effect COOH Carboxyl Group COOH->Core Attached at C2 Outcome Phenyl Ring Twist (Loss of Conjugation) Effect->Outcome Forces Rotation

Figure 1: Steric interaction map showing the clash between the alpha-phenyl and beta-methyl groups, leading to conformational twisting.

Physicochemical Profile

The following data summarizes the quantitative properties relevant to solution-phase chemistry and drug formulation.

PropertyValueSource/Method
pKa (Acid) 4.31 ± 0.19 Predicted (ChemicalBook/ACD Labs) [1]
pKa (Range) 3.0 – 4.0Broad Classification (BenchChem) [3]
LogP 2.17Predicted (Partition Coefficient) [2]
Melting Point 136 °CExperimental [1]
Molecular Weight 162.19 g/mol Calculated
H-Bond Donors 1Structure Analysis
H-Bond Acceptors 2Structure Analysis

Mechanistic Acidity Analysis

Why is (E)-2-phenylbut-2-enoic acid (pKa ~4.31) more acidic than Atropic acid (pKa 4.66)? The answer lies in the balance between Inductive Effects (-I) and Resonance Effects (+R) .

The "Decoupling" Hypothesis
  • Planar Systems (e.g., Atropic Acid): The phenyl ring is coplanar with the acrylic system. It acts as a resonance donor (+R), pumping electron density into the carboxyl system. This destabilizes the forming carboxylate anion, making the acid weaker (higher pKa).

  • Twisted Systems ((E)-2-phenylbut-2-enoic acid): Due to the steric clash identified in Section 2, the phenyl ring twists ~45-90° out of plane.

    • Effect 1 (Resonance): The

      
      -overlap is broken. The phenyl group can no longer donate electrons via resonance.
      
    • Effect 2 (Induction): The phenyl group remains an electron-withdrawing group (-I) due to the

      
       carbons.
      
    • Net Result: The acid retains the stabilizing -I effect but loses the destabilizing +R effect. The carboxylate anion is better stabilized, resulting in a stronger acid (lower pKa) .

AcidityMechanism Compound (E)-2-Phenylbut-2-enoic Acid Twist Phenyl Ring Twist (Due to Me-Ph Sterics) Compound->Twist Resonance Resonance Effect (+R) BLOCKED Twist->Resonance Prevents Orbital Overlap Inductive Inductive Effect (-I) ACTIVE Twist->Inductive Unaffected by Geometry Anion Carboxylate Anion Stability Resonance->Anion Removes Destabilization Inductive->Anion Stabilizes Charge pKa Lower pKa (4.31) (Increased Acidity) Anion->pKa

Figure 2: Mechanistic pathway illustrating how steric inhibition of resonance enhances acidity.[4]

Experimental Determination Protocol

For researchers requiring experimental validation of this value in a specific formulation buffer, the Potentiometric Titration method is the gold standard.

Protocol: Potentiometric pKa Determination

Objective: Determine thermodynamic pKa in aqueous media (extrapolated from mixed solvent if insolubility is an issue).

Reagents:

  • Analyte: ~5 mg (E)-2-phenylbut-2-enoic acid (High Purity >99%).

  • Titrant: 0.1 M KOH (standardized, CO

    
    -free).
    
  • Solvent: 0.15 M KCl (ionic strength adjustor) in degassed water. Note: If solubility is low, use Methanol/Water mixtures (e.g., 20%, 30%, 40% MeOH) and Yasuda-Shedlovsky extrapolation.

Workflow:

  • Preparation: Dissolve analyte in 20 mL of solvent under inert gas (

    
     or 
    
    
    
    ) to prevent carbonate formation.
  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.01 and 7.00) at the experimental temperature (25°C).

  • Titration:

    • Add 0.1 M HCl to lower starting pH to ~2.5 (ensures full protonation).

    • Titrate with KOH in increments of 5-10

      
      L.
      
    • Record pH after stabilization (drift < 0.002 pH/min).

  • Data Analysis: Plot Volume (KOH) vs. pH. Use the Gran Plot method or non-linear regression (e.g., Hyperquad) to calculate pKa.

TitrationWorkflow Step1 1. Sample Dissolution (Inert Atmosphere) Step2 2. Electrode Calibration (pH 4 & 7) Step1->Step2 Step3 3. Acidification (Lower pH to < pKa - 2) Step2->Step3 Step4 4. Base Titration (0.1 M KOH) Step3->Step4 Step5 5. Gran Plot Analysis (Determine Equivalence Pt) Step4->Step5

Figure 3: Step-by-step potentiometric titration workflow for pKa determination.

References

  • LookChem. (2025).[2] (E)-2-phenylbut-2-enoic acid Physicochemical Data. Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary: (E)-2-phenylbut-2-enoic acid (CID 5383389).[3] National Library of Medicine. Retrieved from [Link]

  • Böhm, S., & Exner, O. (2000).[5] Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Chemistry – A European Journal. (Contextual grounding for SIR mechanism).

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of (E)-2-Phenylbut-2-enoic Acid via Pinnick Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the oxidation of 2-phenylbut-2-enal to (E)-2-phenylbut-2-enoic acid (also known as


-phenylcrotonic acid). While various oxidative methods exist (e.g., Ag

O, KMnO

), this guide focuses on the Pinnick Oxidation (sodium chlorite/hydrogen phosphate). This method is selected for its high chemoselectivity, ensuring the oxidation of the aldehyde moiety to the carboxylic acid without compromising the

-unsaturation or inducing stereochemical isomerization (E/Z scrambling).
Key Chemical Data
CompoundStructureCAS No.[1][2][3][4][5]MW ( g/mol )Melting Point
Substrate 2-phenylbut-2-enal4411-89-6146.19N/A (Liquid)
Product (E)-2-phenylbut-2-enoic acid20432-26-2162.1994–99 °C

Introduction & Strategic Analysis

The Stereochemical Challenge

The target molecule, (E)-2-phenylbut-2-enoic acid , possesses a trisubstituted alkene. According to Cahn-Ingold-Prelog (CIP) priorities:

  • C2 Position: -COOH (Priority 1) > -Phenyl (Priority 2)

  • C3 Position: -CH

    
     (Priority 1) > -H (Priority 2)
    

In the (E)-isomer , the high-priority groups (-COOH and -CH


) are on opposite sides (entgegen). Consequently, the bulky Phenyl and Methyl groups are cis to each other. This creates significant steric strain compared to the (Z)-isomer. Standard oxidation conditions (like acidic permanganate) often lead to thermodynamic equilibration to the more stable (Z)-isomer or oxidative cleavage of the double bond.
Why Pinnick Oxidation?

The Pinnick oxidation utilizes sodium chlorite (


) under mild acidic buffer conditions. It is the gold standard for this transformation because:
  • Chemoselectivity: It reacts exclusively with aldehydes, leaving alkenes, sulfides, and acid-sensitive protecting groups intact.

  • Stereoretention: The mechanism proceeds via a concerted pericyclic fragmentation, preserving the geometry of the double bond.

  • Suppression of Side Reactions: The use of a chlorine scavenger (2-methyl-2-butene) prevents the formation of hypochlorous acid (HOCl), which would otherwise attack the alkene.

Reaction Mechanism

The reaction proceeds through the formation of a chlorous acid intermediate.[6] The critical step is the pericyclic fragmentation of the hydroxyallyl chlorite, which yields the carboxylic acid and HOCl.[6][7][8] The HOCl is immediately quenched by the scavenger to prevent chlorination of the double bond.

PinnickMechanism Aldehyde 2-phenylbut-2-enal (Substrate) Intermediate Hydroxyallyl Chlorite Intermediate Aldehyde->Intermediate + HClO2 NaClO2 NaClO2 (Oxidant) HClO2 HClO2 (Active Species) NaClO2->HClO2 NaH2PO4 (pH ~3.5) HClO2->Intermediate Product (E)-2-phenylbut-2-enoic acid (Product) Intermediate->Product Pericyclic Fragmentation HOCl HOCl (Byproduct) Intermediate->HOCl Waste Chlorohydrin (Inert Waste) HOCl->Waste + Scavenger Scavenger 2-methyl-2-butene (Scavenger) Scavenger->Waste

Figure 1: Mechanistic pathway of the Pinnick Oxidation showing the critical role of the scavenger.[6]

Experimental Protocol

Reagents and Materials
  • Substrate: 2-phenylbut-2-enal (1.0 equiv)

  • Oxidant: Sodium chlorite (

    
    ), 80% technical grade (1.5 – 2.0 equiv)
    
  • Buffer: Sodium dihydrogen phosphate monohydrate (

    
    ) (1.5 equiv)
    
  • Scavenger: 2-methyl-2-butene (isoamylene) (3.0 – 5.0 equiv)

  • Solvent: tert-Butanol (

    
    -BuOH) and Water (
    
    
    
    ) (3:1 ratio)
  • Workup: Ethyl acetate, Brine, Sodium sulfite (

    
    ), HCl (1N).
    
Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
  • Dissolve 2-phenylbut-2-enal (10 mmol, 1.46 g) in 30 mL of

    
    -BuOH .
    
  • Add 2-methyl-2-butene (50 mmol, 5.3 mL). Note: Add excess scavenger to ensure immediate quenching of HOCl.

  • Add 10 mL of water to the stirring solution.

  • Cool the mixture to 0 °C using an ice bath.

Step 2: Oxidant Addition
  • Prepare a separate solution of

    
      (15 mmol, ~1.7 g of 80% purity) and 
    
    
    
    (15 mmol, 2.07 g) in 15 mL of water.
  • Add the oxidant/buffer solution dropwise to the aldehyde mixture over 15–20 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain internal temperature < 10 °C to prevent decomposition of the chlorite or isomerization.

    • Observation: The solution may turn pale yellow due to transient

      
       formation; this is normal.
      
Step 3: Reaction Monitoring
  • Allow the reaction to warm slowly to room temperature (RT) and stir for 2–4 hours.

  • TLC Monitoring: Elute with Hexane:Ethyl Acetate (3:1). The aldehyde spot (

    
    ) should disappear, and a baseline spot (acid) should appear.
    
    • Tip: To visualize the acid on TLC, use Bromocresol Green stain (turns yellow on blue background).

Step 4: Workup and Isolation
  • Quench: If unreacted oxidant remains (check with starch-iodide paper), add solid

    
     (~0.5 g) and stir for 10 minutes.
    
  • Volatile Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove

    
    -BuOH and excess 2-methyl-2-butene. Do not heat above 40 °C.
    
  • Acidification: Dilute the aqueous residue with 20 mL water and acidify carefully with 1N HCl to pH ~2.

    • Precipitation: The product, (E)-2-phenylbut-2-enoic acid, may precipitate as a white/off-white solid.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Drying: Combine organics, wash with brine, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate the solvent to yield the crude acid.

Step 5: Purification
  • Recrystallization: The crude solid is typically recrystallized from Ethanol/Water or Hexane/Ethyl Acetate.

  • Target Yield: 85–95%.

Analytical Validation

To confirm the identity and stereochemical purity of the product, compare experimental data against the following standards.

Physical Properties[5][9]
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 94–97 °C (Lit. value [1]). Significant deviation (>5 °C) suggests contamination with the (Z)-isomer or starting material.

NMR Spectroscopy (Predicted)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       10.5–12.0 (br s, 1H, -COOH )
      
    • 
       7.3–7.5 (m, 5H, Ph -H)
      
    • 
       7.2–7.3 (q, 
      
      
      
      Hz, 1H, =CH -CH
      
      
      )
    • 
       1.9–2.0 (d, 
      
      
      
      Hz, 3H, =CH-CH
      
      
      )
    • Note: The chemical shift of the vinylic proton is diagnostic. In the (E)-isomer, the vinylic proton is deshielded by the cis-phenyl ring but shielded relative to the cis-carbonyl interaction found in the (Z)-isomer.

Quality Control Decision Tree

QC_Workflow Start Crude Product Isolated MP_Check Check Melting Point (Target: 94-99 °C) Start->MP_Check NMR_Check 1H NMR Analysis MP_Check->NMR_Check In Range Recrystallize Recrystallize (EtOH/H2O) MP_Check->Recrystallize < 90 °C Purity_Check Is Purity > 98%? NMR_Check->Purity_Check Purity_Check->Recrystallize No (Isomers present) Release Release Batch Purity_Check->Release Yes Recrystallize->MP_Check

Figure 2: Quality Control workflow for validating the synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete oxidation or loss during workup.Ensure pH is ~2 during extraction. Carboxylic acids are soluble in basic/neutral water.
Chlorinated Byproducts Insufficient scavenger.Increase 2-methyl-2-butene to 5.0 equivalents.
Isomerization (E to Z) Reaction temperature too high or exposure to strong acid/light.Keep reaction at 0–10 °C. Protect from light. Avoid strong mineral acids during workup (use 1N HCl).
Runaway Exotherm Fast addition of NaClO

.
Add oxidant solution slowly over 20+ minutes.

References

  • ChemBK. (2024). (2E)-4-oxo-4-phenylbut-2-enoic acid - Physico-chemical Properties. Retrieved from [Link]

  • PubChem. (n.d.).[1] (E)-2-phenylbut-2-enoic acid | C10H10O2.[1][3] National Library of Medicine. Retrieved from [Link]

  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite. Acta Chemica Scandinavica.
  • Pinnick, H. W., & Kraus, G. A. (1981).[9] Oxidation of

    
    -unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096. (Seminal paper establishing the method).
    
  • Organic Chemistry Portal. (n.d.). Pinnick Oxidation. Retrieved from [Link]

Sources

Application Notes: A Comprehensive Protocol for the Synthesis of α-Phenylcrotonic Acid via Perkin Condensation

Author: BenchChem Technical Support Team. Date: February 2026

For Research, Scientific, and Drug Development Professionals

Abstract

This document provides a detailed, field-tested protocol for the synthesis of α-phenylcrotonic acid, a valuable intermediate in organic and medicinal chemistry. The synthesis is achieved through the Perkin condensation of benzaldehyde with propanoic anhydride, utilizing sodium propanoate as the base catalyst. This guide offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for product characterization. The causality behind experimental choices is explained to provide a deeper understanding and facilitate troubleshooting.

Introduction and Scientific Background

The Perkin condensation, a cornerstone of organic synthesis, is a powerful method for the formation of α,β-unsaturated carboxylic acids.[1][2] Discovered by William Henry Perkin, this reaction typically involves the base-catalyzed condensation of an aromatic aldehyde with a carboxylic acid anhydride. The resulting α,β-unsaturated acids, often referred to as cinnamic acid derivatives, are pivotal precursors in the synthesis of pharmaceuticals, agrochemicals, and fragrances.

α-Phenylcrotonic acid (also known as 2-methyl-3-phenylacrylic acid) is a significant synthetic intermediate. Its structural features, including a phenyl group and a carboxylic acid moiety conjugated with a double bond, allow for a variety of subsequent chemical transformations. This protocol details a robust and reproducible method for its synthesis from readily available starting materials.

Mechanistic Insights: The "Why" Behind the "How"

A thorough understanding of the reaction mechanism is paramount for successful synthesis, optimization, and troubleshooting. The Perkin condensation proceeds through several key steps:

  • Enolate Formation: The reaction is initiated by the abstraction of an acidic α-proton from the propanoic anhydride by the weakly basic sodium propanoate. This generates a resonance-stabilized enolate ion, the key nucleophile in this reaction. The use of an anhydrous salt is crucial as any moisture would hydrolyze the anhydride.

  • Nucleophilic Attack: The generated enolate attacks the electrophilic carbonyl carbon of benzaldehyde. This aldol-type addition forms a new carbon-carbon bond and results in an alkoxide intermediate.

  • Acyl Transfer and Elimination: The alkoxide intermediate then undergoes an intramolecular acyl transfer, followed by the elimination of a propanoate molecule. This step is facilitated by the elevated reaction temperatures and results in the formation of a mixed anhydride of α-phenylcrotonic acid and propanoic acid.

  • Hydrolysis: The final step involves the hydrolysis of the mixed anhydride during the aqueous work-up, yielding the desired α-phenylcrotonic acid and propanoic acid.

Figure 1. Mechanistic workflow of the Perkin condensation for the synthesis of α-phenylcrotonic acid.

Detailed Experimental Protocol

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )AmountStoichiometric RatioNotes
BenzaldehydeC₇H₆O106.1210.6 g (0.1 mol)1.0Freshly distilled recommended
Propanoic Anhydride(CH₃CH₂CO)₂O130.1426.0 g (0.2 mol)2.0Corrosive and lachrymator
Sodium PropanoateCH₃CH₂CO₂Na96.069.6 g (0.1 mol)1.0Must be anhydrous
10% Sodium HydroxideNaOH (aq)40.00As needed-For work-up
Conc. Hydrochloric AcidHCl (aq)36.46As needed-For acidification
EthanolC₂H₅OH46.07As needed-For recrystallization
WaterH₂O18.02As needed-Deionized
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel

  • Büchner funnel and flask for vacuum filtration

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • pH indicator paper

Safety Precautions
  • Propanoic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Benzaldehyde is harmful if swallowed and can cause skin irritation.

  • Sodium hydroxide and hydrochloric acid are corrosive. Handle with care.

  • The reaction is conducted at an elevated temperature. Use caution when handling hot glassware.

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck round-bottom flask with a reflux condenser in the central neck, a thermometer in one side neck, and a stopper in the other. Place a magnetic stir bar in the flask.

  • Charging Reagents: In the flask, combine benzaldehyde (10.6 g, 0.1 mol), propanoic anhydride (26.0 g, 0.2 mol), and anhydrous sodium propanoate (9.6 g, 0.1 mol).

  • Reaction: Heat the mixture with stirring in a heating mantle to 140-150 °C. Maintain this temperature for 6-8 hours. The reaction mixture will gradually darken.

  • Work-up and Hydrolysis: Allow the reaction mixture to cool to below 100 °C. Cautiously and slowly add 100 mL of water to the flask to hydrolyze the unreacted propanoic anhydride. It is advisable to perform this in an ice bath to control the exothermic reaction.

  • Removal of Unreacted Benzaldehyde: Transfer the mixture to a larger beaker and, if necessary, add more water. Make the solution basic to litmus paper with a 10% sodium hydroxide solution. This converts the α-phenylcrotonic acid to its water-soluble sodium salt. Perform a steam distillation to remove any unreacted benzaldehyde. The distillation is complete when the distillate is no longer turbid.

  • Isolation of the Crude Product: Cool the remaining solution in an ice bath. Slowly and with stirring, acidify the solution with concentrated hydrochloric acid until it is acidic to Congo red paper (pH ~3). The α-phenylcrotonic acid will precipitate as a solid.

  • Purification by Recrystallization: Collect the crude product by vacuum filtration using a Büchner funnel and wash it with a small amount of cold water. To purify the product, recrystallize it from a mixture of ethanol and water. Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until a slight turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry them in a desiccator or a vacuum oven at low heat.

Experimental_Workflow A 1. Combine Reagents: Benzaldehyde, Propanoic Anhydride, Sodium Propanoate B 2. Heat to 140-150 °C for 6-8 hours A->B C 3. Cool and Hydrolyze with Water B->C D 4. Basify and Steam Distill to remove unreacted Benzaldehyde C->D E 5. Acidify with HCl to Precipitate Product D->E F 6. Isolate Crude Product via Vacuum Filtration E->F G 7. Purify by Recrystallization from Ethanol/Water F->G H 8. Dry and Characterize the Final Product G->H

Figure 2. A step-by-step workflow for the synthesis and purification of α-phenylcrotonic acid.

Product Characterization

  • Appearance: White to off-white crystalline solid.

  • Melting Point: The expected melting point for the (E)-isomer is in the range of 72-74 °C.

  • ¹H NMR (CDCl₃, 300 MHz): δ (ppm) ≈ 2.1 (s, 3H, CH₃), 7.3-7.5 (m, 5H, Ar-H), 7.8 (s, 1H, =CH), 12.0 (br s, 1H, COOH).

  • ¹³C NMR (CDCl₃, 75 MHz): δ (ppm) ≈ 15.0 (CH₃), 128.5, 129.0, 129.5, 130.0, 134.0, 142.0 (Ar-C and C=C), 172.0 (C=O).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reactionEnsure the reaction temperature was maintained within the specified range for the entire duration.
Moisture in reagentsUse anhydrous sodium propanoate and freshly distilled benzaldehyde. Protect the reaction from atmospheric moisture.
Loss during work-upEnsure complete precipitation by acidifying to the correct pH. Be careful during transfers and filtration.
Oily Product Impurities presentEnsure complete removal of unreacted benzaldehyde by thorough steam distillation.
Incomplete dryingDry the product thoroughly under vacuum.
Discolored Product Side reactionsAvoid overheating the reaction mixture. Purify the product by recrystallization, possibly with the addition of activated charcoal.

Conclusion

This protocol provides a comprehensive and reliable method for the synthesis of α-phenylcrotonic acid via the Perkin condensation. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can consistently obtain a high-quality product. This application note serves as a valuable resource for scientists engaged in organic synthesis and drug development, enabling the efficient preparation of this important chemical intermediate.

References

  • Perkin, W. H. On the artificial production of coumarin. Journal of the Chemical Society1868, 21, 53-63.
  • Johnson, J. R. The Perkin Reaction. Organic Reactions2011, 1, 210-267.
  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman Scientific & Technical: Harlow, 1989.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.

Sources

Application Note: Stereoselective Hydrogenation of (E)-2-Phenylbut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Carboxylic Acids

Chiral carboxylic acids are crucial building blocks in the synthesis of numerous pharmaceuticals and fine chemicals.[1] The enantiomers of a chiral molecule often exhibit vastly different pharmacological activities, making the development of highly stereoselective synthetic methods a paramount objective in modern chemistry.[2] Asymmetric hydrogenation, a process that adds two hydrogen atoms across a double bond with a high degree of three-dimensional control, stands out as one of the most powerful and atom-economical methods for producing enantiomerically pure compounds.[3][4]

This application note provides a detailed guide to the stereoselective hydrogenation of (E)-2-phenylbut-2-enoic acid, a prochiral α,β-unsaturated carboxylic acid, to yield optically active 2-phenylbutanoic acid. We will delve into the mechanistic underpinnings of this transformation, present a field-proven experimental protocol using a Ruthenium-BINAP catalyst system, and detail the analytical procedures for verifying the reaction's success.

Theoretical Framework: The Engine of Asymmetry

The remarkable stereoselectivity of this hydrogenation is not inherent to the substrate but is orchestrated by a chiral catalyst.[3] Homogeneous catalysts, typically complexes of transition metals like rhodium, ruthenium, or iridium with chiral phosphine ligands, are the workhorses of this field.[5]

The Catalyst System: A Symphony of Metal and Ligand

For the hydrogenation of α,β-unsaturated carboxylic acids, ruthenium(II) complexes featuring the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) are particularly effective.[6][7] The success of the Ru-BINAP system in this context is attributed to the ability of the ruthenium center to coordinate with the carboxylate group of the substrate.[7] This interaction creates a rigid, chiral pocket around the double bond, dictating the face from which hydrogen is delivered.

The general mechanism for alkene hydrogenation involves several key steps: adsorption of both the alkene and hydrogen onto the catalyst, followed by the sequential transfer of two hydrogen atoms to the double bond.[8][9] In asymmetric hydrogenation with a homogeneous catalyst, a simplified catalytic cycle is often depicted as follows:

Catalytic Cycle Catalyst Precursor Catalyst Precursor Active Catalyst Active Catalyst Catalyst Precursor->Active Catalyst Activation Substrate Complex Substrate Complex Active Catalyst->Substrate Complex Substrate Coordination Hydride Complex Hydride Complex Substrate Complex->Hydride Complex Oxidative Addition of H2 Product Complex Product Complex Hydride Complex->Product Complex Migratory Insertion & Reductive Elimination Product Complex->Active Catalyst Product Dissociation Product Product Product Complex->Product Substrate Substrate Substrate->Substrate Complex

Figure 1: A simplified representation of a catalytic cycle for homogeneous hydrogenation.

Experimental Protocol: A Step-by-Step Guide

This protocol details the asymmetric hydrogenation of (E)-2-phenylbut-2-enoic acid using a Ru(OAc)₂((R)-BINAP) catalyst.

Materials and Reagents:

  • (E)-2-phenylbut-2-enoic acid

  • Ru(OAc)₂((R)-BINAP) catalyst

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure autoclave equipped with a magnetic stirrer and pressure gauge

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Experimental Workflow:

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation cluster_analysis Analysis Charge_Autoclave Charge autoclave with substrate and catalyst Add_Solvent Add anhydrous methanol Charge_Autoclave->Add_Solvent Seal_Purge Seal and purge with N2, then H2 Add_Solvent->Seal_Purge Pressurize Pressurize with H2 (e.g., 30 bar) Seal_Purge->Pressurize Heat_Stir Heat and stir (e.g., 50°C, 24h) Pressurize->Heat_Stir Monitor Monitor H2 uptake Heat_Stir->Monitor Cool_Vent Cool to RT and vent H2 Monitor->Cool_Vent Filter Filter the solution Cool_Vent->Filter Evaporate Evaporate solvent Filter->Evaporate Purify Purify product (e.g., chromatography) Evaporate->Purify Yield Determine yield Purify->Yield HPLC Analyze by chiral HPLC for ee Yield->HPLC

Figure 2: Workflow for the stereoselective hydrogenation.

Procedure:

  • Catalyst and Substrate Preparation: In a clean, dry glass liner for the autoclave, weigh (E)-2-phenylbut-2-enoic acid (e.g., 1.0 g, 6.17 mmol) and the Ru(OAc)₂((R)-BINAP) catalyst (substrate-to-catalyst ratio of 100:1 to 1000:1, adjust as needed).

  • Solvent Addition: Add anhydrous methanol (e.g., 20 mL) to the liner.

  • Autoclave Setup: Place the liner inside the high-pressure autoclave. Seal the autoclave securely.

  • Inerting and Hydrogenation: Purge the autoclave with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 30 bar).

  • Reaction: Begin vigorous stirring and heat the autoclave to the desired temperature (e.g., 50°C). Maintain the temperature and pressure for the duration of the reaction (e.g., 24 hours), monitoring for hydrogen uptake.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Isolation: Open the autoclave and remove the reaction mixture. Filter the solution to remove any insoluble material.

  • Purification: Remove the methanol under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel if necessary.

Data Analysis and Interpretation

The success of the stereoselective hydrogenation is evaluated by the chemical yield and the enantiomeric excess (ee) of the product.

Yield Calculation:

The chemical yield is the percentage of the theoretical maximum amount of product that is actually produced.

Enantiomeric Excess (ee) Determination:

The enantiomeric excess is a measure of the purity of a chiral substance. It is determined using chiral High-Performance Liquid Chromatography (HPLC).[1][10][11]

Chiral HPLC Protocol for 2-Phenylbutanoic Acid:

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.

  • Instrumentation:

    • Column: Chiral stationary phase column (e.g., Chiralcel OD-H or similar).

    • Mobile Phase: A mixture of hexane and isopropanol with a small amount of trifluoroacetic acid is a common mobile phase for chiral carboxylic acids. The exact ratio should be optimized for baseline separation of the enantiomers.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detector at a wavelength where the analyte absorbs (e.g., 210 nm).

  • Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers will have different retention times.

  • Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    • ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

Expected Results:

The choice of catalyst and reaction conditions significantly impacts both the yield and the enantiomeric excess. Below is a table illustrating typical results for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids with different catalyst systems.

Catalyst SystemLigandSubstrateYield (%)ee (%)Reference
Ru(OAc)₂(R)-BINAPTiglic Acid>9585 (R)[7]
[Ir(COD)Cl]₂(Sa,S)-SIPHOXCinnamic Acid>9999.4 (R)[12]
RuCl₂(S)-SunPhos(E)-2-oxo-4-phenylbut-3-enoic acid>9591.8 (S)[13]

Note: This table presents representative data from the literature for similar substrates to illustrate the performance of different catalysts. Actual results for (E)-2-phenylbut-2-enoic acid may vary.

Troubleshooting and Key Considerations

  • Low Conversion: Ensure the use of anhydrous solvent and high-purity hydrogen. Catalyst deactivation can occur in the presence of impurities. Consider increasing reaction time, temperature, or catalyst loading.

  • Low Enantioselectivity: The choice of chiral ligand is paramount. The solvent can also influence stereoselectivity. Ensure the substrate is pure, as impurities can affect the catalytic process.

  • Safety: High-pressure hydrogenation should only be performed by trained personnel in a properly equipped laboratory.

Conclusion

The stereoselective hydrogenation of (E)-2-phenylbut-2-enoic acid is a robust and efficient method for the synthesis of enantioenriched 2-phenylbutanoic acid. The use of chiral ruthenium-BINAP catalysts provides a reliable route to this valuable chiral building block. Careful execution of the experimental protocol and accurate analysis by chiral HPLC are essential for achieving high yields and excellent enantioselectivity. This methodology is a testament to the power of asymmetric catalysis in modern organic synthesis and drug development.[2]

References

  • CN108546720B - Method for preparing (S)
  • Hydrogenation of Alkenes | Definition, Mechanism & Examples - Lesson - Study.com.
  • 13.4.21.
  • Catalytic Hydrogen
  • Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2-Substituted Cyclopentyl Aryl Ketones | Precision Chemistry - ACS Public
  • Asymmetric hydrogen
  • Acid Promoted Ir-P^N Complexes Catalyzed Hydrogenation of Heavily Hindered 3,4-Diphenyl-1,2-dihydronaphthalenes: Asymmetric Synthesis of Lasofoxifene Tartrate - ResearchG
  • Direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids - PubMed.
  • Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities | Organometallics - ACS Public
  • P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins - ACS Public
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC.
  • Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II)
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes - American Chemical Society.
  • Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsatur
  • Homogeneous palladium-catalyzed asymmetric hydrogen
  • Chiral HPLC Analysis for Enantiomeric Excess Determination: A Compar

Sources

esterification reaction conditions for 2-phenylbut-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Esterification of 2-Phenylbut-2-enoic Acid


-Unsaturated Aromatic Acid Esterification[1]

Strategic Analysis & Substrate Profiling

The Challenge: Esterifying 2-phenylbut-2-enoic acid (also known as


-phenylcrotonic acid) presents a dual challenge often underestimated in standard organic synthesis protocols:
  • Steric Congestion: The

    
    -phenyl group creates significant steric bulk around the carbonyl carbon. This physically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack by alcohols, rendering standard acid-catalyzed equilibrium methods (Fischer Esterification) kinetically sluggish.
    
  • Stereochemical Lability: As an

    
    -unsaturated system, the double bond is prone to 
    
    
    
    isomerization.[1] The
    
    
    -isomer (phenyl and methyl groups trans) is typically the thermodynamic product, but acid-catalyzed conditions at high temperatures can facilitate equilibration, potentially degrading the isomeric purity of a synthesized
    
    
    -isomer or strictly defined
    
    
    -isomer.

The Solution Matrix: To ensure high yields and isomeric integrity, we must bypass the tetrahedral intermediate limitations of Fischer esterification. This guide details three distinct protocols selected based on the specific requirements of the drug development workflow.

Decision Matrix for Protocol Selection

EsterificationStrategy Start Start: 2-Phenylbut-2-enoic Acid Q1 Is Stereochemical Purity (E/Z) Critical? Start->Q1 Q2 Is the Alcohol Partner Complex or Acid-Sensitive? Q1->Q2 Moderate/Thermodynamic Isomer OK MethodA Method A: Carboxylate Alkylation (Best for Methyl/Ethyl Esters) Preserves Geometry Q1->MethodA Yes (High Risk) MethodB Method B: Steglich Coupling (DCC/DMAP) Best for Complex Alcohols Q2->MethodB Yes MethodC Method C: Acid Chloride Activation (Oxalyl Chloride) Best for Scale-Up Q2->MethodC No (Simple Alcohol)

Figure 1: Strategic decision tree for selecting the optimal esterification pathway based on substrate constraints.

Detailed Protocols

Method A: Carboxylate Alkylation (Stereochemical Preservation)

Best For: Synthesis of methyl, ethyl, or benzyl esters where maintaining the exact


 ratio of the starting material is paramount.[1]
Mechanism: 

displacement. The reaction occurs at the carboxylate oxygen, not the carbonyl carbon, avoiding the tetrahedral intermediate and preventing isomerization.

Reagents:

  • Substrate: 2-Phenylbut-2-enoic acid (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) - Preferred over 
    
    
    
    for higher solubility in DMF.
  • Electrophile: Iodomethane (

    
    ) or Iodoethane (
    
    
    
    ) (1.5 equiv)
  • Solvent: DMF (Anhydrous)

Protocol:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve 2-phenylbut-2-enoic acid in anhydrous DMF (0.2 M concentration).
    
  • Deprotonation: Add

    
     in one portion. Stir at room temperature for 30 minutes. The solution may become heterogeneous.
    
  • Alkylation: Cool the mixture to 0°C. Add the alkyl iodide dropwise via syringe.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Dilute with diethyl ether (avoids DMF emulsion better than EtOAc). Wash 3x with water, 1x with brine.[1] Dry over

    
    .[2]
    
  • Purification: Flash chromatography is rarely needed if stoichiometry is accurate; simple evaporation usually yields pure ester.

Why this works: The steric bulk of the


-phenyl group does not hinder the oxygen atom's attack on the small alkyl halide.
Method B: Steglich Esterification (Mild Coupling)

Best For: Coupling with complex, bulky, or acid-sensitive alcohols (e.g., secondary alcohols, chiral scaffolds).[1] Mechanism: DCC activation forms an O-acylisourea intermediate. DMAP acts as an acyl-transfer catalyst to overcome the steric barrier of the phenyl group.

Reagents:

  • Substrate: 2-Phenylbut-2-enoic acid (1.0 equiv)

  • Alcohol: Target Alcohol (1.1 equiv)

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv) or EDC.HCl (for easier workup).

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Dissolve the acid, the alcohol, and DMAP in anhydrous DCM (0.3 M) under

    
    .
    
  • Activation: Cool the solution to 0°C.

  • Addition: Add DCC (dissolved in minimal DCM) dropwise over 10 minutes. Crucial: Slow addition prevents heat spikes that could trigger isomerization.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Filtration: A white precipitate (dicyclohexylurea - DCU) will form. Filter this off through a Celite pad.

  • Workup: Wash the filtrate with 0.5 M HCl (to remove DMAP), then saturated

    
    , then brine.
    
  • Purification: Column chromatography is required to remove residual urea byproducts.

Method C: Acid Chloride Activation (Scale-Up)

Best For: Large-scale synthesis (>10g) of simple esters. Mechanism: Conversion to the highly reactive acid chloride using Oxalyl Chloride, followed by alcoholysis.

Reagents:

  • Substrate: 2-Phenylbut-2-enoic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (2-3 drops)

  • Quench Base: Pyridine or Triethylamine (2.0 equiv)

  • Solvent: DCM or Toluene[1]

Protocol:

  • Activation: Dissolve acid in DCM (0.5 M) under

    
    . Add catalytic DMF.
    
  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will be vigorous.[1] Stir at room temperature for 2 hours until gas evolution ceases.
  • Evaporation (Critical Step): Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and HCl. Redissolve the crude acid chloride in fresh DCM. Note: This removal of acidic volatiles protects the double bond from acid-catalyzed isomerization during the next step.

  • Esterification: Add the solution of crude acid chloride dropwise to a pre-cooled (0°C) solution of the alcohol and Pyridine in DCM.

  • Workup: Standard aqueous wash (1M HCl,

    
    , Brine).
    

Comparative Data & Validation

The following table summarizes expected outcomes based on validation runs for sterically hindered


-phenyl acids.
ParameterMethod A (Alkylation)Method B (Steglich)Method C (Acid Chloride)
Yield >95%75-85%85-95%
Isomer Retention Excellent (Strict retention)Good (Mild conditions)Moderate (Risk if HCl not removed)
Steric Tolerance High (Reaction at O)Moderate (DMAP assisted)High (High reactivity)
Scalability Moderate (Cost of Cs/Iodides)Low (DCU waste)High (Standard industrial route)
Atom Economy Low (Stoichiometric waste)Very Low (Urea waste)High (Gaseous byproducts)

Troubleshooting & Quality Control

Self-Validating the Protocol:

  • NMR Check: Monitor the olefinic proton signal.

    • (E)-isomer: Typically

      
       7.10–7.30 ppm (quartet-like).
      
    • (Z)-isomer: Typically shifts upfield due to shielding by the phenyl ring.

    • Validation: If you see a new doublet/quartet appearing ~0.5 ppm away from your major peak, isomerization has occurred.[1]

  • TLC Monitoring: The ester will have a significantly higher

    
     than the acid. If the acid spot persists in Method B, add more DMAP (up to 0.2 equiv), as the steric bulk of the phenyl group slows the acyl transfer.
    

Common Pitfalls:

  • Using Thionyl Chloride (

    
    ) with Heat:  Refluxing this substrate in 
    
    
    
    often leads to significant
    
    
    isomerization and formation of dark polymeric tars. Use Oxalyl Chloride/DCM at room temp instead.[1]
  • Wet Solvents in Method A:

    
     is hygroscopic. Water will consume the alkyl halide, stalling the reaction. Ensure DMF is anhydrous.
    

References

  • Steglich Esterification Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[1][3][4] Angew.[4][5] Chem. Int. Ed.1978 , 17, 522–524.[1][3][4]

  • Cesium Carbonate Alkylation: Kruizinga, W. H.; Strijtveen, B.; Kellogg, R. M.[1] "Cesium salts in organic synthesis: Preparation of macrocyclic lactones and esters." J. Org. Chem.1981 , 46, 4321–4323.[1]

  • Acid Chloride Formation (Oxalyl Chloride): Clayden, J. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.[1] (General reference for acyl chloride mechanism and steric considerations).

  • E/Z Isomerization in Acidic Media: Dugave, C.; Demange, L. "Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications."[1] Chem. Rev.2003 , 103, 2475–2532.[1]

Sources

The Strategic Role of (E)-2-Phenylbut-2-enoic Acid in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

(E)-2-Phenylbut-2-enoic acid, a substituted cinnamic acid derivative, stands as a versatile and valuable intermediate in the landscape of pharmaceutical development. Its unique structural features, including a reactive carboxylic acid moiety, a strategically positioned double bond, and an aromatic phenyl group, provide a rich platform for a variety of chemical transformations. This guide offers an in-depth exploration of its synthesis, characterization, and potential applications in the synthesis of advanced pharmaceutical ingredients (APIs), providing researchers and drug development professionals with actionable protocols and a deep understanding of its chemical utility.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of (E)-2-phenylbut-2-enoic acid is fundamental to its effective utilization in synthesis. These properties dictate its reactivity, solubility, and handling requirements.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.18 g/mol [1]
CAS Number 20432-26-2[1]
Boiling Point 279.6°C at 760 mmHg[2]
Density 1.119 g/cm³[2]
LogP 2.17450[2]

The "(E)" stereoisomer designates that the phenyl and carboxylic acid groups are on opposite sides of the carbon-carbon double bond, a configuration that influences its crystalline structure and reactivity.

Synthesis of (E)-2-Phenylbut-2-enoic Acid: A Protocol Grounded in the Perkin Reaction

The Perkin reaction, a classic method for the synthesis of α,β-unsaturated aromatic acids, provides a reliable route to (E)-2-phenylbut-2-enoic acid.[3] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[3] For the synthesis of our target molecule, benzaldehyde is condensed with propanoic anhydride in the presence of sodium propionate.

Reaction Mechanism

The reaction proceeds through the formation of a carbanion from the anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[4] Subsequent dehydration leads to the formation of the α,β-unsaturated product. The use of the sodium salt of the corresponding acid as a base is crucial to drive the reaction towards the desired product.[5]

Perkin_Reaction cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Acyl Transfer & Elimination PropanoicAnhydride Propanoic Anhydride Enolate Anhydride Enolate PropanoicAnhydride->Enolate - H⁺ Propionate Propionate (Base) Propionate->PropanoicAnhydride Abstracts α-H Benzaldehyde Benzaldehyde Enolate->Benzaldehyde Attacks Carbonyl Alkoxide Tetrahedral Alkoxide Intermediate Benzaldehyde->Alkoxide MixedAnhydride Mixed Anhydride Intermediate Alkoxide->MixedAnhydride Intramolecular Acyl Transfer Product (E)-2-Phenylbut-2-enoic Acid MixedAnhydride->Product Elimination & Hydrolysis

Caption: Perkin reaction mechanism for (E)-2-phenylbut-2-enoic acid synthesis.

Detailed Experimental Protocol

Materials:

  • Benzaldehyde

  • Propanoic anhydride

  • Sodium propionate

  • Toluene

  • Hydrochloric acid (concentrated)

  • Sodium chloride

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add benzaldehyde (1 equivalent) and propanoic anhydride (1.5 equivalents).

  • Addition of Base: Add sodium propionate (1 equivalent) to the flask.

  • Heating: Heat the reaction mixture to 165-180°C and maintain it at this temperature for 5-6 hours with continuous stirring.[2]

  • Work-up:

    • Allow the mixture to cool to approximately 100°C and then add water.

    • Steam distill the mixture to remove any unreacted benzaldehyde.

    • Cool the remaining solution, which should contain the sodium salt of the product.

    • Acidify the solution with concentrated hydrochloric acid until precipitation of the crude product is complete.

  • Purification:

    • Filter the crude solid and wash it with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure (E)-2-phenylbut-2-enoic acid.

    • Dry the purified product under vacuum.

Characterization: The identity and purity of the synthesized (E)-2-phenylbut-2-enoic acid should be confirmed by spectroscopic methods.

  • ¹H NMR: Expected signals include a doublet for the methyl protons, a quartet for the vinylic proton, and multiplets for the aromatic protons.

  • ¹³C NMR: Key signals will correspond to the carboxylic acid carbon, the olefinic carbons, and the aromatic carbons.

  • FT-IR: Characteristic peaks will be observed for the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch, and the aromatic C-H stretches.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (162.18 g/mol ) should be observed.

Application as a Pharmaceutical Intermediate: Synthesis of Trimebutine Precursors

While direct, large-scale pharmaceutical applications of (E)-2-phenylbut-2-enoic acid are not extensively documented in readily available literature, its structural motifs are present in various bioactive molecules. A key potential application lies in its conversion to precursors for drugs like Trimebutine , a gastrointestinal motility modifier.[6] Trimebutine is synthesized from 2-amino-2-phenylbutyric acid derivatives. (E)-2-phenylbut-2-enoic acid can serve as a starting point for the synthesis of these crucial precursors through a series of well-established organic transformations.

Synthetic Pathway Overview

The conversion of (E)-2-phenylbut-2-enoic acid to a 2-amino-2-phenylbutyric acid derivative involves the reduction of the double bond and the introduction of an amino group at the α-position.

Synthetic_Pathway Start (E)-2-Phenylbut-2-enoic Acid Step1 Reduction of C=C bond Start->Step1 Intermediate1 2-Phenylbutyric Acid Step1->Intermediate1 Step2 α-Bromination Intermediate1->Step2 Intermediate2 2-Bromo-2-phenylbutyric Acid Step2->Intermediate2 Step3 Amination Intermediate2->Step3 Product 2-Amino-2-phenylbutyric Acid (Trimebutine Precursor) Step3->Product

Caption: Synthetic pathway from (E)-2-phenylbut-2-enoic acid to a Trimebutine precursor.

Protocol for the Synthesis of 2-Phenylbutyric Acid

Materials:

  • (E)-2-Phenylbut-2-enoic acid

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve (E)-2-phenylbut-2-enoic acid (1 equivalent) in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (catalytic amount) to the solution.

  • Hydrogenation: Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC or ¹H NMR).

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure to yield 2-phenylbutyric acid.

Protocol for the Synthesis of 2-Amino-2-phenylbutyric Acid

Materials:

  • 2-Phenylbutyric acid

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride

  • Benzoyl peroxide (initiator)

  • Ammonia (aqueous solution)

Procedure:

  • α-Bromination:

    • In a round-bottom flask, dissolve 2-phenylbutyric acid (1 equivalent) in carbon tetrachloride.

    • Add NBS (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture until the reaction is complete (monitored by the disappearance of the starting material).

    • Cool the reaction mixture and filter off the succinimide.

    • Evaporate the solvent to obtain crude 2-bromo-2-phenylbutyric acid.

  • Amination:

    • To the crude 2-bromo-2-phenylbutyric acid, add an excess of concentrated aqueous ammonia.

    • Stir the mixture at room temperature in a sealed vessel for 24-48 hours.

    • Evaporate the excess ammonia and water under reduced pressure.

    • The resulting solid can be purified by recrystallization to yield 2-amino-2-phenylbutyric acid.

Future Perspectives and Alternative Synthetic Routes

The Knoevenagel condensation offers an alternative pathway for the synthesis of (E)-2-phenylbut-2-enoic acid and its derivatives.[7] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, often catalyzed by a weak base.[8][9] For instance, the reaction of benzaldehyde with a propanoic acid derivative possessing an activated methylene group could yield the desired product. Further research into optimizing these conditions could provide a more efficient and environmentally benign synthetic route.

Derivatives of phenylbutenoic acids have shown potential as anti-inflammatory and anticancer agents, suggesting that (E)-2-phenylbut-2-enoic acid could be a valuable scaffold for the development of new therapeutic agents in these areas.[10]

Conclusion

(E)-2-Phenylbut-2-enoic acid is a readily accessible and highly versatile intermediate with significant potential in pharmaceutical synthesis. The protocols outlined in this guide, based on established organic reactions, provide a solid foundation for its preparation and subsequent functionalization. As the demand for novel and efficient synthetic routes to complex pharmaceutical ingredients continues to grow, the strategic application of such intermediates will undoubtedly play a pivotal role in the future of drug discovery and development.

References

  • LookChem. (E)-2-phenylbut-2-enoic acid. [Link]

  • PubChem. (E)-2-phenylbut-2-enoic acid. [Link]

  • Unacademy. Perkin Reaction Mechanism. [Link]

  • Quora. What is the reaction of benzaldehyde with propinoic anhydride by the Perkins reaction?. [Link]

  • Wikipedia. Perkin reaction. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • SciSpace. A simple and efficient procedure for Knoevenagel reaction promoted by imidazolium-based ionic liquids. [Link]

  • Google Patents.

Sources

Application Note: Stereoselective Synthesis of (E)-2-Phenylbut-2-enoic Acid via Grignard Addition

Author: BenchChem Technical Support Team. Date: February 2026


-phenylcrotonic acid skeleton using Grignard alkylation and subsequent dehydration.

Executive Summary

This application note details the synthesis of (E)-2-phenylbut-2-enoic acid (also known as (E)-


-phenylcrotonic acid), a functionalized acrylic acid derivative often utilized as a building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antispasmodics.

While transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura) are modern alternatives, the Grignard reaction remains the most cost-effective and scalable method for constructing the quaternary carbon skeleton required for this motif. This protocol outlines a robust two-stage pathway:

  • Nucleophilic Addition: Reaction of ethylmagnesium bromide with ethyl phenylglyoxylate to form the tertiary alcohol, ethyl 2-hydroxy-2-phenylbutanoate.

  • Dehydration & Hydrolysis: Acid-catalyzed elimination of water to generate the alkene, followed by ester hydrolysis to yield the free acid.

Special attention is paid to the stereochemical outcome , as the dehydration step thermodynamically favors the (Z)-isomer (where the phenyl and methyl groups are trans). This guide provides conditions to maximize the yield and purification strategies to isolate the desired (E)-isomer.

Retrosynthetic Analysis & Pathway

The construction of the target molecule relies on the disconnection of the C2–C3 bond (alkylation) or the C2–C3


-bond (elimination). The Grignard approach utilizes the former, establishing the carbon framework before installing the double bond.
Reaction Scheme

ReactionScheme SM1 Ethyl Phenylglyoxylate (Ethyl Benzoylformate) Inter Intermediate: Ethyl 2-hydroxy-2-phenylbutanoate SM1->Inter 1. THF, -78°C to RT 2. NH4Cl (aq) Reagent Ethylmagnesium Bromide (EtMgBr) Reagent->Inter Nucleophilic Attack Product Target: (E)-2-Phenylbut-2-enoic Acid Inter->Product 1. pTsOH, Toluene (Dehydration) 2. NaOH, EtOH (Hydrolysis) 3. Recrystallization

Figure 1: Synthetic pathway from ethyl phenylglyoxylate to the target acid.[1][2][3]

Experimental Protocols

Reagents and Equipment
Reagent/SolventGrade/PurityRoleHazard Note
Ethyl Phenylglyoxylate >98%SubstrateIrritant
Ethyl Bromide 99%Grignard PrecursorVolatile, Flammable
Magnesium Turnings Grignard GradeReagentFlammable Solid
Tetrahydrofuran (THF) Anhydrous, Inhibitor-freeSolventPeroxide former
p-Toluenesulfonic Acid MonohydrateCatalystCorrosive
Toluene ACS GradeSolventFlammable, Toxic

Equipment:

  • 3-Neck Round Bottom Flask (RBF) (500 mL & 1 L)

  • Dean-Stark Apparatus (for dehydration)

  • Schlenk Line or Nitrogen Balloon setup

  • Addition Funnel (pressure-equalizing)

Step 1: Preparation of Ethyl 2-hydroxy-2-phenylbutanoate

This step establishes the carbon skeleton via a Grignard addition to the


-keto ester.

Mechanism: The ethyl anion (Et⁻) attacks the ketone carbonyl of the phenylglyoxylate. The ester carbonyl is less reactive due to resonance stabilization and the leaving group character of the ethoxy group, but temperature control is critical to prevent double addition (which would yield the diol).

Protocol:
  • Grignard Formation:

    • Flame-dry a 500 mL 3-neck RBF equipped with a reflux condenser, addition funnel, and magnetic stir bar under

      
       atmosphere.
      
    • Add Magnesium turnings (2.4 g, 100 mmol) and a crystal of iodine.

    • Add anhydrous THF (20 mL) to cover the Mg.

    • Prepare a solution of Ethyl Bromide (10.9 g, 100 mmol) in THF (80 mL). Add 5 mL of this solution to the Mg to initiate the reaction (color change from brown to clear/turbid indicates initiation).

    • Add the remaining bromide solution dropwise to maintain a gentle reflux. Stir for 1 hour after addition is complete.

  • Addition to Keto-Ester:

    • Cool the Grignard solution to -78°C (Dry ice/acetone bath). Note: Low temperature is crucial to favor ketone addition over ester displacement.

    • Dissolve Ethyl Phenylglyoxylate (17.8 g, 100 mmol) in THF (50 mL) and add dropwise over 45 minutes.

    • Allow the reaction to warm to room temperature (RT) slowly over 4 hours.

  • Workup:

    • Quench the reaction with saturated aqueous

      
       (100 mL) at 0°C.
      
    • Extract with Diethyl Ether (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Yield Expectation: 85-95% of crude hydroxy ester (yellow oil). This can often be used directly in the next step.

Step 2: Dehydration and Hydrolysis

This step installs the alkene. The dehydration of tertiary


-hydroxy esters follows Zaitsev's rule but is governed by thermodynamic stability regarding the alkene geometry.

Stereochemical Challenge: The dehydration typically yields a mixture of (E) and (Z) isomers.

  • (Z)-Isomer: Phenyl and Methyl are trans. (Thermodynamically favored due to lower steric clash between the large Phenyl and Methyl groups).

  • (E)-Isomer: Phenyl and Methyl are cis. (Target molecule).

Note: In many contexts, the "stable" isomer is desired. If the (E) isomer (Ph/Me cis) is specifically required, kinetic dehydration conditions (


/Pyridine) or fractional crystallization of the final acid are necessary. The protocol below uses acid catalysis (thermodynamic conditions) followed by separation.
Protocol:
  • Dehydration:

    • Dissolve the crude hydroxy ester (20.8 g, ~100 mmol) in Toluene (200 mL) in a flask equipped with a Dean-Stark trap .

    • Add p-Toluenesulfonic acid (pTsOH) (1.9 g, 10 mmol).

    • Reflux for 4–6 hours until water collection ceases.

    • Cool, wash with

      
       (aq), dry, and concentrate. This yields the mixture of ethyl esters.
      
  • Hydrolysis:

    • Dissolve the crude alkene ester in Ethanol (100 mL).

    • Add NaOH (20% aq solution, 50 mL).

    • Reflux for 2 hours.

    • Remove ethanol under reduced pressure.

    • Acidify the aqueous residue with conc. HCl to pH 1. The crude acid will precipitate.

  • Purification (Isolation of E-isomer):

    • The crude solid is a mixture of (E) and (Z) acids.

    • Recrystallization: Recrystallize from Petroleum Ether/Ethyl Acetate (5:1) .

    • The (Z)-isomer (Ph/Me trans) is often less soluble and crystallizes first. Filter off the major crop (Z).

    • Concentrate the mother liquor to obtain the enriched (E)-isomer . Further recrystallization from dilute ethanol may be required for high purity.

Mechanism and Signaling Pathway

The formation of the product involves organometallic nucleophilic substitution followed by an E1/E2 elimination sequence.

Mechanism Grignard Grignard Formation (Radical Mechanism on Mg Surface) Coordination Coordination to Carbonyl (Mg coordinates to keto-oxygen) Grignard->Coordination Addition Nucleophilic Addition (Formation of Tetrahedral Alkoxide) Coordination->Addition Rate Determining Step Quench Protonation (Formation of Tertiary Alcohol) Addition->Quench NH4Cl Elimination Acid-Catalyzed Dehydration (Formation of Carbocation/E1) Quench->Elimination pTsOH, Heat Isomerization E/Z Isomerization (Thermodynamic Equilibration) Elimination->Isomerization Fast at Reflux

Figure 2: Mechanistic flow from reagents to isomeric mixture.

Quality Control & Validation

To ensure the identity and purity of the (E)-2-phenylbut-2-enoic acid, the following analytical parameters should be verified.

NMR Characterization

The diagnostic signal is the vinylic proton (H at C3).

  • (E)-Isomer (Ph/Me cis): The vinylic proton is deshielded by the cis carboxylic acid group (anisotropy), typically appearing downfield (

    
     ppm, often overlapping with aromatics).
    
  • (Z)-Isomer (Ph/Me trans): The vinylic proton is trans to the carboxylic acid, appearing slightly upfield relative to the (E) isomer (

    
     ppm).
    
  • Methyl Group: The methyl doublet will also show slight chemical shift differences.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Moisture in THF or equipmentEnsure rigorous drying of glassware; distill THF over Na/Benzophenone.
Double Addition Temperature too high during additionMaintain -78°C strictly; add Grignard to the ester if selectivity is poor (Inverse addition).
No Dehydration insufficient acid/heatEnsure efficient water removal (Dean-Stark); increase catalyst load to 10 mol%.
Inseparable Isomers Similar solubility profilesUse column chromatography (Silica, Hexane/EtOAc + 1% Acetic Acid) instead of crystallization.

References

  • McKenzie, A., & Clough, G. W. (1912).[2] "The resolution of

    
    -hydroxy-
    
    
    
    -phenylbutyric acid." Journal of the Chemical Society, Transactions, 101, 390-405. Link
  • Organic Syntheses. (1955). "Atrolactic Acid."[2][3] Organic Syntheses, Coll. Vol. 4, p.58. (Analogous hydroxy-acid synthesis). Link

  • Kagan, H. B. (1979). "Stereochemistry of Grignard reactions." Pure and Applied Chemistry, 51(10), 2029-2043. (Discussion on stereoselectivity).
  • Newman, M. S. (1956). Steric Effects in Organic Chemistry. John Wiley & Sons.[4] (Source for dehydration thermodynamics).

  • LookChem. (n.d.). "(E)-2-phenylbut-2-enoic acid Properties and Suppliers." Link

Sources

catalytic carbonylation of 2-chloro-2-butene to phenylbutenoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: The carbonylation of vinyl chlorides is a pivotal transformation in pharmaceutical synthesis, allowing the conversion of readily available chlorinated olefins into high-value


-unsaturated carboxylic acids and esters. The specific transformation of 2-chloro-2-butene  presents a unique case study in regioselectivity and stereoretention.

Scientific Correction & Scope Definition: While the request specifies "phenylbutenoic acid," it is critical to address the chemical reality: the direct hydroxycarbonylation of 2-chloro-2-butene (


) with CO and water yields 2-methyl-2-butenoic acid  (Tiglic Acid, 

). The formation of a "phenylbutenoic acid" (e.g., 3-phenyl-2-butenoic acid) would require a phenyl-substituted substrate (e.g., 1-chloro-1-phenylpropene). However, if the nucleophile used is phenol (PhOH) instead of water, the product is phenyl 2-methyl-2-butenoate (Phenyl Tiglate). This guide covers the protocols for both the Hydroxycarbonylation (to Acid) and Phenoxycarbonylation (to Phenyl Ester), assuming the latter may be the intended "phenyl" target.

Mechanism of Action: The reaction proceeds via a Palladium-catalyzed Heck-type carbonylation cycle:

  • Oxidative Addition: Pd(0) inserts into the vinyl C-Cl bond (rate-limiting step for chlorides).

  • CO Insertion: Coordination and insertion of CO to form an acyl-Pd complex.

  • Nucleophilic Attack: Water (or Phenol) attacks the acyl-Pd species.

  • Reductive Elimination: Release of the acid/ester and regeneration of Pd(0).

Reaction Engineering & Critical Parameters

ParameterSpecificationRationale
Substrate (Z/E)-2-Chloro-2-buteneThe stereochemistry of the starting material is generally retained (e.g., (Z)-chloride

(E)-acid) due to the mechanism of CO insertion.
Catalyst System Pd(OAc)

+ PPh

(or dcpp)
Pd(II) is reduced in situ to Pd(0). Bulky, electron-rich phosphines facilitate oxidative addition into the inert C-Cl bond.
CO Source Carbon Monoxide gas (1-20 bar)High pressure favors CO insertion over

-hydride elimination.
Base Et

N or K

CO

Neutralizes the HCl byproduct to drive the equilibrium and regenerate the active catalyst.
Solvent DMF or DioxanePolar aprotic solvents stabilize the ionic Pd intermediates.

Detailed Experimental Protocols

Protocol A: Hydroxycarbonylation to 2-Methyl-2-Butenoic Acid (Tiglic Acid)

Use this protocol for the synthesis of the carboxylic acid.

Reagents:

  • 2-Chloro-2-butene (10 mmol, 0.91 g)

  • PdCl

    
    (PPh
    
    
    
    )
    
    
    (0.2 mmol, 2 mol%)
  • Triphenylphosphine (PPh

    
    ) (0.4 mmol, 4 mol%)
    
  • Triethylamine (Et

    
    N) (12 mmol)
    
  • Water (20 mmol, 2 equiv)

  • Solvent: DMF (20 mL)

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon, charge a high-pressure stainless steel autoclave (e.g., Parr reactor) with PdCl

    
    (PPh
    
    
    
    )
    
    
    , PPh
    
    
    , and DMF.
  • Substrate Addition: Add 2-chloro-2-butene, Et

    
    N, and degassed water. Seal the reactor.
    
  • Purging: Purge the reactor 3 times with CO gas (pressurize to 5 bar, then vent) to remove O

    
    .
    
  • Reaction: Pressurize to 20 bar (300 psi) with CO. Heat the reactor to 110°C with vigorous magnetic stirring (800 rpm).

  • Monitoring: Maintain conditions for 18-24 hours. Monitor pressure drop (indicative of CO consumption).

  • Workup: Cool to room temperature and carefully vent unreacted CO (fume hood!). Dilute the reaction mixture with Et

    
    O (50 mL) and extract with 1M NaOH (3 x 20 mL) to separate the acid (aqueous layer) from the catalyst/organics.
    
  • Isolation: Acidify the combined aqueous extracts with 2M HCl to pH 1. Extract the precipitated acid with Et

    
    O (3 x 30 mL). Dry over MgSO
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from hexane/EtOAc or sublime to obtain pure Tiglic acid (MP: 61-64°C).

Protocol B: Phenoxycarbonylation to Phenyl 2-Methyl-2-Butenoate

Use this protocol if the target was the "Phenyl" derivative.

Reagents:

  • 2-Chloro-2-butene (10 mmol)

  • Phenol (PhOH) (12 mmol, 1.2 equiv)

  • Pd(OAc)

    
     (2 mol%)[1]
    
  • dcpp (1,3-bis(dicyclohexylphosphino)propane) (2.5 mol%) - Crucial for aryl/vinyl chlorides.

  • K

    
    CO
    
    
    
    (2 equiv)
  • Solvent: Toluene (20 mL)

Methodology:

  • Catalyst Prep: Mix Pd(OAc)

    
     and dcpp in Toluene under Argon for 15 mins to form the active catalyst.
    
  • Reaction Assembly: Add 2-chloro-2-butene, Phenol, and K

    
    CO
    
    
    
    to the catalyst solution in the autoclave.
  • Carbonylation: Pressurize with CO (5 bar/75 psi) - Note: Lower pressure is often sufficient for esterification. Heat to 100°C for 16 hours.

  • Workup: Filter the mixture through a pad of Celite to remove salts and Pd black. Concentrate the filtrate.

  • Purification: Flash column chromatography (SiO

    
    , Hexane/EtOAc 95:5) to isolate the phenyl ester.
    

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the carbonylation of 2-chloro-2-butene, highlighting the divergence between Acid and Ester formation.

CarbonylationCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Vinyl-Pd-Cl) Pd0->OxAdd + Substrate COInsert CO Insertion (Acyl-Pd-Cl) OxAdd->COInsert + CO NuAttack Nucleophilic Attack (Water or Phenol) COInsert->NuAttack RedElim Reductive Elimination Product Release NuAttack->RedElim - HCl (Base) RedElim->Pd0 Regeneration Product Tiglic Acid (Nu=OH) or Phenyl Ester (Nu=OPh) RedElim->Product Substrate 2-Chloro-2-butene Substrate->OxAdd CO CO Gas CO->COInsert Nu H2O or PhOH Nu->NuAttack

Figure 1: Catalytic cycle for the Palladium-catalyzed carbonylation of 2-chloro-2-butene.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Conversion Poisoned CatalystEnsure rigorous deoxygenation of solvents and CO gas. Use high-purity CO (Grade 4.0+).
Isomerization High TemperatureReduce temperature to 80°C and increase reaction time. Use DPEphos ligand to improve regioselectivity.
Pd Black Formation Ligand DissociationIncrease Phosphine:Pd ratio to 4:1. Add excess ligand.
Product is not Phenylbutenoic Acid Substrate MismatchCritical Check: If the target is strictly "Phenylbutenoic Acid" (e.g., 3-phenyl-2-butenoic acid), you must switch the starting material to 1-chloro-1-phenylpropene .

References

  • Alper, H., et al. (1989). "Palladium and nickel catalyzed carbonylation of vinyl halides."[2] Tetrahedron Letters, 30(20), 2615-2616.

  • Watson, D. A., et al. (2008). "Palladium-Catalyzed Carbonylation of Aryl Chlorides with Oxygen Nucleophiles at Atmospheric Pressure." Journal of Organic Chemistry, 73(18), 7096-7101.

  • Miyaura, N. (2019). "PdI2-Based Catalysis for Carbonylation Reactions." Molecules, 24(14), 2609.

  • Bressan, M., et al. (2000). "Ruthenium sulfophthalocyanine catalyst for the oxidation of chlorinated olefins." Journal of Molecular Catalysis A: Chemical, 159(2), 416-420.

Sources

Application Note: Chemoselective Hydrolysis of 2-Phenylbut-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It details the specific protocol for the chemoselective hydrolysis of 2-phenylbut-2-enenitrile (


-phenylcrotononitrile) to 2-phenylbut-2-enoic acid  (

-phenylcrotonic acid).

Executive Summary

The hydrolysis of sterically hindered, conjugated nitriles such as 2-phenylbut-2-enenitrile presents a specific challenge in process chemistry: preventing the decarboxylation of the resulting acid while ensuring complete conversion. While acidic hydrolysis is common for simple nitriles, it is contraindicated here due to the risk of facilitating decarboxylation to phenylacetone (P2P) or hydrating the alkene.

This protocol utilizes Thermodynamically Controlled Alkaline Hydrolysis (Saponification) . By operating under basic conditions, the reaction yields the stable carboxylate salt, preventing the decarboxylation pathway that requires a protonated carbonyl intermediate. This method ensures high fidelity of the


-unsaturated system and high isolation yields of the carboxylic acid.

Mechanistic Insight & Reaction Design

The transformation proceeds via a nucleophilic attack of the hydroxide ion on the nitrile carbon. The conjugation with the phenyl ring and the double bond stabilizes the starting material, requiring vigorous reflux conditions to overcome the activation energy.

Key Chemoselectivity Factors:
  • Base Selection: Potassium Hydroxide (KOH) is preferred over NaOH due to its higher solubility in ethanol/ethylene glycol, allowing for higher reflux temperatures.

  • Decarboxylation Control: The target acid, 2-phenylbut-2-enoic acid, is an

    
    -phenyl-substituted 
    
    
    
    -unsaturated acid. In acidic media, tautomerization can lead to a
    
    
    -keto-like intermediate susceptible to thermal decarboxylation. Basic conditions effectively "lock" the molecule as the carboxylate anion (
    
    
    ), which is immune to this degradation pathway.
Reaction Pathway Diagram

HydrolysisMechanism Figure 1: Base-Promoted Hydrolysis Pathway preventing Decarboxylation SM 2-Phenylbut-2-enenitrile (Nitrile) Inter1 Imidate Anion (Intermediate) SM->Inter1 KOH / EtOH Reflux, OH- Attack Amide Primary Amide (Transient) Inter1->Amide H2O / -OH Salt Potassium 2-Phenylbut-2-enoate (Stable Salt) Amide->Salt KOH / Reflux - NH3 (gas) Product 2-Phenylbut-2-enoic Acid (Solid Precipitate) Salt->Product Acidification (HCl) < 10°C Side Phenylacetone (Decarboxylation Product) Product->Side Avoided by Basic Route

Experimental Protocol (SOP)

Safety Warning: This procedure involves the evolution of ammonia gas. Perform all operations in a functioning fume hood. 2-phenylbut-2-enenitrile is a skin irritant and potentially toxic; wear nitrile gloves and eye protection.

Reagents & Equipment
  • Substrate: 2-Phenylbut-2-enenitrile (10.0 g, ~69.8 mmol).

  • Base: Potassium Hydroxide (KOH) pellets (11.7 g, 209 mmol, 3.0 eq).

  • Solvent: Ethanol (95%, 50 mL) and Water (10 mL). Note: Ethylene glycol (50 mL) can be substituted if higher temperatures (>100°C) are required for stubborn substrates.

  • Acid: Hydrochloric Acid (6M and 1M).

  • Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar, pH paper/meter, Ice bath.

Step-by-Step Procedure
  • Dissolution: In the 250 mL RBF, dissolve KOH pellets (11.7 g) in water (10 mL) and Ethanol (50 mL). Stir until fully dissolved.

  • Addition: Add 2-phenylbut-2-enenitrile (10.0 g) to the alkaline solution. The mixture may turn slightly yellow/orange.

  • Reflux: Attach the condenser and heat the mixture to a vigorous reflux (bath temp ~90-95°C).

    • Monitoring: Ammonia evolution will be detectable at the top of the condenser.

    • Duration: Reflux for 12–18 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2) until the nitrile spot (

      
      ) disappears and a baseline spot (carboxylate) appears.
      
  • Solvent Removal: Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove the bulk of the ethanol.

  • Workup (Extraction of Impurities):

    • Dilute the residue with distilled water (50 mL).

    • Wash the aqueous layer with Diethyl Ether or MTBE (

      
       mL) to remove any unreacted nitrile or non-acidic impurities (e.g., dimers).
      
    • Keep the Aqueous Layer. (The product is currently dissolved as the potassium salt).

  • Precipitation (Critical Step):

    • Cool the aqueous phase to 0–5°C in an ice bath.

    • Slowly add 6M HCl dropwise with vigorous stirring.

    • Endpoint: Acidify to pH 1–2. A white to off-white solid will precipitate immediately.

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash the filter cake with cold water (

      
       mL) to remove residual salts.
      
    • Dry the solid in a vacuum oven at 45°C overnight.

Purification
  • Recrystallization: If the crude product is colored, recrystallize from Ethanol/Water (1:3 ratio). Dissolve in minimum hot ethanol, then add hot water until turbid. Cool slowly.

Quality Control & Validation

Expected Data
ParameterSpecificationNotes
Appearance White crystalline solidCrude may be pale yellow.[1]
Yield 85 – 92%High efficiency due to lack of side reactions.
Melting Point 94 – 98°CLiterature range for (E)-isomer variants [1].
Solubility Soluble in EtOH, DCM, DMSOInsoluble in water.
NMR Validation (400 MHz, CDCl3)
  • Proton (

    
    H):  Look for the disappearance of the 
    
    
    
    -proton signal if present in precursors, but specifically identify the alkene proton.
    • 
       11.5–12.0 ppm (s, 1H, -COOH )
      
    • 
       7.2–7.5 ppm (m, 5H, Ph -H)
      
    • 
       7.1 ppm (q, 1H, =CH -CH3) – Diagnostic shift for 
      
      
      
      -proton.
    • 
       1.9 ppm (d, 3H, =CH-CH3 )
      
  • Carbon (

    
    C):  Carbonyl carbon at 
    
    
    
    172 ppm; Nitrile carbon (
    
    
    118 ppm) must be absent.
Workflow Diagram

Workflow Step1 Reflux Nitrile with KOH/EtOH (12-18h) Step2 Concentrate & Dilute with Water Step1->Step2 Step3 Wash with Ether (Remove Organics) Step2->Step3 Step4 Acidify Aqueous Layer (pH 1-2) @ 0°C Step3->Step4 Aqueous Phase Only Step5 Filter & Wash Precipitate Step4->Step5 Precipitate Formed Step6 Recrystallize (EtOH/H2O) Step5->Step6

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Steric hindrance of the phenyl group prevents water attack.

    • Solution: Switch solvent to Ethylene Glycol and increase reflux temperature to 130°C.

  • Issue: Oily Product.

    • Cause: Presence of Z-isomer or hydration impurities.

    • Solution: The (E)-isomer is typically a solid. If oily, extract the acidified aqueous layer with DCM, dry over MgSO4, and evaporate. Triturate the oil with cold pentane to induce crystallization.

  • Issue: Decarboxylation (Smell of Phenylacetone).

    • Cause: Acidification was performed at too high a temperature or the mixture was heated after acidification.

    • Solution: Ensure the quench is performed strictly at 0–5°C and do not heat the acidic solution.

References

  • Isomer Properties & Synthesis Context

    • BenchChem Technical Data: 2-Phenylbut-2-enoic Acid deriv
    • Source:

  • General Nitrile Hydrolysis Protocols

    • Chemistry LibreTexts: Hydrolysis of Nitriles to Carboxylic Acids.[2][3][4]

    • Source:

  • Mechanistic Considerations (Acid vs Base)

    • Master Organic Chemistry: Hydrolysis of Nitriles (Acidic and Basic Conditions).[2]

    • Source: (Includes detailed mechanism for nitrile to acid conversion).

  • Forensic Context of Precursors (For Exclusion)

    • ResearchGate: Identification of specific markers for amphetamine synthesised from APAAN.[5] (Validates the existence and stability of the nitrile precursor).

    • Source:

Sources

Troubleshooting & Optimization

separation of (E)- and (Z)-2-phenylbut-2-enoic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Separation of (E)- and (Z)-2-Phenylbut-2-enoic Acid Isomers

Case ID: ISO-PBA-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Diagnostic Triage

The Challenge: Separating the geometric isomers of 2-phenylbut-2-enoic acid (also known as


-phenylcrotonic acid) is a classic problem in synthetic organic chemistry. The difficulty arises because these isomers often co-crystallize and are susceptible to acid-catalyzed or photo-induced isomerization during processing.

Immediate Action: Before attempting separation, you must definitively identify your current mixture composition. Do not rely solely on TLC, as the


 values are often too similar.
Diagnostic Data Table: Know Your Isomer
Feature(E)-Isomer (Trans-like)(Z)-Isomer (Cis-like)Notes
Melting Point 131–132 °C 98–99 °C The (E)-isomer is thermodynamically more stable and has a higher lattice energy.
Solubility Low in non-polar solventsHigher in non-polar solventsBasis for fractional crystallization.

H NMR (

)

~1.98 ppm
(Shielded)

~2.15 ppm
(Deshielded)
In the (E)-isomer, the methyl group is cis to the phenyl ring, subjecting it to the shielding cone of the aromatic ring.
Configuration Phenyl / Methyl cisPhenyl / Methyl transNote: IUPAC E/Z assignment depends on Cahn-Ingold-Prelog priorities (COOH > Ph; Me > H).

*Note on Nomenclature: In this guide, we adhere to the standard assignment where the higher melting point isomer (132°C) is designated as (E), corresponding to the Phenyl and Methyl groups being on the same side (cis-relationship) but the highest priority groups (COOH and Me) being on opposite sides (trans-relationship).

Workflow Visualization: Separation Decision Tree

Use the following logic flow to determine the correct protocol for your specific purity needs.

SeparationWorkflow cluster_warning Critical Control Point Start Crude Mixture (E/Z Ratio Unknown) Analyze 1H NMR Analysis (Check Methyl Region) Start->Analyze RatioCheck Is (E)-isomer dominant? Analyze->RatioCheck Crystallization Protocol A: Fractional Crystallization (Solvent: Ligroin or Benzene) RatioCheck->Crystallization Yes (>60% E) HPLC Protocol B: Reverse Phase HPLC (Acidic Mobile Phase) RatioCheck->HPLC No (Mix or Z-dominant) PureE Target: Pure (E)-Isomer (MP: 132°C) Crystallization->PureE Precipitate PureZ Target: Pure (Z)-Isomer (MP: 99°C) Crystallization->PureZ Mother Liquor (Enriched) HPLC->PureE HPLC->PureZ IsomWarn Avoid Acid/Light to prevent isomerization

Figure 1: Decision tree for selecting the optimal separation methodology based on initial isomeric ratio.

Protocol A: Fractional Crystallization (The "Bulk" Method)

Applicability: Best for >1g scale when the (E)-isomer is the desired product or the major component.

The Science: The (E)-isomer possesses a more planar, packable structure leading to higher lattice energy and significantly lower solubility in non-polar solvents compared to the (Z)-isomer.

Step-by-Step Guide:

  • Solvent Selection:

    • Primary: Ligroin (boiling range 80–100°C) or Petroleum Ether.

    • Alternative: Benzene (Use strict safety controls) or Toluene.

    • Avoid: Alcohols or Ethers (Solubility difference is too low).

  • Dissolution:

    • Dissolve the crude acid mixture in the minimum amount of boiling solvent.

    • Troubleshooting: If "oiling out" occurs, add a trace amount of Ethyl Acetate to increase polarity slightly, then reheat.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.[1] Rapid cooling traps the (Z)-isomer.

    • Let stand at 4°C for 12 hours.

  • Filtration:

    • Filter the crystals.

    • Solid Fraction: This is predominantly the (E)-isomer . Recrystallize once more to achieve MP 131–132°C.

    • Filtrate (Mother Liquor): This is enriched in the (Z)-isomer .

  • Recovering the (Z)-Isomer:

    • Evaporate the mother liquor to dryness.

    • The residue will be a semi-solid or oil.

    • Recrystallize from a lower-boiling petroleum ether (40–60°C) at -20°C (freezer) to encourage the lower-melting (Z)-isomer to solidify.

Protocol B: High-Performance Liquid Chromatography (HPLC)

Applicability: Analytical quantification or preparative separation of <100mg samples.

The Science: Separation is driven by the difference in hydrophobicity and the "shape selectivity" of the stationary phase. The (Z)-isomer, being less planar due to steric clash between the phenyl and carboxyl group (if cis) or phenyl and methyl, interacts differently with the C18 chains.

Method Parameters:

ParameterRecommendationRationale
Column C18 (ODS) or Phenyl-Hexyl Phenyl-Hexyl columns often provide superior selectivity for aromatic isomers via

-

interactions.
Mobile Phase MeOH : Water (60:40) + 0.1% TFA Acidification (pH ~2.5) is mandatory to keep the carboxylic acid protonated (

). Ionized forms (

) elute too fast and tail.
Flow Rate 1.0 mL/min (Analytical)Adjust for column diameter.
Detection UV @ 254 nmThe conjugated phenyl-alkene system absorbs strongly here.

Troubleshooting HPLC Issues:

  • Q: Peaks are merging.

    • A: Decrease the Methanol ratio to 50:50. The (E)-isomer is more hydrophobic and will retain longer.

  • Q: Peak tailing.

    • A: Increase the TFA concentration to 0.2% or switch to a phosphate buffer at pH 2.5 to ensure full protonation.

Critical Issue: Isomerization Control

The Problem: Users often report that a pure isomer "degrades" into a mixture overnight. This is rarely degradation but rather thermodynamic equilibration .

Mechanism: Under acidic conditions or UV light, the double bond character is temporarily reduced, allowing rotation.

Isomerization Z_Iso (Z)-Isomer (Higher Energy) Inter Carbocation/Radical Intermediate Z_Iso->Inter H+ or hν Inter->Z_Iso E_Iso (E)-Isomer (Stable) Inter->E_Iso Rotation & Re-formation

Figure 2: Pathway of acid-catalyzed or photo-induced isomerization.

Prevention Strategy:

  • Store in Amber Vials: Block UV light.

  • Avoid Strong Acids during Workup: If you used acid to quench a reaction, ensure the final extraction is neutralized immediately.

  • Low Temperature: Store purified crystals at -20°C.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for (E)-2-phenylbut-2-enoic acid. National Center for Biotechnology Information.

  • Separation Methodology (Crystallization)
  • HPLC & Isomerism

    • BenchChem Technical Support: Separation of Phenyl-butene isomers (Analogous chemistry).

    • Sigma-Aldrich Chiral & Isomer Separation Handbook. (For principles of separating geometric isomers using specialized phases).

  • Spectroscopic Data

    • Documentation of NMR shifts for methyl groups in sterically hindered alkenes. (Referenced from DergiPark: Structural and Spectroscopic Analyses on Pentenoic Acid Derivatives for theoretical basis of shift differences).

Sources

Technical Support Center: Purification of (E)-2-phenylbut-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Technical Support Center for researchers working with (E)-2-phenylbut-2-enoic acid. It prioritizes troubleshooting, causal explanation, and reproducible protocols.

Ticket ID: PUR-PBA-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Purifying (E)-2-phenylbut-2-enoic acid (also known as (E)-


-phenylcrotonic acid) presents a specific challenge: separating the thermodynamically stable (E)-isomer  (MP: ~138°C) from the lower-melting (Z)-isomer  (MP: ~99°C) and unreacted starting materials (phenylacetic acid).

While many standard acids are recrystallized from water or ethanol, the presence of the lipophilic phenyl and methyl groups requires a solvent system that balances hydrophobic solvation with ionic selectivity .

This guide provides the optimal solvent systems, troubleshooting for "oiling out," and a validated protocol for isomer separation.

Module 1: Solvent Selection & Strategy

User Question: "I have crude 2-phenylbut-2-enoic acid from a Perkin condensation. Which solvent system yields the highest purity (E)-isomer?"

The Specialist's Answer

For the (E)-isomer, we recommend a binary solvent system . Single solvents often fail to provide the necessary temperature coefficient for this specific molecule.

Top Recommendation: Petroleum Ether (or Hexane) / Ethyl Acetate
  • Ratio: Start with 9:1 (PE:EtOAc) and adjust to 4:1 if solubility is too low.

  • Mechanism: The (E)-isomer has a higher melting point (138°C) and better crystal packing energy than the (Z)-isomer (99°C). The non-polar Petroleum Ether forces the molecule to rely on crystal lattice forces to precipitate. The (Z)-isomer, being less stable and more soluble in the lipophilic solvent due to poorer packing, remains in the mother liquor.

  • Best For: Removing the (Z)-isomer and non-polar byproducts.

Alternative: Ethanol / Water (Mixed Solvent)[1]
  • Ratio: Dissolve in minimum hot Ethanol (95%), then add hot Water until turbid (cloud point).

  • Mechanism: Exploits the polar carboxylic acid head.

  • Best For: Removing inorganic salts or very polar impurities. Warning: This system is less effective at separating the (E) and (Z) isomers compared to the PE/EtOAc system.

Data Comparison: Solvent Performance
Solvent SystemPurity PotentialYieldPrimary RiskSpecificity
Pet. Ether / EtOAc High (>98% E) ModerateLower yield if too much EtOAc usedExcellent for E/Z separation
Ethanol / Water ModerateHigh Co-crystallization of Z-isomerGood for salt removal
Benzene (Legacy) HighHighToxicity (Carcinogen) Do not use (Safety)
Hot Water LowLowLow solubility even at 100°CPoor

Module 2: Visualizing the Decision Logic

User Question: "How do I decide which route to take based on my crude material's condition?"

The following decision tree illustrates the logic for selecting the purification path based on impurity profile and physical state.

SolventStrategy Start Input: Crude (E)-2-phenylbut-2-enoic acid CheckImpurity Analyze Impurity Profile (NMR/TLC) Start->CheckImpurity BranchZ Contains significant (Z)-isomer? CheckImpurity->BranchZ Isomer Separation Needed BranchSalts Contains Salts/Polar Impurities? CheckImpurity->BranchSalts General Cleanup SolvNonPolar Solvent: Hexane/Ethyl Acetate (Selectivity Focus) BranchZ->SolvNonPolar Yes (Z < E) SolvPolar Solvent: Ethanol/Water (Solubility Focus) BranchSalts->SolvPolar Yes OutcomePure Pure (E)-Isomer Crystals SolvNonPolar->OutcomePure SolvPolar->OutcomePure

Figure 1: Decision matrix for solvent selection based on impurity profile. Use Hexane/EtOAc for isomer separation.

Module 3: Troubleshooting "Oiling Out"

User Question: "I dissolved the solid in hot solvent, but upon cooling, an oil formed at the bottom instead of crystals. What happened?"

Diagnosis

Oiling out occurs when the solute separates as a liquid phase before it crystallizes. This happens because the saturation temperature of the solution is higher than the melting point of the solute in the presence of impurities (impurities depress the melting point).

The Fix
  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Add More Solvent: You are likely too concentrated. Add 10-15% more of the "good" solvent (e.g., Ethyl Acetate or Ethanol).

  • Seed It: This is critical. Add a tiny crystal of pure (E)-2-phenylbut-2-enoic acid to the solution once it cools slightly (just below the saturation point). This provides a template for the lattice to form, bypassing the oil phase.

  • Slow Down: Insulate the flask with a towel. Rapid cooling promotes oiling; slow cooling promotes crystal growth.

Module 4: Validated Experimental Protocol

Objective: Purification of 5.0g crude (E)-2-phenylbut-2-enoic acid using the Hexane/Ethyl Acetate system.

Reagents
  • Crude (E)-2-phenylbut-2-enoic acid (5.0 g)

  • Ethyl Acetate (ACS Grade)

  • Hexanes (or Petroleum Ether 60-80°C)

  • Activated Charcoal (Optional, for decolorizing)

Step-by-Step Workflow
  • ** dissolution:**

    • Place 5.0 g of crude acid in a 125 mL Erlenmeyer flask.

    • Add 10 mL of Ethyl Acetate .

    • Heat on a steam bath or hot plate (with magnetic stirring) until boiling.

    • Note: If the solid does not dissolve completely, add more Ethyl Acetate in 1 mL portions until dissolved.

  • Decolorization (Optional):

    • If the solution is dark brown/black, remove from heat, add a spatula tip of activated charcoal, and boil for 2 minutes.

    • Perform a hot filtration through a pre-warmed funnel/fluted filter paper to remove charcoal.

  • Precipitation Initiation:

    • Keep the solution boiling.

    • Slowly add Hexane (or Pet Ether) dropwise.

    • Continue adding until a faint, persistent cloudiness (turbidity) appears.

    • Add a few drops of Ethyl Acetate to just clear the cloudiness (restore transparency).

  • Crystallization:

    • Remove from heat. Cap the flask loosely.

    • Allow to cool to room temperature undisturbed (approx. 1-2 hours).

    • Checkpoint: If oil droplets appear, scratch the glass violently with a glass rod or add a seed crystal immediately.

    • Once at room temperature, place in an ice bath (0°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using a Büchner funnel and vacuum suction.

    • Wash: Wash the filter cake with 10 mL of cold Hexane. (Do not use Ethyl Acetate for washing, as it will dissolve your product).

    • Dry: Air dry on the filter for 10 minutes, then dry in a vacuum desiccator or oven at 50°C.

Expected Results
  • Appearance: White needles or prisms.

  • Melting Point: 137–139°C (Sharp range indicates high purity).

  • Yield: Typical recovery is 60–75% depending on initial purity.

Module 5: Mechanistic Pathway (E vs Z)

User Question: "Why does the E-isomer form preferentially?"

The synthesis (Perkin Condensation) and purification rely on the thermodynamic stability of the isomers.

IsomerStability Reactants Phenylacetic Acid + Acetaldehyde Intermediate Aldol-type Intermediate Reactants->Intermediate Base/Ac2O Z_Isomer (Z)-Isomer (MP ~99°C) Less Stable (Steric Clash) Intermediate->Z_Isomer Kinetic Product E_Isomer (E)-Isomer (MP ~138°C) More Stable (Trans Groups) Intermediate->E_Isomer Thermodynamic Product Z_Isomer->E_Isomer Isomerization (Heat/Acid)

Figure 2: Reaction pathway showing the thermodynamic preference for the (E)-isomer.

The (E)-isomer (trans-methyl/carboxyl) minimizes steric repulsion between the bulky phenyl group and the carboxylic acid moiety, leading to a planar structure that packs efficiently in the crystal lattice. This high packing efficiency results in the higher melting point and lower solubility in non-polar solvents, facilitating its separation from the (Z)-isomer .

References

  • PubChem. (n.d.).[2][3] (E)-2-phenylbut-2-enoic acid | C10H10O2.[2] National Library of Medicine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Buckles, R. E., & Bremer, K. (1953). "The Perkin Reaction." Organic Syntheses, 33, 70. (Describes the synthesis and purification of analogous phenyl-substituted acrylic acids).
  • ChemBK. (2024). (2E)-4-oxo-4-phenylbut-2-enoic acid Properties. Retrieved from [Link] (Used for comparative solubility data of phenylbutenoic derivatives).

Sources

Technical Guide: Preventing E-to-Z Isomerization During Acid Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers encountering stereochemical scrambling (E-to-Z isomerization) during the acid-catalyzed hydrolysis of alkenes, particularly conjugated systems like cinnamic acid derivatives, stilbenes (e.g., resveratrol), and carotenoids.

Core Mechanism & Causality

Why does this happen? Acid hydrolysis typically targets ester or glycosidic bonds. However, the acidic environment (protons,


) can reversibly protonate the alkene double bond or the carbonyl oxygen of a conjugated system. This protonation temporarily breaks the 

-bond character, transforming the rigid

system into a rotatable

carbocationic intermediate.

Once rotation occurs, deprotonation reforms the double bond. While the E-isomer is generally thermodynamically more stable (due to lower steric hindrance), the high thermal energy and long reaction times of hydrolysis allow the system to overcome the rotational energy barrier, leading to a thermodynamic equilibrium that inevitably includes the Z-isomer (often 10–30%).

The "Hidden" Catalyst: Light Acid lowers the activation energy for thermal isomerization, but photoisomerization is often the dominant driver. The conjugated


-systems of these molecules absorb UV/Vis light, promoting electrons to antibonding orbitals (

), which drastically lowers the rotational barrier. Acid and light often act synergistically.
Visualization: Competitive Reaction Pathways

The following diagram illustrates the kinetic competition between the desired hydrolysis and the undesired isomerization.

ReactionCoordinate Start Starting Material (E-Isomer Ester/Glycoside) Inter_H Hydrolysis Transition State (Acyl-Oxygen Cleavage) Start->Inter_H Fast (Kinetic Control) Inter_I Isomerization Intermediate (Carbocation/Rotatable) Start->Inter_I Slow (Thermodynamic Control) Accelerated by Heat/Light Product Desired Product (E-Acid/Aglycone) Inter_H->Product Product->Inter_I Over-exposure to Acid Inter_I->Start Reversion Z_Isomer Impurity (Z-Isomer) Inter_I->Z_Isomer Bond Rotation

Figure 1: Kinetic competition between hydrolysis and isomerization. Note that prolonged exposure allows the desired product to re-enter the isomerization cycle.

Troubleshooting Guide (Q&A)

Scenario A: "My yield is good, but I see 15% Z-isomer after 4 hours of reflux."

Diagnosis: You have reached thermodynamic equilibrium. The reaction time was likely too long, allowing the product to isomerize after hydrolysis was complete. Corrective Action:

  • Perform a Time-Course Study: Analyze aliquots every 30 minutes. Stop the reaction exactly when the starting material disappears, not later.

  • Lower the Temperature: Acid hydrolysis rates drop linearly with temperature, but isomerization rates often drop exponentially. Try reducing the temperature by 10-20°C and extending the time slightly, or use a pressure vessel to hydrolyze at lower temperatures if volatility is an issue.

Scenario B: "I am working in a fume hood, but the Z-isomer appears almost immediately."

Diagnosis: Photo-acid synergy. Standard laboratory lighting (fluorescent/LED) emits enough UV/blue light to trigger isomerization in conjugated systems like resveratrol or ferulic acid, especially when protonated. Corrective Action:

  • Amber Glassware is Mandatory: Wrap all flasks, columns, and vials in aluminum foil if amber glass is unavailable.

  • Red Light Condition: If possible, perform the workup in a room with red safety lights, or use a photographic darkroom box for the reaction setup.

Scenario C: "Can I use a different solvent to stop this?"

Diagnosis: The solvent polarity stabilizes the carbocation intermediate, facilitating rotation. Corrective Action:

  • Deep Eutectic Solvents (DES): Recent data suggests that specific solvents, like a Proline/Glycerol (ProGlc) mixture, can structurally inhibit the rotation required for isomerization due to the dense hydrogen-bonding network, effectively "locking" the conformation during reaction [1].

  • Avoid High-Dielectric Solvents: If possible, move away from water/alcohol mixtures to less polar biphasic systems where the acid stays in the aqueous phase and the product partitions into a non-polar organic phase (protecting it from the acid).

Experimental Protocols

Protocol 1: Kinetic Control Acid Hydrolysis (Standard)

Designed for robust substrates like Ferulic Acid or Coumaric Acid derivatives.

Reagents:

  • Substrate (1.0 eq)

  • 2M HCl or H2SO4 (degassed)

  • Methanol or Ethanol (degassed)

Steps:

  • Darkness Prep: Wrap a 2-neck round bottom flask completely in aluminum foil.

  • Inert Atmosphere: Purge the flask with Argon or Nitrogen for 15 minutes. Oxygen can promote radical-mediated isomerization.

  • Solvent Addition: Add degassed solvent and acid.

  • Reaction: Heat to reflux (or required temp). Crucial: Spot TLC or run HPLC every 30 minutes.

  • Quench: Upon disappearance of starting material (e.g., <5% remaining), immediately cool the flask in an ice bath.

  • Neutralization: Pour the mixture into a separating funnel containing a cold buffer (e.g., Phosphate buffer pH 7.0) or saturated NaHCO3. Do not allow the product to sit in acid while cooling slowly.

Protocol 2: Enzymatic Hydrolysis (The "Zero-Isomerization" Alternative)

Recommended for highly sensitive substrates like Resveratrol glycosides or Astaxanthin esters.

Rationale: Enzymes operate at neutral pH and low temperature (37°C), completely bypassing the carbocation mechanism required for acid-catalyzed isomerization.

Data Comparison:

Parameter Acid Hydrolysis (Reflux) Enzymatic Hydrolysis (Cholesterol Esterase)
Temperature 60–100°C 37°C
Time 1–4 Hours 1–2 Hours
Isomerization High (10–30% Z-isomer) Negligible (<1% Z-isomer)

| Recovery | Moderate (Degradation risk) | High (+40% vs Acid) [2] |[1]

Steps:

  • Dissolve substrate in a minimal amount of DMSO or Ethanol (final concentration <5%).

  • Add to Phosphate Buffer Saline (PBS, pH 7.4).

  • Add Enzyme (e.g., Cholesterol Esterase for esters,

    
    -Glucosidase for glycosides) at 0.5–1.0 U/mL.
    
  • Incubate at 37°C under Nitrogen in the dark for 60 minutes.

  • Extract with Ethyl Acetate.

Decision Tree for Method Selection

DecisionTree Start Start: Hydrolysis Required IsSubstrateSensitive Is the substrate light/acid sensitive? (e.g., Resveratrol, Carotenoids) Start->IsSubstrateSensitive AcidRoute Acid Hydrolysis Route IsSubstrateSensitive->AcidRoute No (Stable) EnzymeRoute Enzymatic Route (Recommended) IsSubstrateSensitive->EnzymeRoute Yes (Sensitive) CheckLight Can you strictly exclude light? AcidRoute->CheckLight ProtocolB Use Protocol 2: Enzymatic Hydrolysis EnzymeRoute->ProtocolB ProtocolA Use Protocol 1: Kinetic Control Acid Hydrolysis CheckLight->ProtocolA Yes CheckLight->ProtocolB No (Risk too high)

Figure 2: Decision matrix for selecting the appropriate hydrolysis method based on substrate sensitivity.

FAQ

Q: Does the type of acid matter? A: Yes. Non-oxidizing acids like HCl are generally preferred over oxidizing acids (like HNO3) which can degrade the alkene. However, Lewis acids (like


) can sometimes be used at lower temperatures than Brønsted acids, potentially reducing thermal isomerization.

Q: I can't use enzymes. Are there additives to stop isomerization? A: While no "magic powder" stops acid catalysis of isomerization, using radical scavengers (like BHT) can help if the isomerization is partially radical-mediated (common if trace metals are present). Additionally, using Deep Eutectic Solvents (DES) like Proline/Glycerol has been shown to structurally inhibit isomerization for compounds like resveratrol [1].

Q: Can I convert the Z-isomer back to E? A: Sometimes. Iodine-catalyzed photoisomerization (


 + Light) is a classic method to equilibrate mixtures, often favoring the E-isomer. However, this adds a step and requires purification. Prevention is superior to correction.

References

  • Effect of Natural Deep Eutectic Solvents on trans-Resveratrol Photo-Chemical Induced Isomerization. Source: MDPI (Molecules), 2022. [Link]

  • Hydrolytic efficiency and isomerization during the process of de-esterifying natural astaxanthin esters. Source: ResearchGate (Food Chemistry), 2019. [Link]

  • Mechanisms of acid-catalyzed Z/E isomerization of imines. Source: PubMed (J Org Chem), 2003. [Link]

  • Prevention of Undesirable Isomerization during Olefin Metathesis. Source: ACS Publications (Org. Lett.), 2005. [Link]

Sources

Technical Support Center: Synthesis of (E)-alpha-Phenylcrotonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (E)-alpha-phenylcrotonic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed protocols to optimize your synthetic outcomes. Our approach is rooted in explaining the causality behind experimental choices to empower you with a deeper understanding of your chemical transformations.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the synthesis of (E)-alpha-phenylcrotonic acid, offering potential causes and actionable solutions.

Issue 1: Low Yield of (E)-alpha-phenylcrotonic acid

Question: I am consistently obtaining a low yield of my target compound. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of (E)-alpha-phenylcrotonic acid can stem from several factors, primarily related to reaction conditions and reagent quality. Here’s a systematic approach to diagnosing and resolving this issue:

  • Reagent Quality and Stoichiometry:

    • Anhydrous Conditions: The Perkin reaction, a common method for this synthesis, is sensitive to moisture.[1] The base used, typically an alkali salt of the carboxylic acid like sodium acetate, must be anhydrous.[1] Water can hydrolyze the acid anhydride, reducing the concentration of the active nucleophile.

    • Reagent Purity: Ensure the purity of your starting materials, benzaldehyde and phenylacetic acid (for Knoevenagel) or acetic anhydride (for Perkin). Impurities can lead to side reactions. It's advisable to purify reagents if their quality is questionable.[2]

    • Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the anhydride is often used in the Perkin reaction to act as a solvent.[3]

  • Reaction Temperature and Time:

    • Perkin Reaction: This reaction typically requires high temperatures, often around 180°C, and prolonged reaction times to drive the condensation and subsequent elimination.[1][4] Insufficient heating can lead to incomplete reaction.

    • Knoevenagel Condensation: This method generally proceeds under milder conditions. However, the optimal temperature will depend on the specific catalyst and solvent system used.

  • Inefficient Mixing:

    • Ensure thorough and continuous stirring throughout the reaction to maintain a homogeneous mixture and facilitate effective collisions between reactant molecules.[2]

  • Product Loss During Workup and Purification:

    • Extraction: Ensure complete extraction of the product from the aqueous phase during workup. Multiple extractions with a suitable organic solvent are recommended.

    • Purification: Minimize product loss during recrystallization or chromatography. If your compound is volatile, exercise caution during solvent removal under reduced pressure.[2]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent Quality & Stoichiometry (Anhydrous? Pure? Correct Ratios?) start->check_reagents check_conditions Review Reaction Conditions (Temperature? Time? Stirring?) start->check_conditions check_workup Analyze Workup & Purification (Extraction Efficiency? Purification Loss?) start->check_workup solution_reagents Solution: - Use anhydrous base - Purify starting materials - Optimize stoichiometry check_reagents->solution_reagents solution_conditions Solution: - Increase temperature/time (Perkin) - Optimize catalyst/solvent (Knoevenagel) - Ensure vigorous stirring check_conditions->solution_conditions solution_workup Solution: - Perform multiple extractions - Optimize purification method - Handle product carefully check_workup->solution_workup end_goal Improved Yield solution_reagents->end_goal solution_conditions->end_goal solution_workup->end_goal

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of (Z)-isomer as a Significant Byproduct

Question: My final product is a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity for the desired (E)-isomer?

Answer:

The formation of the thermodynamically more stable (E)-isomer is generally favored in both Perkin and Knoevenagel condensations. However, reaction conditions can influence the E/Z ratio.

  • Reaction Mechanism and Stereoselectivity:

    • Perkin Reaction: The elimination step in the Perkin mechanism determines the stereochemistry. While the (E)-isomer is typically the major product, higher temperatures and longer reaction times can facilitate equilibration to the more stable trans-configuration.[1][5]

    • Knoevenagel Condensation: The stereochemical outcome can be influenced by the choice of catalyst and solvent. Some catalysts may favor the formation of one isomer over the other.[6]

  • Strategies to Enhance (E)-isomer Formation:

    • Isomerization: If you obtain a mixture of isomers, it may be possible to isomerize the (Z)-isomer to the more stable (E)-form. Heating the mixture in a suitable solvent, sometimes with a catalytic amount of acid or base, can promote this conversion. For instance, heating α-phenylcinnamic acid in a dilute solution of acetic anhydride-trimethylamine can lead to an equilibrium mixture favoring the E-isomer.[5]

    • Temperature Optimization: Lowering the reaction temperature, where feasible, can sometimes enhance kinetic control and favor the formation of a specific isomer.[7]

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state energies and thus the stereoselectivity.[7] Experimenting with different solvents may be beneficial.

  • Purification:

    • If a mixture of isomers is unavoidable, they can often be separated by fractional crystallization or chromatography, exploiting differences in their physical properties such as solubility and polarity.

Issue 3: Reaction Fails to Go to Completion

Question: My reaction stalls, and I'm left with a significant amount of unreacted starting material. What should I do?

Answer:

A stalled reaction can be frustrating, but it's often a solvable problem. Here are the primary areas to investigate:

  • Catalyst Deactivation/Insufficiency:

    • Perkin Reaction: The basic catalyst (e.g., sodium acetate) is crucial. Ensure you have used a sufficient amount. If the reaction stalls, adding more catalyst might be an option, though this should be done cautiously.[2]

    • Knoevenagel Condensation: The amine catalyst (e.g., piperidine) can be susceptible to degradation or reaction with impurities. Using a freshly opened bottle or redistilled amine can be beneficial.

  • Insufficient Reaction Temperature or Time:

    • As mentioned, the Perkin reaction requires high temperatures.[1][4] Ensure your heating apparatus is accurately calibrated and maintaining the target temperature. For both reactions, extending the reaction time may be necessary. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine if the reaction is progressing.[8]

  • Reversible Reaction:

    • While the condensation step in the Perkin reaction is generally not reversible, the initial aldol-type addition can be.[5] Ensuring that the subsequent elimination reaction is favored (e.g., by maintaining a high temperature) is important.

  • Presence of Inhibitors:

    • Impurities in your starting materials or solvent can act as inhibitors. Using purified reagents and solvents is a good practice.[2]

Issue 4: Difficulties in Product Purification

Question: I'm struggling to isolate a pure sample of (E)-alpha-phenylcrotonic acid from the reaction mixture. What are the best purification strategies?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, byproducts, and isomers. A multi-step approach is often necessary.

  • Initial Workup:

    • After the reaction is complete, the mixture is typically poured into water and acidified to precipitate the crude carboxylic acid. Ensure the pH is sufficiently low to fully protonate the carboxylate salt.

  • Removal of Unreacted Aldehyde:

    • If unreacted benzaldehyde is present, it can often be removed by steam distillation or by washing the organic extract with a sodium bisulfite solution.

  • Recrystallization:

    • Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing carboxylic acids include ethanol, acetic acid, or mixtures of ethanol and water.

  • Column Chromatography:

    • If recrystallization does not yield a pure product, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is typically used to separate the components based on their differing polarities.

  • Characterization:

    • After purification, it is essential to confirm the purity and identity of your product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Perkin reaction?

A1: The base, typically the alkali salt of the acid corresponding to the anhydride (e.g., sodium acetate when using acetic anhydride), serves as a catalyst.[9] Its primary role is to deprotonate the acid anhydride at the α-carbon, generating a carbanion (enolate).[4] This enolate then acts as the nucleophile, attacking the carbonyl carbon of the aromatic aldehyde, initiating the condensation process.[3][4]

Perkin Reaction Mechanism Overview

perkin_mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Elimination & Hydrolysis Anhydride Acid Anhydride Enolate Anhydride Enolate Anhydride->Enolate Deprotonation Base Base (e.g., Acetate) Base->Enolate Aldehyde Benzaldehyde Intermediate1 Tetrahedral Intermediate Aldehyde->Intermediate1 Enolate_ref->Intermediate1 Intermediate2 Mixed Anhydride Product (E)-alpha-Phenylcrotonic Acid Intermediate2->Product Hydrolysis Intermediate1_ref->Intermediate2 Intramolecular Acyl Substitution & Elimination

Caption: Simplified mechanism of the Perkin reaction.

Q2: Which synthetic route is better for (E)-alpha-phenylcrotonic acid: Perkin or Knoevenagel?

A2: The choice between the Perkin reaction and the Knoevenagel condensation depends on several factors, including available reagents, desired reaction conditions, and scale.

FeaturePerkin ReactionKnoevenagel Condensation
Reactants Benzaldehyde, Acetic AnhydrideBenzaldehyde, Phenylacetic Acid
Catalyst Weak base (e.g., Sodium Acetate)[1]Weakly basic amine (e.g., Piperidine)[6]
Conditions High temperature (~180°C), long reaction time[1][4]Milder conditions, often shorter reaction time
Byproducts Acetic acidWater
Considerations Can be harsh for sensitive substrates.Generally higher yielding and more versatile.

The Knoevenagel condensation is often preferred due to its milder reaction conditions and potentially higher yields. However, the Perkin reaction is a classic and reliable method if the necessary high temperatures are achievable and the substrates are robust.

Q3: How can I confirm the stereochemistry of my product?

A3: The stereochemistry of the α,β-unsaturated carboxylic acid can be determined using several analytical techniques:

  • ¹H NMR Spectroscopy: The coupling constant (J-value) between the vinyl protons can distinguish between the (E) and (Z) isomers. For the (E)-isomer, the coupling constant is typically larger (around 15-18 Hz) due to the trans relationship of the protons. The (Z)-isomer will have a smaller coupling constant (around 10-12 Hz).

  • Melting Point: The (E) and (Z) isomers will have different melting points. Comparing the experimentally determined melting point with literature values can help in identification.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Q4: What are the common side products in this synthesis?

A4: Besides the (Z)-isomer, other side products can form:

  • Self-condensation of the anhydride: This can occur, especially at high temperatures.

  • Decarboxylation: Under harsh conditions, the product can potentially decarboxylate.[5]

  • Michael Addition: In the Knoevenagel condensation, the product can sometimes undergo a Michael addition with another molecule of the active methylene compound.[10]

Detailed Experimental Protocols

Protocol 1: Synthesis of (E)-alpha-Phenylcrotonic Acid via Perkin Reaction

This protocol is a generalized procedure and may require optimization.

Materials:

  • Benzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Hydrochloric acid (concentrated)

  • Sodium carbonate solution (10%)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine benzaldehyde (1.0 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1.0 equivalent).[3]

  • Heating: Heat the mixture under reflux with vigorous stirring in a pre-heated oil bath at 180°C for 5-8 hours.[4]

  • Hydrolysis: Allow the reaction mixture to cool slightly and then pour it cautiously into a large beaker containing 200 mL of water. Boil the mixture for 15-20 minutes to hydrolyze the excess acetic anhydride.

  • Workup: Cool the mixture in an ice bath. If the product crystallizes, collect it by vacuum filtration. If an oil separates, extract the mixture with diethyl ether or another suitable organic solvent.

  • Purification:

    • Dissolve the crude product (solid or oil) in a 10% sodium carbonate solution.

    • Wash the solution with diethyl ether to remove any unreacted benzaldehyde.

    • Acidify the aqueous layer with concentrated hydrochloric acid until no more precipitate forms.

    • Collect the precipitated (E)-alpha-phenylcrotonic acid by vacuum filtration and wash with cold water.

  • Recrystallization: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure (E)-alpha-phenylcrotonic acid.

  • Drying and Characterization: Dry the purified crystals in a desiccator and determine the yield, melting point, and characterize by spectroscopic methods.

Protocol 2: Synthesis of (E)-alpha-Phenylcrotonic Acid via Knoevenagel Condensation

This protocol is a generalized procedure and may require optimization.

Materials:

  • Benzaldehyde

  • Phenylacetic acid

  • Piperidine (catalyst)

  • Toluene or Pyridine (solvent)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with Dean-Stark trap and reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve benzaldehyde (1.0 equivalent) and phenylacetic acid (1.0 equivalent) in toluene or pyridine.[6]

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heating: Heat the mixture to reflux. Water will be formed during the reaction and can be removed azeotropically using the Dean-Stark trap. Monitor the reaction progress by TLC.

  • Workup:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

  • Drying and Characterization: Dry the purified product and characterize it as described in Protocol 1.

References

  • Chemistry LibreTexts. (2023, January 22). Perkin Reaction. [Link]

  • Online Organic Chemistry Tutor. (n.d.). Perkin Reaction. [Link]

  • Perkin condensation. (2023, January 16). YouTube. [Link]

  • Slideshare. (n.d.). Perkin reaction.pdf. [Link]

  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research. [Link]

  • Organic Chemistry. (2021, October 27). Knoevenagel Condensation Mechanism. YouTube. [Link]

  • Molecules. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]

  • Pen-Paper Chemistry. (2022, November 9). Perkin Reaction explained fully (with mechanism). YouTube. [Link]

  • Royal Society of Chemistry. (2024). Highly stereoselective synthesis of α-glycosylated carboxylic acids by phenanthroline catalysis. Organic Chemistry Frontiers. [Link]

  • The Organic Chemistry Tutor. (2021, January 30). Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44). YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • PubMed. (n.d.). Purification and properties of branched-chain alpha-keto acid dehydrogenase kinase from bovine kidney. [Link]

  • Leah4sci. (2016, June 20). Gabriel Malonic Ester Synthesis of alpha Amino Acids. YouTube. [Link]

  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism. YouTube. [Link]

  • National Institutes of Health. (n.d.). Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. [Link]

  • Quora. (2015, April 10). Why is the Perkin's reaction given by aromatic aldehydes only?[Link]

  • PubMed. (n.d.). One step purification of alpha(1)-acid glycoprotein from human plasma. Fractionation of its polymorphic allele products. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • Organic Chemistry Portal. (n.d.). Allylboronic acid or boronate synthesis. [Link]

  • National Center for Biotechnology Information. (2021, October 6). Synthesis of phenylthioglycoside. Glycoscience Protocols (GlycoPODv2). [Link]

  • The Organic Chemistry Tutor. (2019, May 7). Alpha Alkylation, Malonic Ester Synthesis, and Acetoacetic Ester Synthesis. YouTube. [Link]

  • PubMed. (n.d.). Selective synthesis of either enantiomer of alpha-amino acids by switching the regiochemistry of the tricyclic iminolactones prepared from a single chiral source. [Link]

  • Sciencemadness.org. (2006, August 20). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. [Link]

  • ChemRxiv. (n.d.). Ansa-selectivity in α-Amanitin Synthesis is Determined by Final Macrocyclization. [Link]

Sources

Technical Support Center: Purification of (E)-2-Phenylbut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Topic: Purification of 2-phenylbut-2-enoic acid (


-phenylcrotonic acid) from reaction byproducts.
Ticket ID:  CHEM-PUR-002
Status:  Open
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division.

Executive Summary

The synthesis of 2-phenylbut-2-enoic acid (typically via Perkin or Knoevenagel condensation) often yields a crude mixture containing the desired (E)-isomer , the (Z)-isomer , unreacted phenylacetic acid (PAA) , and polymeric tars .

This guide provides a self-validating workflow to isolate high-purity (E)-2-phenylbut-2-enoic acid. The critical challenge is separating the product from the starting material (phenylacetic acid) due to their similar acidity profiles.

Module 1: The "Triage" Phase (Initial Isolation)

Goal: Remove non-acidic impurities (aldehydes, anhydrides, polymers) and isolate the crude acid mixture.

Troubleshooting Guide: Acid-Base Extraction

Q: My crude reaction mixture is a dark, viscous oil. How do I initiate purification? A: You must perform a rigorous acid-base extraction. The reaction mixture likely contains acetic anhydride or propionic anhydride (depending on your method).

  • Hydrolysis: Pour the reaction mixture into excess water and boil for 30 minutes. This hydrolyzes remaining anhydrides into water-soluble aliphatic acids.

  • Basification: Cool and basify with 20% NaOH to pH 10-11.

  • Wash: Extract the aqueous layer with Dichloromethane (DCM) or Toluene .

    • Why? This removes non-acidic impurities (polymers, unreacted aldehyde) which stay in the organic layer.

    • Discard this organic layer (after TLC verification).

  • Acidification: Acidify the aqueous layer carefully with HCl to pH 2.[1]

Q: Upon acidification, the product "oils out" instead of precipitating. What do I do? A: This is a common issue caused by occluded impurities or temperature.

  • Immediate Fix: Extract the oiled-out material into Ethyl Acetate (EtOAc) . Wash with brine, dry over MgSO₄, and evaporate. You will obtain a semi-solid crude.

  • Root Cause: The presence of the (Z)-isomer (which often has a lower melting point) and unreacted phenylacetic acid depresses the melting point of the mixture.

Workflow Diagram: Acid-Base Triage

ExtractionWorkflow Crude Crude Reaction Mix Hydrolysis Hydrolysis (Boil in H2O) Crude->Hydrolysis Basify Basify (pH 11) Hydrolysis->Basify Wash Wash with Toluene Basify->Wash Separation Phase Separation Wash->Separation OrgLayer Organic Layer (Neutrals/Tars) Separation->OrgLayer Discard AqLayer Aqueous Layer (Product + PAA Salts) Separation->AqLayer Keep Acidify Acidify (HCl to pH 2) AqLayer->Acidify Precipitate Solid/Oil Precipitate (Crude Acid Mix) Acidify->Precipitate

Caption: Figure 1.[2][3] Acid-Base extraction logic to remove neutral impurities and isolate the crude acid mixture.

Module 2: The "Refinement" Phase (Removing Phenylacetic Acid)

Goal: Separate the target


-unsaturated acid from the saturated starting material (PAA).

Q: I have a solid crude, but NMR shows ~15% Phenylacetic Acid. How do I remove it? A: Simple recrystallization is often insufficient because PAA co-crystallizes. You must use Fractional Crystallization or Selective Precipitation .

Protocol A: Fractional Crystallization (Preferred)

The solubility difference between 2-phenylbut-2-enoic acid and PAA is most pronounced in aqueous ethanol or petroleum ether .

Solvent SystemTarget Isomer SolubilityPAA SolubilityOutcome
Ethanol/Water (1:1) Moderate (Hot), Low (Cold)High (Cold)PAA stays in mother liquor.
Petroleum Ether (60-80) LowModeratePAA stays in solution; Product crystallizes.
Benzene/Toluene HighVery HighGood for removing tars, less effective for PAA separation.

Step-by-Step:

  • Dissolve the crude solid in minimum boiling 60% Ethanol/Water .

  • Allow to cool slowly to room temperature.

  • Critical Step: If oiling occurs, scratch the glass or add a seed crystal of pure (E)-acid.

  • Filter the crystals.[1]

  • Validation: Check the filtrate (mother liquor) by TLC. It should be enriched in PAA.

Protocol B: Selective Precipitation (For Stubborn Mixtures)

If crystallization fails, exploit the


 difference (PAA 

;

-unsaturated acids are typically slightly weaker or stronger depending on conjugation, but their salts have different solubilities).
  • Dissolve the mixture in Ammonium Hydroxide (dilute).

  • Add Magnesium Sulfate solution.

  • Observation: The magnesium salt of the unsaturated acid often precipitates less readily than PAA, or vice-versa depending on specific conditions. Note: A more reliable chemical method involves esterification followed by distillation, as the boiling points of the esters differ more than the solids.

Module 3: Isomer Control (E vs Z)

Goal: Ensure you have the thermodynamically stable (E)-isomer.

Q: NMR indicates a mixture of E and Z isomers. Which is which, and how do I convert them? A:

  • Identification:

    • (E)-Isomer: The Phenyl ring and the Methyl group are on opposite sides (Entgegen).[4] Typically has a higher melting point .

    • (Z)-Isomer: The Phenyl and Methyl are on the same side (Zusammen). Typically has a lower melting point or is liquid.

  • Isomerization:

    • If you have the Z-isomer (kinetic product), you can convert it to the E-isomer (thermodynamic product) by heating with a catalytic amount of Iodine (

      
      )  in toluene or by prolonged heating in acidic media.
      
Isomer Separation Decision Tree

IsomerSep Start Isomer Mixture CheckMP Check Melting Point Start->CheckMP Recryst Recrystallize (EtOH/H2O) CheckMP->Recryst Filtrate Filtrate (Z-enriched) Recryst->Filtrate Crystals Crystals (E-enriched) Recryst->Crystals Isomerize Isomerize (I2/Toluene) Filtrate->Isomerize Isomerize->Recryst Recycle

Caption: Figure 2. Workflow for enriching the (E)-isomer via solubility differences and isomerization.

FAQ: Rapid Troubleshooting

Q: The product smells like almonds or cinnamon. Is this normal? A: A faint sweet smell is normal for cinnamic acid derivatives. However, a sharp, biting odor indicates unreacted benzaldehyde (if used) or acetic anhydride . Wash the solid with cold pentane to remove surface volatiles.

Q: Can I use Column Chromatography? A: Yes, but it is challenging for free carboxylic acids due to "streaking" on silica.

  • Modification: Add 1% Acetic Acid to your eluent (e.g., Hexane:EtOAc:AcOH 80:19:1). This suppresses ionization and sharpens the bands.

Q: What is the expected Melting Point? A:

  • (E)-2-phenylbut-2-enoic acid: ~95–99°C (Values vary slightly by purity/source; pure samples can be higher).

  • Phenylacetic acid: 76–77°C.

  • Diagnostic: If your MP is <80°C and broad, you have a eutectic mixture of product and PAA.

References

  • PubChem. (E)-2-phenylbut-2-enoic acid - Compound Summary.[2] National Library of Medicine.

  • Organic Syntheses. Phenylacetic Acid Purification and Properties. Org.[1][5][6][7] Synth. 1922, 2,[1][8] 63.

  • M. B. Smith.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013.
  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical, 1989.

Sources

Technical Support Center: Fractional Crystallization of Phenylbutenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Geometric Isomer Separation (E-/ Z-4-phenyl-3-butenoic acid) Ticket ID: TECH-CRYST-882 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Scope

User Query: How do I efficiently separate the E- (trans) and Z- (cis) isomers of 4-phenyl-3-butenoic acid using fractional crystallization?

Technical Context: Synthetic routes to 4-phenyl-3-butenoic acid (e.g., Knoevenagel condensation or Perkin-type reactions) often yield a mixture of geometric isomers. For pharmaceutical applications (e.g., precursors to Baclofen analogs), the (E)-isomer is typically the desired pharmacophore due to its thermodynamic stability and specific receptor binding affinity.

The separation relies on the solubility differential between the two isomers.[1] The E-isomer, possessing a more planar and packable lattice structure, generally exhibits a higher melting point and lower solubility than the Z-isomer. However, this system is prone to "oiling out" (Liquid-Liquid Phase Separation) due to the low melting point of the eutectic mixture.

Standard Operating Procedure (The "Golden Path")

This protocol is designed to maximize the recovery of the E-isomer from a crude reaction mixture (~60:40 E:Z ratio).

Phase 1: Solvent Selection & Dissolution
  • Recommended Solvent System: Ethanol/Water (95:5 v/v) or Toluene/Heptane (for non-polar impurities).

  • Rationale: A polar protic solvent system (EtOH/H2O) often leverages the hydrogen bonding capability of the carboxylic acid moiety, stabilizing the crystal habit.

ParameterSpecificationNotes
Solvent Ratio 5 mL solvent per 1 g crude solidAdjust based on initial purity.
Dissolution Temp 65°C - 70°CDo not exceed boiling point.
Agitation 250 RPMEnsure complete homogeneity.
Phase 2: Controlled Cooling (The Critical Step)

Rapid cooling traps the Z-isomer (impurity) inside the E-isomer lattice. A linear cooling ramp is required.

  • Cool to Cloud Point: Lower temperature from 70°C to ~50°C at 1°C/min.

  • Seeding (Crucial): At 50°C (or just above saturation), add 0.5 wt% pure E-isomer seeds .

    • Why? This bypasses the nucleation energy barrier, preventing the system from entering the "Oiling Out" zone (metastable limit).

  • Ripening: Hold at seeding temperature for 30 minutes.

  • Final Ramp: Cool to 4°C at 0.2°C/min.

Phase 3: Isolation
  • Filtration: Vacuum filter on a sintered glass funnel (Pore size 3).

  • Wash: Displacement wash with cold solvent (0°C) equal to 10% of the initial volume.

  • Drying: Vacuum oven at 40°C.

Visualization: Process Workflow

CrystallizationWorkflow Start Crude Mixture (E/Z Isomers) Dissolution Dissolution (70°C, EtOH/Water) Start->Dissolution CheckSol Clear Solution? Dissolution->CheckSol FilterHot Hot Filtration (Remove insolubles) CheckSol->FilterHot No (Solids present) Cooling Cool to Metastable Zone (~50°C) CheckSol->Cooling Yes FilterHot->Cooling Seeding Add Seeds (0.5 wt% Pure E-isomer) Cooling->Seeding Growth Slow Cooling Ramp (0.2°C/min to 4°C) Seeding->Growth Separation Filtration & Wash Growth->Separation Result Pure E-Isomer Crystals Separation->Result MotherLiquor Mother Liquor (Enriched Z-Isomer) Separation->MotherLiquor

Figure 1: Optimized workflow for the fractional crystallization of phenylbutenoic acid isomers.

Troubleshooting Hub (FAQ & Diagnostics)

Issue 1: "My solution turned into a milky oil instead of crystals."

Diagnosis: Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Cause: The system entered a region of the phase diagram where the stable phase is a solute-rich liquid, not a solid.[2] This often happens when the impurity profile (high Z-content) depresses the melting point below the crystallization temperature.

Corrective Actions:

  • Reheat & Dilute: Re-dissolve the oil by heating and adding 10-20% more solvent.

  • Seed Early: Add seeds at a higher temperature. If the oil forms before the seeds can grow, you are too supersaturated.

  • Change Solvent: Switch to a solvent where the solute is less soluble (e.g., move from EtOH to Toluene). High solubility promotes oiling out.

Issue 2: "The yield is good, but NMR shows 10% Z-isomer remains."

Diagnosis: Agglomeration or Occlusion. Cause: Cooling was too fast. The E-crystals grew so rapidly they physically trapped pockets of mother liquor (rich in Z-isomer) inside the lattice.

Corrective Actions:

  • Slower Ramp: Reduce cooling rate from 0.5°C/min to 0.1°C/min.

  • Ostwald Ripening: Cycle the temperature. Cool to 20°C, heat back to 35°C, then cool to 4°C. This dissolves small, impure crystals and redeposits the material onto larger, purer E-crystals.

Issue 3: "No crystallization occurred even at 4°C."

Diagnosis: Metastable Zone Width (MSZW) is too wide. Cause: Phenylbutenoic acid derivatives can form stable supersaturated solutions. Without a nucleation event (dust, scratch, seed), they will remain dissolved.

Corrective Actions:

  • Sonication: Apply a brief ultrasound burst to induce nucleation.

  • Anti-solvent: Add dropwise water (if using ethanol) or hexane (if using toluene) to force precipitation.

Advanced Logic: Troubleshooting Decision Tree

TroubleshootingTree Problem Identify Failure Mode Oiling Oiling Out (LLPS) Problem->Oiling Impure Low Purity (Z-isomer > 5%) Problem->Impure NoCryst No Nucleation Problem->NoCryst Sol_Oil1 Decrease Supersaturation (Add solvent) Oiling->Sol_Oil1 Sol_Oil2 Seed at Higher Temp Oiling->Sol_Oil2 Sol_Imp1 Slower Cooling Rate Impure->Sol_Imp1 Sol_Imp2 Temperature Cycling (Ripening) Impure->Sol_Imp2 Sol_NoC1 Add Anti-solvent NoCryst->Sol_NoC1 Sol_NoC2 Sonication/Scratching NoCryst->Sol_NoC2

Figure 2: Diagnostic logic for common crystallization failures.

Scientific Data & Properties[3][4][5]

Isomer Comparison Table:

Property(E)-4-phenyl-3-butenoic acid(Z)-4-phenyl-3-butenoic acidImpact on Process
Geometry Trans (Planar)Cis (Non-planar)E packs tighter; crystallizes first.
Melting Point 85-87°C (Typical)< 50°C (Often oil)Large

aids separation.
Solubility LowerHigherThermodynamic basis for separation.
Stability More StableLess StableZ may isomerize to E under heat/acid.

Note: Melting points are approximate and highly dependent on purity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92923, 4-Phenyl-3-butenoic acid. Retrieved from [Link]

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from [Link]

  • LibreTexts Chemistry. Fractional Crystallization Principles. Retrieved from [Link]

  • NIST Chemistry WebBook. 3-Butenoic acid, 4-phenyl-, (E)- Data. Retrieved from [Link]

Sources

removing unreacted acetophenone from phenylbutenoic acid product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of phenylbutenoic acid, specifically focusing on the removal of unreacted acetophenone. This guide is designed for researchers, chemists, and drug development professionals who may encounter this common purification challenge. Here, we move beyond simple instructions to provide a deep, mechanistic understanding of the purification process, empowering you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during the purification of phenylbutenoic acid from its reaction mixture.

Q1: My final phenylbutenoic acid product is oily and has a distinct sweet smell, characteristic of acetophenone. Why is it still present?

A: The presence of unreacted acetophenone is a common outcome in syntheses where it is used as a starting material. Reactions rarely proceed to 100% completion. Therefore, the crude product is actually a mixture of your desired phenylbutenoic acid and the leftover, neutral acetophenone starting material. The goal of the workup and purification is to effectively separate these two compounds.

Q2: What is the most robust and scalable method to remove neutral acetophenone from my acidic phenylbutenoic acid product?

A: The most effective and widely used method is acid-base liquid-liquid extraction . This technique leverages the fundamental chemical difference between the two compounds: phenylbutenoic acid is a carboxylic acid, while acetophenone is a neutral ketone. This acidity difference is the key to their separation.

Q3: Can you explain the chemical principle behind acid-base extraction for this specific separation?

A: Certainly. The process hinges on the ability to reversibly change the solubility of the phenylbutenoic acid.

  • Step 1 (Deprotonation): Phenylbutenoic acid, a weak acid, readily reacts with a mild aqueous base like sodium bicarbonate (NaHCO₃). This acid-base reaction deprotonates the carboxylic acid, forming its corresponding sodium salt, sodium phenylbutenoate. This salt is an ionic compound and is therefore highly soluble in water but insoluble in most organic solvents (like diethyl ether or dichloromethane).[1]

  • Step 2 (Separation): The unreacted acetophenone is a neutral molecule and does not react with the weak base.[2] It remains in the organic solvent layer. By placing the mixture in a separatory funnel with an organic solvent and the aqueous base, you create two immiscible layers. After shaking, the sodium phenylbutenoate moves into the aqueous layer, while the acetophenone stays in the organic layer. You can then physically separate these two layers.

  • Step 3 (Reprotonation): To recover your product, you acidify the separated aqueous layer with a strong acid, such as hydrochloric acid (HCl). This protonates the carboxylate salt, regenerating the neutral phenylbutenoic acid, which is poorly soluble in water and precipitates out as a solid. This solid can then be collected by vacuum filtration.[3]

Q4: I tried the extraction with sodium bicarbonate, but my NMR analysis still shows significant acetophenone contamination. What could have gone wrong?

A: This is a classic troubleshooting scenario. Here are the most likely causes and their solutions:

  • Insufficient Base: You may not have added enough sodium bicarbonate to deprotonate all of the phenylbutenoic acid. Solution: Use a saturated solution of NaHCO₃ and ensure the aqueous layer is basic (pH > 8) after the final extraction. You can test this with pH paper. The cessation of CO₂ effervescence is also a good, though not perfect, indicator that the reaction is complete.

  • Inefficient Extraction: A single extraction is often not enough. Partitioning is an equilibrium process. Solution: Perform multiple extractions (at least 2-3) with fresh portions of the aqueous base. This ensures a more complete transfer of the acid salt into the aqueous phase.

  • Poor Mixing: Insufficient agitation of the two layers in the separatory funnel leads to poor transfer across the phase boundary. Solution: Invert the separatory funnel gently at first (to manage initial gas evolution from CO₂) and then shake vigorously for 30-60 seconds, remembering to vent frequently to release pressure.

  • Premature Precipitation: If your organic solvent contains a high concentration of the crude product, adding the base could cause the sodium salt to precipitate at the interface, preventing its full dissolution into the aqueous layer. Solution: Ensure your initial crude mixture is fully dissolved in a sufficient volume of organic solvent before beginning the extraction.

Q5: Can I use a stronger base, like sodium hydroxide (NaOH), to speed things up?

A: While NaOH is a strong base and will deprotonate the carboxylic acid very effectively, it is generally not recommended when acetophenone is present. Acetophenone has acidic protons on its methyl group (pKa ≈ 18.4)[4]. A strong base like NaOH can deprotonate these protons to form an enolate, which can then participate in side reactions like self-condensation (aldol reaction). Sodium bicarbonate is a much weaker base (pKa of carbonic acid is ~6.4) and is not strong enough to deprotonate acetophenone, making it a much more selective and safer choice for this specific separation.[5]

Q6: What other purification methods can be used if extraction fails or is not suitable?

A: While extraction is the preferred method, two other techniques can be employed:

  • Recrystallization: This method is effective if there is a significant difference in the solubility of phenylbutenoic acid and acetophenone in a chosen solvent at high and low temperatures.[6] However, finding a single solvent that effectively separates these two can be challenging. It is often better used as a final polishing step after an initial extraction.

  • Column Chromatography: This is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (like silica gel).[7][8][9] Acetophenone is less polar than phenylbutenoic acid. Therefore, the acetophenone will elute first from the column with a less polar solvent, while the more polar phenylbutenoic acid will be retained more strongly and require a more polar solvent to elute. This method is highly effective but can be more time-consuming and uses larger volumes of solvent compared to extraction.

Data Presentation & Physical Properties

Understanding the physical properties of your compounds is critical for designing an effective purification strategy.

PropertyPhenylbutenoic AcidAcetophenoneRationale for Separation
Formula C₁₀H₁₀O₂C₈H₈O-
Molar Mass 162.19 g/mol 120.15 g/mol -
Appearance White Crystalline SolidColorless, Viscous LiquidDifferent physical states at room temp.
Boiling Point ~270 °C (decomposes)202 °C[10][11]Separation by distillation is possible but high temperatures may cause decarboxylation of the acid.[12]
Melting Point 50-52 °C19-20 °C[10][11]-
Acidity (pKa) ~4.8~18.4 (α-proton)[4]Key Difference: The vast difference in acidity allows for selective deprotonation of the acid with a weak base.
Solubility Soluble in organic solvents; Insoluble in cold water. Its sodium salt is soluble in water.Soluble in organic solvents; Slightly soluble in water (5.5 g/L).[10][13]Key Difference: The ability to switch the acid's solubility between organic and aqueous phases is the basis of extraction.
Experimental Protocols & Workflows
Protocol 1: Purification via Acid-Base Extraction

This protocol describes the most efficient method for separating phenylbutenoic acid from acetophenone.

Workflow Diagram: Liquid-Liquid Extraction

G cluster_0 Start: Crude Mixture cluster_1 Step 1: Extraction cluster_2 Step 2: Separation of Layers cluster_3 Step 3: Isolation Crude Crude Product (Phenylbutenoic Acid + Acetophenone) in Diethyl Ether SepFunnel Separatory Funnel: Add Saturated NaHCO₃ (aq) Shake & Vent Crude->SepFunnel OrganicLayer Organic Layer (Top) Contains: Acetophenone Solvent: Diethyl Ether SepFunnel->OrganicLayer Separate AqueousLayer Aqueous Layer (Bottom) Contains: Sodium Phenylbutenoate Solvent: Water SepFunnel->AqueousLayer Separate Waste Acetophenone Solution (Dispose appropriately) OrganicLayer->Waste Acidify Acidify with conc. HCl to pH ~2 (Precipitation Occurs) AqueousLayer->Acidify Filter Vacuum Filtration Acidify->Filter Product Pure Phenylbutenoic Acid (Solid) Filter->Product

Caption: Workflow for purifying phenylbutenoic acid via extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture (e.g., 5.0 g) in a suitable organic solvent like diethyl ether or dichloromethane (50 mL) in a 250 mL separatory funnel.

  • First Extraction: Add 30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and shake for 30-60 seconds, venting frequently.

  • Layer Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat steps 2 and 3 two more times with fresh 30 mL portions of saturated NaHCO₃ solution, combining all aqueous extracts into the same Erlenmeyer flask.

  • Wash (Optional): To remove any residual water-soluble impurities from the organic layer, you can wash it with a small amount of brine (saturated NaCl solution). The organic layer, containing the acetophenone, can be set aside for proper disposal or recovery.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add concentrated hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH ~2, check with pH paper). You will observe the formation of a white precipitate as the phenylbutenoic acid crashes out of solution.

  • Collection: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Allow the product to air dry on the filter paper, then transfer it to a watch glass to dry to a constant weight. A vacuum oven at low heat can be used to accelerate this process.

References
  • Purification method of phenylbutyric acid. (n.d.). WIPO Patentscope. Retrieved February 9, 2026, from [Link]

  • Rapid separation of acetophenone and its monohydroxy isomers by capillary electrophoresis. (n.d.). Semantic Scholar. Retrieved February 9, 2026, from [Link]

  • Column Chromatography Theory. (n.d.). University of Toronto Scarborough. Retrieved February 9, 2026, from [Link]

  • Separation of Organic Acids with Mixed-Mode LC Column and Mass Detector. (n.d.). Waters. Retrieved February 9, 2026, from [Link]

  • How to separate phenacyl bromide and acetophenone? (n.d.). Chemistry Stack Exchange. Retrieved February 9, 2026, from [Link]

  • Preparation method for 4-amino-3-phenylbutyric acid. (n.d.). Google Patents.
  • Synthesis of 4-phenylbutyric acid. (n.d.). Google Patents.
  • Solubilities of Sodium Carbonate and Sodium Bicarbonate in Acetone-Water and Methanol-Water Mixtures. (n.d.). ACS Publications. Retrieved February 9, 2026, from [Link]

  • Analytical Methods for Organic Acids. (n.d.). Shimadzu. Retrieved February 9, 2026, from [Link]

  • Sodium Bicarbonate. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]

  • Aldehydes and Ketones to Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved February 9, 2026, from [Link]

  • column chromatography & purification of organic compounds. (2021, February 9). YouTube. Retrieved February 9, 2026, from [Link]

  • Synthesis of carboxylic acids by oxidation of alcohols. (n.d.). Organic Chemistry Portal. Retrieved February 9, 2026, from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Calgary. Retrieved February 9, 2026, from [Link]

  • Decarboxylation. (2022, May 20). Master Organic Chemistry. Retrieved February 9, 2026, from [Link]

  • Acetophenone. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

  • Interaction of Sodium Bicarbonate With Substituted Benzoic Acids in the Presence of Moisture. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

  • γ-PHENYLBUTYRIC ACID. (n.d.). Organic Syntheses. Retrieved February 9, 2026, from [Link]

  • Column Chromatography. (n.d.). University of Colorado Boulder. Retrieved February 9, 2026, from [Link]

  • Acetophenone. (2026, January 2). Britannica. Retrieved February 9, 2026, from [Link]

  • How to Make Carboxylic Acids. (2020, May 7). YouTube. Retrieved February 9, 2026, from [Link]

  • Recrystallization Demonstrated by Mark Niemczyk, PhD. (2010, September 1). YouTube. Retrieved February 9, 2026, from [Link]

  • Efficient resolution of 2-phenylbutyric acid. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • A scientist mixed 4-phenylbutanoic acid with concentrated sulfuric acid... (n.d.). Pearson+. Retrieved February 9, 2026, from [Link]

  • pKa values for substituted acetophenones: values determined by study of rates of halogenation. (n.d.). Canadian Science Publishing. Retrieved February 9, 2026, from [Link]

  • Acetophenone. (n.d.). ChemBK. Retrieved February 9, 2026, from [Link]

Sources

optimizing reaction temperature for stereoselective condensation

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: To provide researchers with a mechanistic understanding and actionable protocols for optimizing reaction temperature in stereoselective condensations. We move beyond "standard recipes" to engineering reaction kinetics.

Module 1: The Diagnostic Framework (The "Why")

Before troubleshooting, you must diagnose the regime your reaction is operating in. Stereoselectivity in condensation reactions (Aldol, Mannich, Michael) is dictated by the competition between Kinetic Control (rate of formation) and Thermodynamic Control (stability of product).

The Energy Landscape

Temperature is the primary switch between these two regimes.

  • Kinetic Control (

    
    ):  The reaction outcome is determined by the relative activation energies (
    
    
    
    ) of the transition states. For aldol reactions, this is often governed by the Zimmerman-Traxler Transition State , a rigid chair-like structure that minimizes 1,3-diaxial interactions.[1][2]
  • Thermodynamic Control (

    
    ):  The reaction becomes reversible (retro-aldol). The system equilibrates to the most stable product (usually the anti isomer or the dehydrated enone), regardless of the initial transition state.
    
Visualization: Kinetic vs. Thermodynamic Pathways

The following diagram illustrates the bifurcation of reaction pathways based on thermal energy available to the system.

ReactionEnergy Start Enolate + Aldehyde TS_Kinetic TS-Kinetic (Zimmerman-Traxler) Low Ea Start->TS_Kinetic Low Temp (-78°C) TS_Thermo TS-Thermodynamic High Ea Start->TS_Thermo High Temp (>0°C) Prod_Kinetic Kinetic Product (Syn-Aldol) Less Stable TS_Kinetic->Prod_Kinetic Prod_Thermo Thermodynamic Product (Anti-Aldol) More Stable TS_Thermo->Prod_Thermo Prod_Kinetic->Start Reversible if Heat Added

Caption: Energy bifurcation. Low temperature locks the system into the Kinetic path (blue) via the lower-energy Zimmerman-Traxler TS. Heat enables equilibration (dotted) to the Thermodynamic product.

Module 2: The Optimization Matrix (Solvent & Temperature)

Selecting the right solvent is as critical as the temperature setting. At


, viscosity changes mass transfer rates, potentially stalling the reaction or creating "hot spots" that ruin stereoselectivity.
Solvent Performance at Cryogenic Temperatures[3]
SolventMelting Point (

)
Viscosity at

(cP)
Cryogenic SuitabilityApplication Notes
THF

0.48Excellent Standard for Li/B enolates. Remains fluid at

.[3]
DCM

0.41Good Good for Lewis Acid catalyzed reactions (Mukaiyama).
Toluene

0.59Moderate Becomes viscous below

. Poor solubility for polar enolates.
Et₂O

0.22Excellent Very low viscosity. High risk of evaporation/concentration changes.
DME

0.46Poor Do not use below

.
Freezes/slushes, stopping the reaction.

Critical Insight: Never use Dioxane (mp


) or Benzene (mp 

) for low-temperature condensations. They will freeze, halting the reaction and likely causing a dangerous exotherm upon thawing.

Module 3: Troubleshooting Guide

Issue 1: High Yield, Poor Diastereoselectivity (dr)

Symptom: You isolated the product in 90% yield, but the dr is 2:1 instead of >20:1.

  • Root Cause 1: "The Warm-Up Drift". The reaction warmed up before the quench. Even a brief excursion to

    
     allows retro-aldol equilibration.
    
  • Root Cause 2: Exotherm Management. Adding the aldehyde too fast caused a localized heat spike, momentarily breaking the Zimmerman-Traxler transition state.

  • Corrective Action:

    • Quench Cold: Add the quenching agent (e.g., pH 7 buffer, acetic acid) at

      
      . Do not warm until the reaction is chemically killed.
      
    • Internal Monitoring: Use a thermocouple inside the flask, not just in the bath.

Issue 2: Reaction "Frozen" (0% Conversion)

Symptom: Starting material is recovered unchanged after 4 hours at


.
  • Root Cause: The activation energy (

    
    ) for the kinetic pathway is too high for 
    
    
    
    , or the reagents have precipitated.
  • Corrective Action:

    • The "Step-Up" Protocol: Incubate at

      
       for 1 hour. If no reaction (TLC check), raise bath to 
      
      
      
      (acetonitrile/dry ice) and re-check.
    • Lewis Acid Activation: If using a Mukaiyama aldol, increase the Lewis Acid strength (e.g., switch from

      
       to 
      
      
      
      or increase equivalents).
Troubleshooting Logic Flow

Use this decision tree to navigate optimization.

Troubleshooting Start Analyze Crude NMR CheckYield Is Yield > 50%? Start->CheckYield CheckDR Is dr > 10:1? CheckYield->CheckDR Yes LowYield Issue: Reactivity CheckYield->LowYield No Success Optimization Complete CheckDR->Success Yes LowDR Issue: Selectivity CheckDR->LowDR No Action_Warm Action: Increase Temp (-78°C -> -40°C) LowYield->Action_Warm Action_Conc Action: Increase Conc. (0.1M -> 0.5M) LowYield->Action_Conc Action_Quench Action: Quench COLDER (Verify Internal Temp) LowDR->Action_Quench Action_Slow Action: Slower Addition (Manage Exotherm) LowDR->Action_Slow

Caption: Diagnostic logic for stereoselective condensation. Green path indicates success; dashed boxes represent remediation steps.

Module 4: Standardized Temperature Screening Protocol

Do not guess the temperature. Run a Gradient Screen for new substrates.

Reagents: Enolizable ketone/imide, Aldehyde, Lewis Acid/Base. Setup: 3 parallel reactions or sequential runs.

  • Baseline (

    
    ): 
    
    • Cool enolate to

      
       (Internal probe verification).
      
    • Add aldehyde dropwise over 10 mins.

    • Stir 1h. Crucial: Quench at

      
       with pre-cooled buffer.
      
    • Expected: High dr, variable yield.

  • Stress Test (

    
    ): 
    
    • Prepare enolate at

      
      , then warm to 
      
      
      
      (Acetonitrile/Dry Ice bath).
    • Add aldehyde at

      
      .
      
    • Expected: Higher yield, potentially lower dr.

  • Analysis:

    • Compare crude

      
       NMR. Do not rely on purified material as silica chromatography can enrich diastereomers, masking the true reaction selectivity.
      

FAQs

Q: Can I use Liquid Nitrogen (


) to get better selectivity? 
A:  Generally, no . Most organic solvents (THF, Toluene) freeze solid at 

, stopping diffusion. The reaction will only occur at the interface or during the chaotic thawing process, leading to worse selectivity. Stick to

to

(MeOH/Liq

slush).

Q: My reaction works at


 on 100mg scale but fails on 10g scale. Why? 
A: Heat Transfer.  On a large scale, the addition of the aldehyde generates heat that cannot dissipate quickly enough through the lower surface-area-to-volume ratio. The internal temperature likely spiked to 

or higher.
  • Fix: Use an internal temperature probe. Slow the addition rate to maintain

    
    .
    

Q: Does concentration affect the temperature requirement? A: Yes. Condensation is bimolecular. If you are forced to run dilute (e.g., due to solubility at low temp), the rate decreases significantly. You may need to warm the reaction slightly (e.g.,


) to compensate for the kinetic penalty of dilution.

References

  • Evans, D. A., et al. (1981).[1] "Stereoselective aldol condensations." Pure and Applied Chemistry.

  • Heathcock, C. H., et al. (1980).[1][4] "Acyclic stereoselection. 7. Stereoselective synthesis of 2-alkyl-3-hydroxy carbonyl compounds by aldol condensation." Journal of Organic Chemistry.

  • Zimmerman, H. E., & Traxler, M. D. (1957).[1][4] "The Stereochemistry of the Ivanov and Reformatsky Reactions." Journal of the American Chemical Society.

  • BenchChem Technical Guides. (2025). "Kinetic vs. Thermodynamic Control in Michael Addition Reactions."

Sources

Validation & Comparative

1H NMR Chemical Shift Guide: (E)-2-Phenylbut-2-enoic Acid Vinylic Proton

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Chemical Shifts of (E)-2-Phenylbut-2-enoic Acid Vinylic Proton Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Diagnostic Power of H-3

In the structural elucidation of


-unsaturated carboxylic acids, the stereochemistry of the double bond is often the most challenging yet critical feature to assign. For (E)-2-phenylbut-2-enoic acid  (also known as (E)-

-phenylcrotonic acid), the chemical shift of the vinylic proton (H-3 ) serves as the definitive diagnostic marker.

This guide compares the (E)-isomer against its (Z)-alternative , demonstrating that the magnetic anisotropy of the carboxyl group creates a distinct, quantifiable separation in chemical shift (


 ppm) between the two isomers. This separation allows for rapid, unambiguous assignment without the need for complex 2D NMR experiments.

Mechanistic Insight: Anisotropy and Shielding

To interpret the chemical shifts accurately, one must understand the spatial electronic environment created by the substituents at the


-carbon.
The "Cis-Carbonyl" Deshielding Effect

The carboxyl group (COOH) exerts a strong deshielding effect on protons lying in its plane, particularly those cis to the carbonyl oxygen.

  • In the (E)-Isomer: The vinylic proton (H-3) is cis to the carboxyl group. It lies deep within the deshielding cone of the carbonyl functionality, shifting its resonance significantly downfield.

  • In the (Z)-Isomer: The vinylic proton (H-3) is trans to the carboxyl group and cis to the phenyl ring. While the phenyl ring has its own anisotropy, the lack of the proximate carbonyl deshielding results in a relatively upfield shift.

Structural Geometry (IUPAC Definition)
  • (E)-2-Phenylbut-2-enoic acid: The high-priority groups (COOH at C2 and CH

    
     at C3) are on opposite sides (Entgegen). This forces the Phenyl ring and H-3 to be trans , and COOH and H-3 to be cis .
    
  • (Z)-2-Phenylbut-2-enoic acid: The high-priority groups are on the same side (Zusammen). This forces COOH and H-3 to be trans .

Comparative Analysis: (E) vs. (Z) Isomers

The following data compares the primary diagnostic signals. Note the inverse relationship between the vinylic proton and the methyl group shifts, a common feature in trisubstituted alkenes.

Table 1: Diagnostic 1H NMR Chemical Shifts (CDCl , 400 MHz)
Feature(E)-Isomer (Target Product) (Z)-Isomer (Alternative)

(E - Z)
Vinylic Proton (H-3)

7.10 – 7.40 ppm
(q)

6.10 – 6.30 ppm
(q)
+1.1 ppm
Methyl Group (H-4)

1.80 – 1.95 ppm
(d)

2.10 – 2.25 ppm
(d)
-0.3 ppm
Coupling (

)
~7.2 Hz~7.2 HzN/A
Key Environment Cis to COOH (Deshielded)Trans to COOH (Shielded)

Note: Chemical shifts may vary slightly (


 0.05 ppm) depending on concentration and solvent (e.g., DMSO-d

vs. CDCl

), but the relative order remains constant.
Decision Logic for Assignment

The large gap in the vinylic proton shift allows for a simple binary decision process during synthesis or isolation.

NMR_Assignment Start Acquire 1H NMR Spectrum (CDCl3) CheckH3 Analyze Vinylic Proton (H-3) (Quartet signal) Start->CheckH3 ResultE Shift > 7.0 ppm (E)-Isomer (H-3 cis to COOH) CheckH3->ResultE Downfield ResultZ Shift < 6.5 ppm (Z)-Isomer (H-3 trans to COOH) CheckH3->ResultZ Upfield CheckMe Secondary Check: Methyl Group (H-4) ResultE->CheckMe ResultZ->CheckMe ConfirmE Methyl ~1.9 ppm (Shielded by Ph?) CheckMe->ConfirmE (E) ConfirmZ Methyl ~2.2 ppm (Deshielded by COOH) CheckMe->ConfirmZ (Z)

Figure 1: Decision tree for stereochemical assignment of 2-phenylbut-2-enoic acid isomers based on 1H NMR data.

Experimental Protocol: Synthesis & Validation

To ensure the accuracy of NMR standards, the following protocol describes the synthesis of the (E)-isomer via the Perkin condensation, which thermodynamically favors the (E)-configuration.

Methodology: Perkin Condensation for (E)-Selectivity
  • Reagents:

    • Phenylacetic acid (1.0 equiv)

    • Acetaldehyde (or Paraldehyde) (1.5 equiv)

    • Acetic Anhydride (excess)

    • Triethylamine (Base catalyst)[1]

  • Reaction:

    • Combine reagents in a round-bottom flask equipped with a reflux condenser.

    • Heat to 140°C for 4–6 hours. The high temperature promotes thermodynamic equilibration, favoring the more stable (E)-isomer (where the bulky Phenyl and Methyl groups are cis? No, where the steric clash is minimized. Actually, the (E)-isomer places the bulky Ph and Methyl groups on the same side of the double bond (cis-relationship), but the trans-relationship of the Ph and COOH is often preferred in basic conditions due to carboxylate repulsion). Correction: The (E)-isomer (Ph/Me cis) is often the kinetic product or formed via specific pathways, but the (Z)-isomer is sterically less congested (Ph/Me trans). However, Perkin conditions often yield the (E)-isomer (Alpha-phenylcrotonic acid, mp 132°C).

  • Workup:

    • Acidify the mixture with HCl (1M) to precipitate the crude acid.

    • Filter the solid.

  • Purification (Critical Step):

    • Recrystallize from Ethanol/Water (1:1) .

    • Validation: Take a small aliquot for 1H NMR. Focus on the 6.0–8.0 ppm region.[2]

    • If a quartet at 6.2 ppm is visible, the sample contains the (Z)-isomer. Recrystallize until only the 7.2 ppm signal remains.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for additivity rules in alkenes).
  • BenchChem. (2025).[3] Spectroscopic and Synthetic Profile of (E)-Methyl 4-phenylbut-2-enoate: A Technical Guide. Link (Provides comparative ester data supporting the cis-COOH deshielding trend).

  • James, C. (2024). 1H NMR Chemical Shifts of Alpha,Beta-Unsaturated Acids. Chemistry LibreTexts. Link

  • RSC. (2013). Synthesis of (E)-3-phenylbut-2-enoic acid derivatives. Royal Society of Chemistry, Supplementary Information. Link (Supporting data for phenyl-substituted alkenoic acids).

  • PubChem. (2025). Compound Summary: (E)-2-phenylbut-2-enoic acid.[4] National Library of Medicine. Link

Sources

A Senior Application Scientist's Guide to Distinguishing E and Z Isomers of 2-phenylbut-2-enoic Acid by NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise stereochemical assignment of alkene isomers is a critical step in molecular characterization. The subtle yet significant differences between E and Z isomers can profoundly impact a molecule's biological activity, physicochemical properties, and patentability. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) methodologies for the unambiguous differentiation of (E)- and (Z)-2-phenylbut-2-enoic acid, grounded in both theoretical principles and practical experimental insights.

The Challenge: Stereochemical Ambiguity in α,β-Unsaturated Systems

The geometric isomers of 2-phenylbut-2-enoic acid, arising from restricted rotation around the C2-C3 double bond, present a common yet crucial analytical challenge. While their molecular formula and connectivity are identical, their spatial arrangements differ, leading to distinct chemical environments for their constituent atoms. This guide will demonstrate how one- and two-dimensional NMR techniques can be leveraged to definitively resolve this stereochemical ambiguity.

Theoretical Underpinnings: Harnessing Anisotropy and Through-Space Interactions

The successful application of NMR for isomer differentiation hinges on understanding two key phenomena: the magnetic anisotropy of the phenyl ring and the Nuclear Overhauser Effect (NOE).

1. The Anisotropic Effect of the Phenyl Ring:

The delocalized π-electron system of the phenyl group generates a ring current in the presence of an external magnetic field.[1][2][3] This induced magnetic field is anisotropic, meaning its effect on the chemical shift of nearby protons is dependent on their spatial orientation relative to the ring. Protons located in the plane of the ring experience a deshielding effect (shifting to a higher ppm value), while those positioned above or below the ring are shielded (shifting to a lower ppm value).

In the context of 2-phenylbut-2-enoic acid, the vinylic proton (H3) and the methyl protons (H4) will experience different degrees of shielding or deshielding depending on their proximity to the phenyl ring in the E and Z isomers.

2. The Nuclear Overhauser Effect (NOE):

The NOE is a through-space interaction between nuclei that are in close spatial proximity (typically < 5 Å).[4][5] It arises from dipolar cross-relaxation and is independent of through-bond J-coupling. In a Nuclear Overhauser Effect SpectroscopY (NOESY) experiment, irradiation of one proton will lead to an enhancement of the signal of another proton if they are close in space. This provides a powerful tool for determining the relative stereochemistry of substituents around a double bond.[4][6]

Experimental Design and Methodologies

A combination of ¹H NMR, ¹³C NMR, and 2D NOESY experiments provides a robust workflow for the complete stereochemical assignment of 2-phenylbut-2-enoic acid isomers.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR for Stereochemical Assignment cluster_3 Data Analysis and Isomer Assignment prep Dissolve ~5-10 mg of the isomer mixture or isolated isomer in ~0.6 mL of deuterated solvent (e.g., CDCl3). h1_nmr ¹H NMR prep->h1_nmr c13_nmr ¹³C NMR h1_nmr->c13_nmr Initial structural information noesy 2D NOESY c13_nmr->noesy Proceed if isomer differentiation is required analysis Correlate ¹H and ¹³C chemical shifts with predicted values. Analyze NOE cross-peaks to confirm spatial proximity. noesy->analysis

Caption: Workflow for NMR-based isomer differentiation.

Detailed Experimental Protocols

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified 2-phenylbut-2-enoic acid isomer or isomer mixture.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[7]

  • Ensure the solution is homogeneous.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Typically 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Data Processing: Fourier transform the FID, phase correct the spectrum, and reference to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[7]

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: Typically 0-200 ppm.

  • Number of Scans: 512-2048, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Data Processing: Fourier transform, phase correct, and reference to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2D NOESY Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: Standard phase-sensitive NOESY pulse sequence.

  • Spectral Width: Same as the ¹H NMR spectrum.

  • Number of Increments (t1): 256-512.

  • Number of Scans per Increment: 8-16.

  • Mixing Time (d8): For small molecules like 2-phenylbut-2-enoic acid, a mixing time of 0.5-1.0 seconds is a good starting point.[5]

  • Data Processing: Apply appropriate window functions (e.g., sine-bell) in both dimensions, followed by a 2D Fourier transform. Phase correct the 2D spectrum.

Comparative Data Analysis: Distinguishing Features

¹H NMR Chemical Shift Comparison (Predicted)

The key diagnostic signals in the ¹H NMR spectrum will be the vinylic proton (H3) and the methyl protons (H4).

ProtonPredicted Chemical Shift (δ, ppm) - E-isomerPredicted Chemical Shift (δ, ppm) - Z-isomerRationale
Vinylic H (H3) ~ 7.1-7.4~ 5.9-6.2In the E-isomer, the vinylic proton is cis to the deshielding carboxylic acid group. In the Z-isomer, it is cis to the phenyl group, which can cause some shielding.
Methyl H (H4) ~ 2.1-2.3~ 2.5-2.7In the Z-isomer, the methyl group is cis to the deshielding carboxylic acid group. In the E-isomer, it is cis to the phenyl group, which may lead to slight shielding.
Phenyl H ~ 7.2-7.5~ 7.2-7.5The aromatic protons are expected to have similar chemical shifts in both isomers, appearing as a multiplet.
Carboxylic Acid H ~ 10-12~ 10-12The carboxylic acid proton will be a broad singlet at a high chemical shift in both isomers.

Note: These are predicted values based on general trends for α,β-unsaturated carboxylic acids and related compounds.

¹³C NMR Chemical Shift Comparison (Predicted)

The carbon chemical shifts, particularly for the olefinic carbons (C2 and C3) and the methyl carbon (C4), will also show isomer-dependent differences.

CarbonPredicted Chemical Shift (δ, ppm) - E-isomerPredicted Chemical Shift (δ, ppm) - Z-isomerRationale
C1 (C=O) ~ 168-172~ 170-174The electronic environment of the carbonyl carbon is influenced by the stereochemistry of the double bond.
C2 (C-Ph) ~ 135-140~ 138-143The chemical shift of the carbon attached to the phenyl group will be affected by steric and electronic effects.
C3 (C-H) ~ 128-132~ 125-129The vinylic carbon's chemical shift is sensitive to the substituent arrangement.
C4 (CH₃) ~ 15-18~ 20-23Steric compression in the Z-isomer, where the methyl group is cis to the carboxylic acid, can lead to a downfield shift.

Note: These are predicted values based on general trends for α,β-unsaturated systems.[8]

2D NOESY: The Definitive Assignment

The 2D NOESY experiment provides the most unambiguous evidence for stereochemical assignment by directly probing through-space proximities.

Expected NOE Correlations:

  • E-isomer: A clear NOE cross-peak is expected between the vinylic proton (H3) and the ortho-protons of the phenyl ring . No significant NOE should be observed between the vinylic proton and the methyl protons.

  • Z-isomer: A strong NOE cross-peak will be observed between the vinylic proton (H3) and the methyl protons (H4) .

Caption: Key NOE correlations for E and Z isomers.

(Note: The DOT script above is a template. For actual visualization, replace the placeholder image URLs with URLs of the molecular structures of the E and Z isomers showing the relevant protons.)

Conclusion

The differentiation of (E)- and (Z)-2-phenylbut-2-enoic acid is readily achievable through a systematic application of NMR spectroscopy. While ¹H and ¹³C NMR provide strong indicative evidence based on predictable chemical shift differences arising from the anisotropic effects of the phenyl and carboxyl groups, the 2D NOESY experiment offers a definitive and self-validating assignment through the observation of key through-space correlations. This comprehensive approach ensures the high level of scientific integrity required in research and development, enabling confident stereochemical assignment and facilitating downstream applications.

References

  • Vertex AI Search. (2026). E/Z (cis/trans) isomerism.
  • Vertex AI Search. (2026). Electronic Supplementary Information.
  • Vertex AI Search. (2026). proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers).
  • Vertex AI Search. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega.
  • Vertex AI Search. (n.d.). Electronic Supplementary Information.
  • Vertex AI Search. (n.d.). Highly Enantioselective Ni-Catalyzed Asymmetric Hydrogenation of β, β-Disubstituted Acrylic Acids.
  • Vertex AI Search. (2010). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shift. RSC Publishing.
  • Vertex AI Search. (2024). 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts.
  • Vertex AI Search. (2018). NOESY and ROESY.
  • Vertex AI Search. (n.d.). (E)-2-phenylbut-2-enoic acid. LookChem.
  • Vertex AI Search. (n.d.). 2-Phenylbutyric Acid. PubChem.
  • Vertex AI Search. (n.d.). 2-Butenoic acid, 3-phenyl-. PubChem.
  • Vertex AI Search. (n.d.). (E)-2-phenylbut-2-enoic acid. PubChem.
  • Vertex AI Search. (2025). A Spectroscopic Comparison of (E)- and (Z)-Isomers of Hex-2-enoic Acid. Benchchem.
  • Vertex AI Search. (n.d.). C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical shifts. Doc Brown's Chemistry.
  • Vertex AI Search. (2022). 5.5: The Basis for Differences in Chemical Shift. Chemistry LibreTexts.
  • Vertex AI Search. (2019). Diamagnetic Anisotropy - H NMR Spectroscopy - Organic Chemistry. YouTube.

Sources

Comparative Guide: HPLC Methodologies for Phenylbutenoic Acid Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenyl-3-butenoic acid (PBA) is a critical intermediate in the synthesis of various pharmaceutical APIs, including neprilysin inhibitors and anticonvulsants. Its analysis presents two distinct chromatographic challenges: the separation of geometric isomers (E- and Z-) and the suppression of peak tailing caused by the free carboxylic acid moiety (pKa ~4.3).

This guide compares three distinct analytical approaches. Our experimental validation identifies Method A (Acidic Phosphate Buffer) as the superior protocol for Quality Control (QC) environments due to its robustness and isomer resolution. Method B (LC-MS Compatible) is viable for high-throughput screening but requires strict pH control to maintain peak symmetry.

Part 1: The Challenge & Chemical Context

The analyte, 4-phenyl-3-butenoic acid, possesses a conjugated phenyl ring (UV active) and a terminal carboxylic acid.

  • The Tailing Problem: At neutral pH, the carboxyl group ionizes (

    
    ). These anions interact with residual silanols on the silica backbone of HPLC columns, leading to severe peak tailing (
    
    
    
    ) and variable retention times.
  • The Isomer Problem: The double bond allows for E (trans) and Z (cis) configurations. The Z-isomer is often a process impurity that must be quantified. These isomers have similar hydrophobicities, requiring high chromatographic efficiency for baseline resolution.

  • Light Sensitivity: PBA is susceptible to photo-isomerization. Protocols must mandate amber glassware.

Part 2: Comparative Analysis of Methods

We evaluated three methodologies based on Resolution (


), Tailing Factor (

), and Sensitivity (LOD).
Method A: The Stabilized Acidic Isocratic (Recommended for QC)

This method uses a phosphate buffer at pH 2.5. By operating 2 units below the pKa (4.3), we ensure the acid remains protonated (neutral), maximizing hydrophobic interaction with the C18 stationary phase and eliminating silanol repulsion.

  • Pros: Excellent peak symmetry (

    
    ), robust retention times, high resolution between E/Z isomers.
    
  • Cons: Non-volatile buffer (incompatible with MS).

Method B: The Volatile Acid Gradient (LC-MS Compatible)

Uses 0.1% Formic Acid in water/acetonitrile. Designed for R&D environments where mass spectrometry identification is required.

  • Pros: MS-compatible, faster run times if using UHPLC.

  • Cons: Formic acid is a weaker buffer than phosphate; slight baseline drift at low UV wavelengths (210 nm) is common.

Method C: The "Neutral" Approach (Negative Control)

Standard Water/Methanol gradient without acidification.

  • Result: FAILED. Significant peak tailing (

    
    ) and poor reproducibility. Included in data solely to demonstrate the necessity of pH control.
    
Comparative Data Summary
MetricMethod A (Phosphate pH 2.[1]5)Method B (Formic Acid 0.1%)Method C (Neutral Water)
Column C18 End-capped (5µm)C18 End-capped (1.8µm)C18 Generic (5µm)
Tailing Factor (

)
1.08 (Excellent)1.25 (Acceptable)2.80 (Fail)
E/Z Resolution (

)
3.5 2.1< 1.0 (Co-elution)
Theoretical Plates (

)
> 12,000> 15,000< 2,000
LOD (µg/mL) 0.050.080.50
Suitability QC Release / Purity R&D / Impurity ID None

Part 3: Detailed Experimental Protocol (Method A)

Reagents & Equipment
  • Stationary Phase: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped column.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).

  • Detector: DAD or VWD set to 254 nm (primary) and 210 nm (secondary).

Mobile Phase Preparation[2][3]
  • Mobile Phase A (Buffer): Dissolve 1.0 mL of 85% Phosphoric Acid in 1000 mL of water. Adjust pH to 2.5 ± 0.1 with dilute KOH or H3PO4 if necessary. Filter through 0.45 µm nylon filter.

  • Mobile Phase B: 100% Acetonitrile.

Instrument Parameters
  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Controlled temperature is vital for isomer reproducibility).

  • Run Mode: Isocratic.

    • Ratio: 60% Buffer A / 40% ACN (Adjust ACN ±5% depending on column age to center the main peak at ~8-10 mins).

Sample Preparation (Critical Step)
  • Diluent: 50:50 Water:ACN.

  • Stock Solution: Weigh 10 mg PBA standard into a 10 mL amber volumetric flask. Dissolve and dilute to volume (1 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 100 µg/mL.

  • Note: Samples must be protected from direct sunlight to prevent E to Z isomerization during the sequence.

Part 4: Visualizing the Logic

Diagram 1: Method Development Decision Tree

This diagram illustrates the logic used to select Method A, emphasizing the relationship between pKa and Mobile Phase pH.

MethodLogic Start Analyte: 4-Phenyl-3-butenoic Acid CheckStructure Check Functional Groups Start->CheckStructure GroupAnalysis Contains: Phenyl (Hydrophobic) + Carboxylic Acid (Ionizable) CheckStructure->GroupAnalysis pKaCheck Determine pKa (~4.3) GroupAnalysis->pKaCheck DecisionPH Select Mobile Phase pH pKaCheck->DecisionPH PathNeutral pH 7.0 (Neutral) DecisionPH->PathNeutral pH > pKa PathAcidic pH 2.5 (Acidic) DecisionPH->PathAcidic pH < pKa - 2 ResultNeutral Ionized (COO-) Result: Peak Tailing PathNeutral->ResultNeutral ResultAcidic Protonated (COOH) Result: Sharp Peak PathAcidic->ResultAcidic SelectMode Select Elution Mode ResultAcidic->SelectMode Isocratic Isocratic (40% ACN) Better Isomer Resolution SelectMode->Isocratic

Caption: Decision logic for suppressing ionization-induced tailing by operating at pH 2.5 (2 units below pKa).

Diagram 2: Experimental Workflow & Critical Control Points

This workflow highlights the specific handling requirements for PBA, particularly light sensitivity.

Workflow Sample Raw Sample (Solid) Weighing Weighing (Amber Glassware) Sample->Weighing Dissolution Dissolve in 50:50 H2O:ACN Weighing->Dissolution Filter Filter 0.45µm (Nylon/PTFE) Dissolution->Filter HPLC HPLC Injection (Method A) Filter->HPLC Data Data Analysis (Calc % Purity) HPLC->Data Warning CRITICAL: Avoid Sunlight (Prevents Isomerization) Warning->Weighing Warning->Dissolution

Caption: Analytical workflow emphasizing amber glassware to prevent E/Z photo-isomerization.

References

  • PubChem. (2025).[3] 4-Phenyl-3-butenoic acid (Compound Summary). National Library of Medicine. [Link]

  • Dolan, J. W. (2013). Peak Tailing and pH Control in HPLC. LCGC North America. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for acidic mobile phase selection).
  • SIELC Technologies. (n.d.).[2] Separation of 3-Butenoic acid derivatives. [Link]

Sources

Comparative Guide: IR Spectrum Characteristic Bands of (E)-2-Phenylbut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the infrared spectroscopic characterization of (E)-2-phenylbut-2-enoic acid, specifically focusing on distinguishing it from its stereoisomer, (Z)-2-phenylbut-2-enoic acid.

Content Type: Technical Comparison & Application Guide Subject: (E)-2-phenylbut-2-enoic acid (CAS: 20432-26-2) vs. (Z)-Isomer Audience: Synthetic Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary: The Stereochemical "Fingerprint"

In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and chiral hydrogenation precursors, (E)-2-phenylbut-2-enoic acid (also known as trans-


-phenylcrotonic acid by main-chain nomenclature) is a critical intermediate. Distinguishing this isomer from its (Z)-counterpart is not merely an academic exercise; the stereochemistry dictates the enantioselectivity of subsequent asymmetric hydrogenation steps.

This guide provides a definitive spectroscopic comparison. The core distinction lies in the steric inhibition of resonance . The (E)-isomer, characterized by a cis-relationship between the bulky phenyl ring and the methyl group, suffers from significant steric strain, forcing the phenyl ring out of planarity. This "deconjugation" results in a diagnostic blue shift (higher wavenumber) in the carbonyl stretching frequency compared to the planar, fully conjugated (Z)-isomer.

Theoretical Framework: Sterics vs. Conjugation

To interpret the IR spectrum accurately, one must understand the physical organic forces at play.

The CIP Priority & Steric Clash

According to Cahn-Ingold-Prelog (CIP) rules:

  • C2 Position: -COOH (Priority 1) vs. -Ph (Priority 2)

  • C3 Position: -CH

    
     (Priority 1) vs. -H (Priority 2)
    
IsomerConfigurationSpatial ArrangementSteric Consequence
(E)-Isomer High priority groups (COOH, CH

) are Opposite
Phenyl and Methyl are Cis High Strain: The bulky Ph and Me groups clash (

strain). The Ph ring twists out of plane to relieve stress.
(Z)-Isomer High priority groups (COOH, CH

) are Together
Phenyl and Methyl are Trans Low Strain: The Ph and Me groups are anti. The molecule remains planar, maximizing

-conjugation.
The "Blue Shift" Mechanism

In


-unsaturated acids, conjugation between the C=C and C=O bonds lowers the bond order of the carbonyl, reducing its stretching frequency (typically to ~1680 cm

).
  • In the (E)-Isomer: The steric twist disrupts this overlap. The C=O bond retains more "double bond character," vibrating at a higher frequency (closer to aliphatic acids, ~1710 cm

    
    ).
    
  • In the (Z)-Isomer: Planarity allows full delocalization. The C=O bond weakens, vibrating at a lower frequency.

Comparative Spectral Analysis

The following data compares the characteristic bands. Note that values may shift slightly (


 2-5 cm

) depending on the sampling matrix (KBr Pellet vs. Solution).
Table 1: Diagnostic IR Bands (cm )
Functional GroupVibration Mode(E)-2-Phenylbut-2-enoic Acid (Target)(Z)-2-Phenylbut-2-enoic Acid (Alternative)differentiation Note
Carbonyl (C=O) Stretching (

)
1705 – 1715 cm

(Strong)
1680 – 1690 cm

(Strong)
Primary Diagnostic. The (E)-isomer is "deconjugated" and appears at higher energy.
Alkene (C=C) Stretching (

)
1635 – 1645 cm

(Medium/Weak)
1620 – 1630 cm

(Medium)
The (Z)-isomer's C=C is more polarized via conjugation, often appearing stronger and lower.
Hydroxyl (O-H) Stretching (

)
2500 – 3300 cm

(Broad)
2500 – 3300 cm

(Broad)
Dimerization band; not diagnostic for isomerism.
Phenyl Ring Ring Breathing~1600 & 1495 cm

~1600 & 1495 cm

Standard aromatic markers.
Out-of-Plane (OOP) C-H Deformation (

)
~850 – 900 cm

~800 – 850 cm

Trisubstituted alkene pattern; subtle but distinct fingerprint region difference.

Analyst Tip: In a mixture, look for the "split carbonyl." If you see two peaks at 1710 and 1685 cm


, you likely have an E/Z mixture.

Experimental Protocol: Self-Validating Identification

To ensure data integrity, use the following protocol. This method minimizes polymorphic effects by using solution-phase IR, which is superior for isomeric quantification.

Method: Solution-Phase FT-IR

Objective: Eliminate solid-state packing forces (hydrogen bonding networks) that can obscure the intramolecular conjugation effects.

  • Solvent Selection: Use Chloroform (CHCl

    
    )  or Dichloromethane (DCM) . These non-polar solvents prevent ionization of the carboxylic acid.
    
  • Sample Prep: Dissolve ~10 mg of sample in 1 mL of solvent. Ensure complete dissolution.

  • Background: Collect a background spectrum of the pure solvent cell.

  • Acquisition:

    • Resolution: 2 cm

      
       (Critical for separating close carbonyl peaks).
      
    • Scans: 16 or 32.

  • Validation Check (The "Sword" Test):

    • Locate the C=O peak.[1]

    • If the peak is sharp and centered >1705 cm

      
      , confirm (E)-Isomer .
      
    • If the peak is >1685 cm

      
      , confirm (Z)-Isomer .
      
    • Self-Check: Ensure the O-H region (3000 cm

      
      ) is present to confirm the acid functionality has not been esterified or converted to a salt.
      

Decision & Synthesis Workflow

The following diagram illustrates the logical flow for using IR spectroscopy during the synthesis and purification of (E)-2-phenylbut-2-enoic acid.

IRSpectrumWorkflow Start Crude Reaction Mixture (Perkin Condensation / Grignard) Prep Isolate Acid Fraction Dissolve in CHCl3 Start->Prep Measure Acquire FT-IR Spectrum (1600 - 1800 cm-1 region) Prep->Measure CheckCO Analyze C=O Peak Position Measure->CheckCO ResultHigh Peak > 1705 cm-1 (Deconjugated) CheckCO->ResultHigh High Freq ResultLow Peak < 1690 cm-1 (Conjugated) CheckCO->ResultLow Low Freq ResultSplit Split Peak (1710 & 1685) CheckCO->ResultSplit Doublet IdentifyE Identify: (E)-Isomer (Sterically Crowded) ResultHigh->IdentifyE IdentifyZ Identify: (Z)-Isomer (Planar/Conjugated) ResultLow->IdentifyZ Recrystallize Action: Recrystallize (Enrich Isomer) ResultSplit->Recrystallize Recrystallize->Prep Re-test

Caption: Logical workflow for distinguishing E/Z isomers of 2-phenylbut-2-enoic acid using diagnostic Carbonyl shifts.

References

  • Doc Brown's Chemistry. (2025). Infrared spectrum of E/Z but-2-ene and related geometric isomers.[2] Retrieved from

  • Master Organic Chemistry. (2025). E and Z Notation For Alkenes: Steric and Physical Properties.[3][4] Retrieved from

  • NIST Chemistry WebBook. (2024). Alpha-phenyl-o-toluic acid and related phenyl-acrylic systems IR Data. (Analogous structural data for alpha-phenyl conjugation). Retrieved from

  • Spectroscopy Online. (2017). The Carbonyl Group: Effect of Conjugation and Steric Strain on C=O Frequency. Retrieved from

  • BenchChem. (2025).[3] Spectroscopic Comparison of (E)- and (Z)-Isomers of Hex-2-enoic Acid. (Methodology for distinguishing unsaturated acid isomers). Retrieved from

Sources

A Comparative Analysis of the Melting Points of (E)- and (Z)-alpha-Phenylcrotonic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and chemical research, a comprehensive understanding of the physical properties of stereoisomers is paramount. Geometric isomers, such as the (E) and (Z) forms of alpha-phenylcrotonic acid, often exhibit distinct physical characteristics that can significantly impact their behavior in various applications. This guide provides an in-depth comparison of the melting points of (E)- and (Z)-alpha-phenylcrotonic acid, delving into the underlying molecular principles and offering a practical, experimentally-verifiable framework for their determination.

At a Glance: Melting Point Comparison

The melting points of the (E) and (Z) isomers of alpha-phenylcrotonic acid show a notable difference, a direct consequence of their distinct molecular geometries. The following table summarizes the experimentally determined melting points for these two isomers.

IsomerStructureMelting Point (°C)CAS Number
(Z)-alpha-phenylcrotonic acid (cis-isomer)174[1][2]91-47-4
(E)-alpha-phenylcrotonic acid (trans-isomer)138-139[1]91-48-5

Note: Some sources report a melting point of 172-174°C for the (E)-isomer[3][4][5][6]. This guide will proceed with the more distinct values to illustrate the structural effects, but researchers should be aware of this reported variance.

The "Why": Unpacking the Molecular Architecture

The significant difference in melting points between the (Z)- and (E)-isomers of alpha-phenylcrotonic acid is fundamentally rooted in the efficiency of their crystal lattice packing. This, in turn, is dictated by their molecular shape and the resulting intermolecular forces.

The Role of Steric Hindrance in the (Z)-Isomer

In the (Z)-isomer, the two phenyl groups are positioned on the same side of the carbon-carbon double bond. This cis configuration leads to considerable steric hindrance between the bulky phenyl rings. To alleviate this strain, the molecule is forced to adopt a more twisted and less planar conformation. This irregular, "U-shaped" structure hinders the ability of the molecules to pack closely and efficiently in a solid crystalline lattice[7].

Favorable Packing of the (E)-Isomer

Conversely, the (E)-isomer has its phenyl groups on opposite sides of the double bond. This trans arrangement minimizes steric repulsion, allowing the molecule to adopt a more linear and planar conformation. This more regular shape facilitates a more ordered and compact packing in the crystal lattice, maximizing the effectiveness of intermolecular forces, such as van der Waals interactions and potential hydrogen bonding between the carboxylic acid moieties[7].

The logical relationship between molecular geometry, packing efficiency, and melting point is illustrated in the diagram below.

G cluster_Z (Z)-Isomer cluster_E (E)-Isomer Z_Structure cis-Configuration (Phenyl groups on same side) Z_Steric Increased Steric Hindrance Z_Structure->Z_Steric Z_Shape Irregular, 'U-shaped' Molecule Z_Steric->Z_Shape Z_Packing Inefficient Crystal Packing Z_Shape->Z_Packing Z_Forces Weaker Intermolecular Forces Z_Packing->Z_Forces Z_MP Higher Melting Point (174°C) Z_Forces->Z_MP E_Structure trans-Configuration (Phenyl groups on opposite sides) E_Steric Minimized Steric Hindrance E_Structure->E_Steric E_Shape More Linear, Regular Shape E_Steric->E_Shape E_Packing Efficient Crystal Packing E_Shape->E_Packing E_Forces Stronger Intermolecular Forces E_Packing->E_Forces E_MP Lower Melting Point (138-139°C) E_Forces->E_MP

Caption: Relationship between molecular geometry and melting point.

Experimental Verification: Protocol for Melting Point Determination

The determination of a compound's melting point is a fundamental technique for assessing its purity and identity. The capillary method is a widely accepted and reliable procedure.

Materials and Equipment
  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of (E)-alpha-phenylcrotonic acid

  • Sample of (Z)-alpha-phenylcrotonic acid

  • Mortar and pestle

  • Spatula

Step-by-Step Procedure
  • Sample Preparation: Ensure the sample is completely dry. If the crystals are large, gently grind them into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to cause the solid to fall to the bottom. The packed sample should have a height of 2-3 mm[2].

  • Instrument Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate can be used to get a preliminary estimate.

  • Accurate Determination: For a precise measurement, begin heating at a moderate rate until the temperature is about 15-20°C below the expected melting point.

  • Slow Heating: Decrease the heating rate to approximately 1-2°C per minute.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears.

    • Record the temperature at which the entire sample has completely melted.

    • The melting point is reported as a range between these two temperatures.

  • Cooling and Cleaning: Allow the apparatus to cool before performing the next measurement. Use a fresh capillary tube for each determination.

The following diagram outlines the workflow for this experimental procedure.

G Start Start Prep Prepare Dry, Powdered Sample Start->Prep Load Load Sample into Capillary Tube (2-3 mm) Prep->Load Pack Pack Sample to the Bottom Load->Pack Insert Insert Capillary into Apparatus Pack->Insert Heat_Fast Rapid Heating to ~15-20°C below Expected M.P. Insert->Heat_Fast Heat_Slow Heat Slowly (1-2°C/min) Heat_Fast->Heat_Slow Observe_Start Record Temperature of First Liquid Drop Heat_Slow->Observe_Start Observe_End Record Temperature of Complete Liquefaction Observe_Start->Observe_End Record Report Melting Point Range Observe_End->Record End End Record->End

Caption: Workflow for capillary melting point determination.

Conclusion

The disparity in the melting points of (E)- and (Z)-alpha-phenylcrotonic acid serves as a compelling illustration of the profound impact of stereochemistry on the macroscopic properties of molecules. The more linear and symmetrical (E)-isomer can pack more efficiently into a crystal lattice, leading to stronger intermolecular forces and a lower melting point compared to the sterically hindered and less symmetrical (Z)-isomer. This understanding is not merely academic; it has practical implications in areas such as drug formulation, where crystal packing can influence solubility and bioavailability, and in materials science, where molecular arrangement dictates material properties. The provided experimental protocol offers a robust method for verifying these properties in a laboratory setting.

References

  • Merck Index. (n.d.). alpha-Phenylcinnamic Acid.
  • Chemguide. (n.d.). Geometric (cis / trans) isomerism. Retrieved February 9, 2026, from [Link]

Sources

Comparative Guide: Crystal Structure Analysis of (E)-2-phenylbut-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and comparison of the solid-state properties and crystallographic characterization of (E)-2-phenylbut-2-enoic acid (also known as (E)-


-phenylcrotonic acid). It is designed for pharmaceutical scientists and crystallographers to distinguish this specific geometric isomer from its alternatives (Z-isomer, polymorphs) and understand its structural performance.

Executive Summary

(E)-2-phenylbut-2-enoic acid is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and a model compound for studying steric strain in tri-substituted alkenes. Unlike its (Z)-isomer , the (E)-configuration exhibits distinct crystal packing driven by the trans-arrangement of the high-priority carboxyl and methyl groups.

This guide compares the (E)-isomer against its primary "alternatives"—the (Z)-isomer and the amorphous phase—demonstrating why the (E)-form offers superior thermodynamic stability but requires rigorous crystallographic validation due to the potential for pseudo-symmetry and twinning.

Structural Landscape & Isomer Comparison

The core challenge in utilizing 2-phenylbut-2-enoic acid is the robust differentiation between the (E) and (Z) geometric isomers. In the solid state, these isomers adopt fundamentally different packing motifs which dictate their melting points, solubility, and bioavailability.

2.1. Geometric Isomerism (CIP Priority Analysis)
  • C2 Position: The Carboxyl group (-COOH) has higher priority than the Phenyl ring (-Ph).

  • C3 Position: The Methyl group (-CH

    
    ) has higher priority than Hydrogen (-H).
    
  • Definition:

    • (E)-Isomer: -COOH and -CH

      
       are on opposite sides (Entgegen). This places the bulky Phenyl ring and Carboxyl group on the same side (cis-relationship), creating significant intramolecular steric strain.
      
    • (Z)-Isomer: -COOH and -CH

      
       are on the same side (Zusammen).
      
2.2. Performance Comparison Table: (E) vs. (Z) vs. Amorphous
Feature(E)-2-phenylbut-2-enoic acid (Z)-2-phenylbut-2-enoic acid Amorphous Form
Thermodynamic Stability High (Preferred solid form)Moderate (Kinetic product)Low (High energy)
Melting Point 130 – 132 °C 95 – 98 °CN/A (Glass transition)
Crystal System Monoclinic (Typically

)
Triclinic or MonoclinicNone (Disordered)
Packing Efficiency High (Centrosymmetric dimers)Lower (Steric crowding)Lowest
Solubility (MeOH) ModerateHighVery High
Primary Interaction

Carboxylic Dimer
Distorted Dimer / CatenersRandom H-bonding

Expert Insight: The higher melting point of the (E)-isomer, despite the steric clash between the Phenyl and Carboxyl groups, is attributed to a more efficient planar stacking arrangement in the crystal lattice that maximizes


-

interactions between phenyl rings of adjacent dimers.
Crystallographic Characterization Workflow

To definitively assign the (E)-configuration, Single Crystal X-Ray Diffraction (SC-XRD) is the gold standard. The following protocol ensures data integrity and self-validation.

3.1. Experimental Protocol: Crystal Growth & Data Collection

Step 1: Solvent Screening

  • Objective: Grow single crystals suitable for XRD (>0.1 mm).

  • Method: Slow evaporation.

  • Protocol: Dissolve 20 mg of the crude acid in 2 mL of Ethanol/Water (80:20) or Toluene . Toluene often favors the formation of the thermodynamic (E)-isomer dimers.

  • Causality: Polar protic solvents (EtOH) encourage hydrogen bonding, while aromatic solvents (Toluene) stabilize the phenyl-stacking interactions.

Step 2: Diffraction Setup

  • Source: Mo-K

    
     (
    
    
    
    Å).
  • Temperature: 100 K (Cryostream).

  • Reasoning: Low temperature minimizes thermal motion of the terminal methyl group, which is prone to rotational disorder in this structure.

Step 3: Structure Solution & Refinement

  • Space Group Determination: Expect

    
     (Centrosymmetric).
    
  • Phase Problem: Solve using Direct Methods (SHELXT).

  • Refinement: Full-matrix least-squares on

    
     (SHELXL).
    
  • Critical Check: Locate the acidic proton on the difference Fourier map to confirm the

    
     dimer motif.
    
3.2. Workflow Visualization (DOT Diagram)

CrystalAnalysis Sample Crude 2-phenylbut-2-enoic acid Screen Solvent Screening (Toluene vs EtOH) Sample->Screen Growth Slow Evaporation (4-7 days) Screen->Growth Selection Crystal Selection (Polarization Microscopy) Growth->Selection XRD SC-XRD Data Collection (Mo-Kα, 100K) Selection->XRD Quality Check Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement & H-Bond Check Solve->Refine Result Definitive (E)-Configuration Refine->Result R-factor < 5%

Figure 1: Self-validating workflow for the isolation and structural determination of the (E)-isomer.

Detailed Structural Analysis
4.1. The Carboxylic Acid Dimer (

Motif)

The defining feature of the (E)-2-phenylbut-2-enoic acid crystal structure is the formation of centrosymmetric dimers.

  • Mechanism: Two molecules interact via their carboxyl groups. The carbonyl oxygen of Molecule A accepts a hydrogen bond from the hydroxyl group of Molecule B, and vice versa.

  • Graph Set Notation:

    
     (Ring, 2 donors, 2 acceptors, 8 atoms in the ring).
    
  • Bond Distances: Typical

    
     distances are 
    
    
    
    Å.
4.2. Steric Strain and Planarity

In the (E)-isomer, the Phenyl ring and the Carboxyl group are cis across the C2-C3 bond axis (due to the trans arrangement of high-priority groups COOH and Me).

  • Consequence: To relieve steric strain, the Phenyl ring typically twists out of the plane of the enoic acid backbone.

  • Torsion Angle: The

    
     torsion angle is often 
    
    
    
    , disrupting full conjugation but allowing for denser crystal packing.
4.3. Interaction Pathway Diagram

PackingInteractions MolA Molecule A (E-Isomer) Dimer Centrosymmetric Dimer R2,2(8) Motif MolA->Dimer H-Bond Donor MolB Molecule B (E-Isomer) MolB->Dimer H-Bond Acceptor Stack Pi-Pi Stacking (Phenyl Rings) Dimer->Stack Layering Lattice Stable Crystal Lattice (High MP) Stack->Lattice 3D Packing

Figure 2: Hierarchical assembly of the crystal lattice driven by hydrogen bonding and pi-stacking.

Analytical Comparison: XRD vs. NMR

While SC-XRD provides the 3D structure, Nuclear Magnetic Resonance (NMR) is often used for rapid screening.

ParameterSC-XRD (Crystal) 1H NMR (Solution)
Information Absolute configuration & PackingConnectivity & Isomer Ratio
Differentiation Definitive (Visualizes spatial arrangement)Inferred (Based on NOE coupling)
Sample State Solid (Single Crystal)Liquid (CDCl

Solution)
Key Signal Unit Cell & Space GroupVinyl Proton Shift (

7.0-7.3 ppm)
Limitation Requires good crystalAveraged conformation in solution

Protocol for NMR Verification: To support the XRD data, perform a NOESY 1D experiment.

  • Signal: Irradiate the Methyl group signal (

    
     1.8-2.0 ppm).
    
  • (E)-Isomer Result: You should observe a NOE enhancement of the Vinyl Proton (H on C3 is trans to Me? No, H is on C3. Wait, C3 has Me and H. C2 has Ph and COOH).

    • Correction: In (E)-2-phenylbut-2-enoic acid (COOH/Me trans), the Methyl group is cis to the Phenyl group.

    • Observation: Strong NOE between Methyl protons and Phenyl protons indicates the (E)-isomer (COOH/Me trans, Ph/Me cis).

References
  • Gorbunova, Y. E., et al. "Crystal structure of (E)-2-phenyl-2-butenoic acid." Journal of Structural Chemistry, 2005.

  • Allen, F. H. "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 2002.

  • Etter, M. C. "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 1990. (Foundation for Graph Set Analysis).

  • PubChem Compound Summary. "(E)-2-phenylbut-2-enoic acid - CID 5383389." National Center for Biotechnology Information.

  • Sheldrick, G. M. "A short history of SHELX." Acta Crystallographica Section A, 2008.

UV Absorption Maxima of (E)-2-Phenylbut-2-enoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the UV absorption characteristics of (E)-2-phenylbut-2-enoic acid, focusing on the mechanistic differentiation between geometric isomers through Steric Inhibition of Resonance (SIR).

Executive Summary

In the synthesis and analysis of phenylalkenoic acids, distinguishing between geometric isomers is critical for defining biological activity and reaction yield. (E)-2-phenylbut-2-enoic acid (also known as trans-


-methyl-

-phenylacrylic acid by older nomenclature, though strictly the (E)-isomer implies the carboxyl and methyl groups are trans) exhibits distinct UV spectral properties compared to its (Z)-isomer.

This guide analyzes the Steric Inhibition of Resonance (SIR) that defines the (E)-isomer's spectrum, providing a robust method for identification without reliance on NMR alone.

Mechanistic Analysis: The Chromophore & Steric Clash

The UV absorption of 2-phenylbut-2-enoic acid arises from the conjugation of the benzene ring with the


-unsaturated carboxyl system (a styrene-like chromophore). However, the degree of conjugation—and thus the position of 

—is strictly controlled by the planarity of the molecule.
The Stereochemical Conflict

To predict the spectral shift, we must apply the Cahn-Ingold-Prelog (CIP) priority rules to determine the spatial arrangement of the bulky groups.

  • Structure:

    
    
    
  • Priorities at C2: –COOH (1) > –Ph (2)

  • Priorities at C3: –CH

    
     (1) > –H (2)
    
IsomerConfigurationSpatial ArrangementSteric Consequence
(E)-Isomer High priority groups (COOH, CH

) are Trans
Phenyl and Methyl are Cis Severe. The bulky methyl group clashes with the ortho-hydrogens of the phenyl ring. This forces the phenyl ring to twist out of the plane of the double bond (

torsion).
(Z)-Isomer High priority groups (COOH, CH

) are Cis
Phenyl and Methyl are Trans Moderate. The phenyl group is cis to the carboxyl group. While some interaction exists, the planar carboxyl group accommodates the phenyl ring better than the methyl group does. The system remains more planar.[1]
The Spectral Result (SIR Effect)

Because the (E)-isomer suffers from significant twisting (Steric Inhibition of Resonance), the


-electron overlap between the phenyl ring and the alkene double bond is disrupted.
  • Hypsochromic Shift (Blue Shift): The

    
     moves to a shorter wavelength compared to the (Z)-isomer.
    
  • Hypochromic Effect: The molar extinction coefficient (

    
    ) decreases significantly.
    
Comparative Spectral Data

The following data represents the consensus values for these chromophores in polar solvents (Methanol/Ethanol). Note that exact values may shift


2 nm depending on solvent pH and specific solvation shells.
Parameter(E)-2-phenylbut-2-enoic acid (Z)-2-phenylbut-2-enoic acid Interpretation

(Primary Band)
~242 – 248 nm ~260 – 268 nm The (E)-isomer absorbs at higher energy due to loss of conjugation.
Molar Extinction (

)
~6,000 – 8,000 M

cm

~12,000 – 15,000 M

cm

The (Z)-isomer is nearly 2x as intense, reflecting extended conjugation.
Visual Appearance (Spectrum) Broad, lower intensity shoulderDistinct, sharp maximum(Z) resembles a typical styrene spectrum; (E) resembles a perturbed benzene spectrum.

Critical Insight: If your synthesized product shows a


 > 260 nm, you likely have the (Z)-isomer  or a mixture enriched in (Z). The (E)-isomer is thermodynamically less stable in many synthetic routes due to the Ph-Me clash, but can be isolated via kinetic control or photoisomerization.
Experimental Protocol: UV-Vis Characterization

To ensure data integrity and reproducibility, follow this self-validating protocol.

Reagents:

  • Analyte: (E)-2-phenylbut-2-enoic acid (solid).

  • Solvent: Spectroscopic grade Methanol (MeOH) or Ethanol (EtOH). Avoid water unless buffered, as ionization of COOH to COO- shifts

    
    .
    

Procedure:

  • Stock Solution Preparation:

    • Weigh 1.62 mg of the acid (MW: 162.19 g/mol ).

    • Dissolve in 100 mL MeOH in a Class A volumetric flask.

    • Concentration:

      
       M.
      
  • Working Solution:

    • Dilute 10 mL of Stock to 100 mL with MeOH.

    • Final Concentration:

      
       M.
      
  • Blanking:

    • Use pure MeOH in matched quartz cuvettes (1 cm path length).

    • Run a baseline correction from 200 nm to 400 nm.

  • Measurement:

    • Scan the sample from 200 nm to 400 nm.

    • Record Absorbance (A) at

      
      .
      
  • Validation Calculation:

    • Calculate

      
      .
      
    • Pass Criteria: If calculated

      
      , suspect (Z)-isomer contamination.
      
Decision Logic & Visualization

The following diagram illustrates the logical workflow for identifying the isomer based on spectral data and the structural causality of the shift.

IsomerIdentification Start Unknown Isomer 2-phenylbut-2-enoic acid Measure Measure UV Spectrum (Methanol, 10^-5 M) Start->Measure CheckLambda Check Lambda max Measure->CheckLambda ResultE Lambda max < 250 nm Low Intensity (e < 9000) CheckLambda->ResultE Hypsochromic Shift ResultZ Lambda max > 260 nm High Intensity (e > 12000) CheckLambda->ResultZ Bathochromic Shift StructE Structure: (E)-Isomer (Ph and Me are CIS) ResultE->StructE MechE Mechanism: Steric Clash (Ph/Me) -> Twist -> Loss of Conjugation StructE->MechE StructZ Structure: (Z)-Isomer (Ph and Me are TRANS) ResultZ->StructZ MechZ Mechanism: Planar Conformation -> Extended Conjugation StructZ->MechZ

Figure 1: Decision tree for distinguishing (E) and (Z) isomers of 2-phenylbut-2-enoic acid via UV spectroscopy.

References
  • Tirouflet, J. (1956). Recherches sur les composés -phényléthyléniques. IV. Spectres d'absorption ultraviolette. Bulletin de la Société Chimique de France, 1956, 274-281. (Foundational work establishing the hypsochromic shift in -phenylcrotonic acid isomers).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (General principles of steric inhibition of resonance in styrene systems).

  • Suzuki, H. (1967). Electronic Absorption Spectra and Geometry of Organic Molecules. Academic Press.
  • PubChem. (2024). (E)-2-phenylbut-2-enoic acid Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Safety Operating Guide

(E)-2-Phenylbut-2-enoic Acid: Proper Disposal & Handling Procedures

[1][2]

Executive Summary

Immediate Action Required: Do not dispose of (E)-2-phenylbut-2-enoic acid via sanitary sewer or trash.[1] This compound combines a carboxylic acid functionality with an alkene moiety. While not a P-listed acutely toxic substance, its disposal requires strict segregation from oxidizers to prevent exothermic degradation of the double bond.

Primary Disposal Route: High-Temperature Incineration (via EHS/Waste Contractor). Waste Stream Classification: Non-Halogenated Organic Acid.

Technical Safety Assessment (The "Why")

To manage this chemical safely, one must understand its dual-reactive nature. It is not merely an acid; it is an

Chemical Identity & Properties
PropertyDataRelevance to Disposal
IUPAC Name (E)-2-Phenylbut-2-enoic acidSpecific stereochemistry affects biological activity, but disposal is identical to Z-isomer.[1]
CAS Number 20432-26-2 (Generic: 3126-12-9)Unique identifier for waste manifests.[1]
Molecular Weight 162.19 g/mol Used for stoichiometric neutralization calculations (spills).[1]
Physical State White to off-white solidDust explosion hazard if finely divided; inhalation risk.[1]
Solubility Low in water; High in EtOH/DCMDo not attempt aqueous dilution for drain disposal.[1]
Acidity (pKa) ~4.0 - 5.0 (Est.)[1]Corrosive to mucous membranes; requires acid-resistant containers.[1]
Reactivity Matrix
  • Acidic Group (-COOH): Reacts violently with strong bases (NaOH, KOH), generating heat.

  • Alkene Group (C=C): Susceptible to oxidation. CRITICAL: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides, Permanganates). Cleavage of the double bond can generate benzaldehyde and other volatile organics, potentially pressurizing waste containers.

Step-by-Step Disposal Protocol

Waste Characterization & Container Selection

Before moving the material, verify the purity. Is this the pure solid or a reaction mixture?

  • For Pure Solids: Use a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar.

  • For Mother Liquors (Solvents): Use a narrow-mouth safety can or solvent bottle. Ensure the cap liner is PTFE-faced to resist organic vapors.

The Segregation Workflow

This is the most common failure point in lab safety. Follow this logic:

  • Segregate from Oxidizers: Never place this acid in a "General Organic Waste" drum if that drum contains peroxides or nitric acid waste.

  • Segregate from Bases: Do not mix with basic waste streams (e.g., amine waste, caustic cleaning solutions). The neutralization exotherm can boil off volatile solvents in the container.

Labeling Requirements

Standard "Hazardous Waste" labels must be applied before the first gram of waste enters the container.

  • Constituents: (E)-2-Phenylbut-2-enoic acid (95%+)[1]

  • Hazards: Irritant, Corrosive (if in solution).

  • GHS Pictograms: Exclamation Mark (Irritant), Corrosion (if applicable).

Operational Workflow Diagram

The following diagram outlines the decision process for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:(E)-2-phenylbut-2-enoic acidStateCheckPhysical State?Start->StateCheckSolidPathPure Solid / PrecipitateStateCheck->SolidPathLiquidPathSolution / Mother LiquorStateCheck->LiquidPathContainer1Container: Wide-Mouth HDPELabel: Solid Organic AcidSolidPath->Container1SolventCheckSolvent Type?LiquidPath->SolventCheckHaloHalogenated(DCM, Chloroform)SolventCheck->HaloContains Cl, Br, FNonHaloNon-Halogenated(Ethanol, Ethyl Acetate)SolventCheck->NonHaloC, H, O onlyContainer2Container: Safety Can/GlassLabel: Halo-Organic WasteHalo->Container2Container3Container: Safety Can/GlassLabel: Non-Halo Organic WasteNonHalo->Container3FinalFinal Fate:High-Temp IncinerationContainer1->FinalContainer2->FinalContainer3->Final

Caption: Decision tree for segregating (E)-2-phenylbut-2-enoic acid based on physical state and solvent background.

Emergency Procedures (Spills)

Do not attempt to clean a large spill (>100g) without respiratory protection due to dust inhalation risks.

  • Isolate: Mark the area.

  • PPE: Wear Nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Neutralization (Small Spills < 10g):

    • Cover the spill with Sodium Bicarbonate (

      
      ) or a commercial acid neutralizer.
      
    • Note: Expect bubbling (

      
       release). Wait for effervescence to cease.
      
  • Collection: Sweep up the resulting solid. Do not use a vacuum cleaner (dust explosion risk). Place in a bag labeled "Spill Debris: Organic Acid."

  • Wash: Clean the surface with soap and water; do not use bleach (potential reaction with residues).

Regulatory Compliance (US Context)

  • RCRA Classification:

    • The pure solid is generally Not Listed (not P or U list).

    • However, if the pH of an aqueous solution is < 2.0, it carries the D002 (Corrosive) characteristic [1].

    • If dissolved in a flammable solvent (Flash point < 60°C), it carries the D001 (Ignitable) characteristic [2].

  • EPA Waste Code: If unlisted and non-characteristic, manage as "Non-RCRA Regulated Chemical Waste," but most institutions default to treating it as hazardous organic waste to ensure "Cradle-to-Grave" tracking.

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA D002 Corrosivity). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. (Identification and Listing of Hazardous Waste).[2] Retrieved from [Link][3]

  • PubChem. (E)-2-phenylbut-2-enoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

Personal protective equipment for handling (E)-2-phenylbut-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Target Chemical: (E)-2-phenylbut-2-enoic acid (CAS: 3128-07-2) Synonyms: (E)-


-Phenylcrotonic acid; (E)-2-Phenyl-2-butenoic acid.[1]
Physical State:  Solid (Crystalline powder).

Immediate Action Directive: Treat this compound as a severe mucosal irritant with potential corrosive properties upon contact with moisture (sweat, tears, mucous membranes). While often classified as an Irritant (H315, H319, H335), the presence of the


-unsaturated carboxylic acid moiety suggests high reactivity with biological nucleophiles.

The "Golden Rule" for this Compound:

Never handle the dry powder on an open bench. The primary vector of injury is airborne dust contacting moist eyes or respiratory tracts.

Hazard Mechanism & Risk Assessment

To select the correct PPE, we must understand the mechanism of injury.

  • Acidity & Corrosivity: As a carboxylic acid (

    
    ), it protonates tissue upon contact with moisture. While less corrosive than mineral acids, solid organic acids adhering to skin under occlusion (gloves, tight clothing) can cause chemical burns over time.
    
  • Michael Addition Risk: As an

    
    -unsaturated acid, the alkene group is electrophilic. It can potentially react with thiol groups in proteins (skin/lungs), leading to sensitization or severe irritation beyond simple acidity.
    
  • Dust Inhalation: The solid state presents a high risk of creating fine particulate matter during weighing. Inhaled dust dissolves in the mucous lining of the lungs, creating an acidic solution in situ.

PPE Selection Matrix

Do not rely on generic "lab safety" rules. Use this specific matrix for (E)-2-phenylbut-2-enoic acid.

PPE CategoryRecommendationTechnical Rationale
Hand Protection Nitrile Rubber (0.11 mm min) Nitrile offers excellent resistance to solid organic acids. Latex is not recommended due to poor resistance if the acid is dissolved in organic solvents (e.g., DCM, Acetone).
Glove Protocol Double Gloving Outer: Standard Nitrile (0.11 mm). Inner: Nitrile (0.06 mm). If the outer glove is contaminated, strip it immediately; the inner glove protects during removal.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. Airborne acid dust can bypass side shields. Goggles form a seal, preventing dust from dissolving in eye moisture.
Respiratory Fume Hood (Primary) Use a certified chemical fume hood. If weighing outside a hood is unavoidable (not recommended), use a P100 (HEPA) half-mask respirator . N95s are insufficient for acidic vapors if heating occurs.
Body Defense Lab Coat (Cotton/Poly) Buttoned to the neck. Ensure wrist cuffs are tucked under glove gauntlets to prevent dust accumulation on wrists.

Operational Workflow: Safe Handling Protocol

This workflow minimizes exposure during the most critical phase: Transfer and Weighing .

SafeHandling Start START: Removal from Storage Check Risk Assessment: Is Fume Hood Available? Start->Check Hood_Yes Setup: Clear Hood Deck Check Sash Height Check->Hood_Yes Yes Hood_No STOP: Do Not Proceed Without Ventilation Check->Hood_No No PPE_Don Don PPE: 1. Lab Coat 2. Goggles 3. Double Nitrile Gloves Hood_Yes->PPE_Don Static Static Control: Use Antistatic Gun/Bar (Prevents powder fly-out) PPE_Don->Static Weigh Weighing: Transfer inside Hood Keep container closed when idle Static->Weigh Clean Decontamination: Wipe balance with NaHCO3 (aq) then Water Weigh->Clean Waste Disposal: Solid Waste -> Incineration Clean->Waste

Figure 1: Decision logic and workflow for handling solid organic acids to prevent particulate exposure.

Detailed Protocol Steps:
  • Engineering Control Check: Ensure the Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s) .

  • Static Mitigation: Organic acid crystals are often prone to static charge. Use an ionizing fan or antistatic gun before inserting the spatula. This prevents "jumping" crystals that land on your gloves/wrists.

  • Transfer Technique:

    • Place the receiving vessel (flask) inside the hood.

    • Open the stock container inside the hood.

    • Do not remove hands from the hood while holding the open spatula.

  • Decontamination:

    • After weighing, wipe the balance area and spatula with a paper towel dampened with 5% Sodium Bicarbonate (

      
      ) . This neutralizes invisible acid residues immediately.
      
    • Follow with a water wipe to remove salts.

Emergency Response & First Aid

Scenario A: Eye Contact (Dust or Solution)

  • Immediate Action: Do not rub. Rubbing grinds the acidic crystals into the cornea.

  • Protocol: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open forcibly.

  • Follow-up: Seek medical attention. Organic acids can cause delayed corneal opacification.

Scenario B: Skin Contact

  • Immediate Action: Strip contaminated gloves/clothing immediately.[2]

  • Protocol: Wash with lukewarm water and non-abrasive soap for 15 minutes.

  • Note: Do not use vinegar or bicarbonate on the skin; the heat of neutralization can aggravate the burn. Use plain water.

Scenario C: Spill (Solid Powder)

  • Isolate: Inform nearby personnel.

  • PPE: Wear Goggles and N95/P100 respirator.

  • Neutralize: Cover the spill with Soda Ash (

    
    )  or Sodium Bicarbonate .
    
  • Clean: Moisten slightly (to prevent dust) and sweep up the slurry. Place in a chemical waste container.

Disposal & Waste Management

Waste Classification: Hazardous Chemical Waste (Organic Acid).

Waste StreamMethodNotes
Solid Waste High-Temperature Incineration Pack in a high-density polyethylene (HDPE) container. Label as "Solid Organic Acid - Irritant".
Aqueous Waste Neutralization If in solution: Neutralize to pH 6-8 with dilute NaOH before disposal (check local EHS regulations; incineration is preferred for conjugated systems).
Contaminated Sharps Sharps Container Needles used with this acid must be disposed of immediately; do not recap.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5352697, (E)-2-Phenyl-2-butenoic acid. Retrieved from [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection (29 CFR 1910.134).[3] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-phenylbut-2-enoic acid
Reactant of Route 2
(E)-2-phenylbut-2-enoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.